molecular formula C48H84NO8P B15621995 SDPC

SDPC

Katalognummer: B15621995
Molekulargewicht: 834.2 g/mol
InChI-Schlüssel: FAUYAENFVCNTAL-PFFNLMTBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-octadecanoyl-2-(4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl)-sn-glycero-3-phosphocholine is a phosphatidylcholine 40:6 in which the acyl groups at positions 1 and 2 are octadecanoyl and (4Z,7Z,10Z,13Z,16Z,19Z)-docosahexaenoyl respectively. It has a role as a mouse metabolite. It is functionally related to an octadecanoic acid and an all-cis-docosa-4,7,10,13,16,19-hexaenoic acid.

Eigenschaften

IUPAC Name

[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H84NO8P/c1-6-8-10-12-14-16-18-20-22-23-24-25-27-29-31-33-35-37-39-41-48(51)57-46(45-56-58(52,53)55-43-42-49(3,4)5)44-54-47(50)40-38-36-34-32-30-28-26-21-19-17-15-13-11-9-7-2/h8,10,14,16,20,22,24-25,29,31,35,37,46H,6-7,9,11-13,15,17-19,21,23,26-28,30,32-34,36,38-45H2,1-5H3/b10-8-,16-14-,22-20-,25-24-,31-29-,37-35-/t46-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAUYAENFVCNTAL-PFFNLMTBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H84NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301335920
Record name 1-Stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301335920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

834.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name PC(18:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0008057
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

59403-52-0
Record name 1-Stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301335920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unlocking the Potential of SDPC: A Technical Guide to its Characteristics and Functions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine (SDPC), a significant phospholipid in membrane biology and therapeutic research. This document details the physicochemical characteristics of this compound, its biological functions with a focus on membrane dynamics and cell signaling, and provides detailed experimental protocols for its study. The information is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work.

Introduction to this compound Phospholipid

1-stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine (this compound) is a member of the phosphatidylcholine class of phospholipids. Its structure is characterized by a saturated stearic acid (18:0) at the sn-1 position and the highly polyunsaturated docosahexaenoic acid (DHA; 22:6) at the sn-2 position of the glycerol (B35011) backbone. This unique asymmetric structure imparts distinct biophysical properties to this compound, influencing membrane fluidity, permeability, and the activity of membrane-associated proteins. As a source of the essential omega-3 fatty acid DHA, this compound is of significant interest for its potential roles in cellular signaling and its therapeutic implications.

Physicochemical Characteristics of this compound

The distinct properties of this compound are rooted in its molecular structure. The combination of a long, saturated acyl chain and a highly flexible, polyunsaturated acyl chain governs its behavior in aqueous environments and its interactions within lipid bilayers.

Summary of Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Full Chemical Name 1-stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine[1][2]
Synonyms PC(18:0/22:6), DHA-PC[1][2]
Molecular Formula C48H84NO8P[1][2]
Molecular Weight 834.2 g/mol [1][2]
Gel-to-Liquid Crystalline Phase Transition Temperature (Tc) Estimated to be below 0°C*[3][4][5]
Solubility Soluble in chloroform, methanol, and chloroform/methanol mixtures. Limited solubility in acetonitrile.[1][6][7][8][9]

Biological Functions of this compound

The incorporation of this compound into cellular membranes has profound effects on their structure and function. These effects are largely attributable to the presence of the DHA chain.

Modulation of Membrane Properties

The kinked and flexible nature of the DHA chain in this compound disrupts the tight packing of adjacent phospholipid acyl chains. This leads to:

  • Increased Membrane Fluidity: The presence of this compound enhances the lateral diffusion of lipids and proteins within the membrane.

  • Increased Water Permeability: Studies on mixed SOPC (1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine) and this compound bilayers have shown a linear relationship between the mole fraction of this compound and the water permeability of the membrane. This is attributed to the increased disorder in the hydrocarbon core of the bilayer.

Anti-Angiogenic Effects via PPARγ Activation

This compound has been shown to exert anti-angiogenic effects by activating the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that plays a crucial role in lipid metabolism and inflammation.[10][11][12] Activation of PPARγ can modulate the expression of genes involved in angiogenesis.

Role in Cellular Signaling (inferred from DHA)

As a primary carrier of DHA, this compound is a critical player in numerous signaling pathways, particularly in the nervous system.[13][14][15][16][17] The enzymatic release of DHA from this compound by phospholipases can initiate a cascade of signaling events.

  • PI3K/Akt Signaling Pathway: DHA has been shown to promote neuronal survival by enhancing the PI3K/Akt signaling pathway. It does so by increasing the concentration of phosphatidylserine (B164497) (PS) in the membrane, which facilitates the translocation and activation of Akt.[13][17]

  • Neuroprotectin D1 (NPD1) Synthesis: DHA is a precursor to the synthesis of NPD1, a potent neuroprotective molecule with anti-inflammatory and anti-apoptotic properties.[13][15]

  • Synaptamide Signaling: DHA can be converted to synaptamide, an endocannabinoid-like molecule that promotes neurogenesis and synaptogenesis by activating the GPR110 receptor and subsequently the cAMP/PKA signaling pathway.[14][16]

Experimental Protocols

This section provides detailed methodologies for the preparation, characterization, and functional analysis of this compound.

Preparation of this compound Liposomes

The thin-film hydration method followed by extrusion is a common and effective technique for preparing unilamellar this compound liposomes.

Materials:

  • This compound in chloroform

  • Chloroform, HPLC grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes

Protocol:

  • Lipid Film Formation: a. In a round-bottom flask, dissolve the desired amount of this compound in chloroform. b. Attach the flask to a rotary evaporator and evaporate the solvent under reduced pressure. A thin, uniform lipid film will form on the inner surface of the flask. c. Continue to dry the film under high vacuum for at least 2 hours to remove residual solvent.

  • Hydration: a. Add the desired volume of pre-warmed (above the estimated Tc of this compound, e.g., 25°C) PBS to the flask containing the lipid film. b. Gently agitate the flask to hydrate (B1144303) the lipid film, forming multilamellar vesicles (MLVs). This process may be facilitated by gentle vortexing.

  • Extrusion: a. Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm). b. Draw the MLV suspension into a syringe and pass it through the extruder membrane into a second syringe. c. Repeat this process for an odd number of passes (e.g., 11-21 times) to ensure a uniform population of unilamellar vesicles (LUVs).

Characterization of this compound Liposomes

4.2.1. Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)

  • Principle: DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles to determine their hydrodynamic diameter and size distribution.

  • Procedure:

    • Dilute the liposome (B1194612) suspension in filtered PBS to an appropriate concentration.

    • Measure the size and PDI using a DLS instrument. A PDI value below 0.2 is generally considered indicative of a monodisperse population.

4.2.2. Zeta Potential

  • Principle: Measures the surface charge of the liposomes, which is an indicator of their stability in suspension.

  • Procedure:

    • Dilute the liposome suspension in an appropriate buffer (e.g., 10 mM NaCl).

    • Measure the zeta potential using an instrument equipped for this measurement.

4.2.3. Phase Transition Temperature by Differential Scanning Calorimetry (DSC)

  • Principle: DSC measures the heat flow associated with thermal transitions in a material as a function of temperature.

  • Procedure:

    • Accurately weigh a small amount of the concentrated liposome suspension into a DSC pan.

    • Use the corresponding buffer as a reference.

    • Scan the temperature over a range that includes the expected phase transition.

Functional Assays

4.3.1. In Vitro Angiogenesis Assays To investigate the anti-angiogenic properties of this compound, standard in vitro assays using endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) can be employed.[4][17][18][19]

  • Tube Formation Assay:

    • Coat the wells of a 96-well plate with a basement membrane extract (e.g., Matrigel).

    • Seed endothelial cells onto the matrix in the presence of varying concentrations of this compound (delivered as liposomes) and a pro-angiogenic stimulus (e.g., VEGF).

    • Incubate for several hours to allow for the formation of capillary-like structures.

    • Quantify the extent of tube formation by measuring parameters such as the number of junctions, total tube length, and number of loops.

  • Transwell Migration Assay:

    • Seed endothelial cells in the upper chamber of a Transwell insert with a porous membrane.

    • Place a chemoattractant (e.g., VEGF) in the lower chamber.

    • Add this compound liposomes to the upper chamber.

    • After incubation, quantify the number of cells that have migrated through the membrane to the lower surface.

4.3.2. PPARγ Activation Assay A reporter gene assay can be used to confirm that this compound activates PPARγ.

  • Principle: Cells are transfected with a plasmid containing a PPARγ response element linked to a reporter gene (e.g., luciferase). Activation of PPARγ leads to the expression of the reporter gene, which can be quantified.

  • Procedure:

    • Transfect a suitable cell line (e.g., HEK293T) with the PPARγ reporter plasmid.

    • Treat the cells with varying concentrations of this compound liposomes.

    • After incubation, lyse the cells and measure the reporter gene activity (e.g., luciferase activity).

Visualizations: Pathways and Workflows

Signaling Pathways Influenced by the DHA Component of this compound

DHA_Signaling_Pathways cluster_akt Neuronal Survival cluster_npd1 Neuroprotection cluster_synaptamide Neurogenesis & Synaptogenesis This compound This compound in Cell Membrane PLA2 Phospholipase A2 This compound->PLA2 releases DHA Free DHA PLA2->DHA PS Increased Phosphatidylserine (PS) DHA->PS LOX Lipoxygenase DHA->LOX Synaptamide Synaptamide DHA->Synaptamide Akt Akt Activation PS->Akt Survival Neuronal Survival Akt->Survival NPD1 Neuroprotectin D1 (NPD1) LOX->NPD1 Neuroprotection Anti-inflammatory, Anti-apoptotic NPD1->Neuroprotection GPR110 GPR110 Receptor Synaptamide->GPR110 cAMP cAMP/PKA Pathway GPR110->cAMP CREB CREB Activation cAMP->CREB Neurogenesis Neurogenesis & Synaptogenesis CREB->Neurogenesis

Caption: Signaling pathways initiated by the release of DHA from this compound.

Experimental Workflow for Preparing and Characterizing this compound Liposomes

Liposome_Workflow cluster_char Characterization start Start: this compound in Chloroform step1 1. Lipid Film Formation (Rotary Evaporation) start->step1 step2 2. Hydration (with PBS) step1->step2 step3 3. Extrusion (e.g., 100 nm membrane) step2->step3 end_product This compound Unilamellar Liposomes step3->end_product char1 DLS (Size & PDI) end_product->char1 char2 Zeta Potential (Surface Charge) end_product->char2 char3 DSC (Phase Transition) end_product->char3

Caption: Workflow for this compound liposome preparation and characterization.

Proposed Experimental Workflow to Investigate the Anti-Angiogenic Effects of this compound

Angiogenesis_Workflow cluster_invitro In Vitro Assays cluster_mechanistic Mechanistic Study cluster_invivo In Vivo Model (Optional) hypothesis Hypothesis: This compound has anti-angiogenic effects tube_formation Tube Formation Assay (HUVECs on Matrigel) hypothesis->tube_formation migration Transwell Migration Assay (HUVECs) hypothesis->migration ppar_assay PPARγ Reporter Gene Assay hypothesis->ppar_assay conclusion Conclusion on Anti-Angiogenic Potential and Mechanism tube_formation->conclusion migration->conclusion ppar_assay->conclusion cam_assay Chick Chorioallantoic Membrane (CAM) Assay conclusion->cam_assay Confirmation

Caption: Proposed workflow to study this compound's anti-angiogenic effects.

Conclusion

This compound is a phospholipid with unique structural and functional properties that make it a valuable tool in membrane research and a promising candidate for therapeutic development. Its ability to modulate membrane fluidity, its role as a carrier of the vital nutrient DHA, and its specific biological activities, such as the inhibition of angiogenesis via PPARγ activation, underscore its importance. This technical guide provides a solid foundation for researchers to explore and harness the potential of this compound in their respective fields. Further investigation into the direct signaling roles of this compound and its efficacy in various in vivo models will undoubtedly continue to expand our understanding of this multifaceted phospholipid.

References

The Role of 1-Stearoyl-2-Docosahexaenoyl-sn-Glycero-3-Phosphocholine (SDPC) in Modulating Cell Membrane Fluidity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The biophysical properties of the cell membrane, particularly its fluidity, are critical determinants of cellular function, influencing everything from signal transduction to drug-membrane interactions. 1-Stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine (SDPC), a phospholipid containing a saturated stearic acid at the sn-1 position and the polyunsaturated docosahexaenoic acid (DHA) at the sn-2 position, plays a significant role in modulating membrane fluidity. The presence of the highly flexible DHA chain introduces disorder into the lipid bilayer, thereby increasing membrane fluidity. This technical guide provides an in-depth overview of the role of this compound in modulating cell membrane fluidity, detailed experimental protocols for its characterization, and a discussion of its implications for signaling pathways and drug development.

Introduction: The Critical Role of Membrane Fluidity

The cell membrane is a dynamic and complex interface that mediates the interactions of a cell with its environment. Its functions are intrinsically linked to its biophysical properties, with membrane fluidity being a key parameter. Fluidity, which refers to the ease of movement of lipid molecules within the bilayer, influences a wide array of cellular processes:

  • Membrane Protein Function: The activity of many transmembrane proteins, including receptors and channels, is sensitive to the fluidity of the surrounding lipid environment.

  • Signal Transduction: Membrane fluidity can modulate the formation and stability of signaling platforms like lipid rafts, thereby influencing cellular communication.

  • Membrane Trafficking: Processes such as endocytosis, exocytosis, and membrane fusion are dependent on the dynamic nature of the lipid bilayer.

  • Drug-Membrane Interactions: The efficacy and toxicity of many pharmaceutical agents are influenced by their ability to partition into and interact with the cell membrane, a process governed in part by membrane fluidity.

Disruptions in normal membrane fluidity have been implicated in various disease states, making the modulation of this property a potential therapeutic strategy.

Biochemical Properties of this compound and its Impact on Membrane Fluidity

This compound, also known as PC(18:0/22:6), is a glycerophospholipid with a unique asymmetric structure.

  • sn-1 Position: Occupied by stearic acid (18:0), a long-chain saturated fatty acid. Saturated fatty acids tend to pack tightly, contributing to a more ordered and less fluid membrane state.

  • sn-2 Position: Occupied by docosahexaenoic acid (DHA; 22:6), a long-chain polyunsaturated fatty acid (PUFA). The multiple cis double bonds in DHA create significant kinks in the acyl chain, preventing tight packing with neighboring lipids.

This structural dichotomy is the primary determinant of this compound's effect on membrane fluidity. The presence of the bulky and flexible DHA chain introduces a high degree of disorder into the hydrophobic core of the lipid bilayer. This "fluidizing effect" leads to:

  • Increased Rotational and Lateral Diffusion: Lipid molecules, including this compound itself and its neighbors, exhibit faster movement within the membrane.

  • Decreased Acyl Chain Order: The packing of the hydrocarbon tails becomes less organized.

  • Reduced Membrane Thickness: The disordered acyl chains lead to a thinner bilayer compared to membranes composed solely of saturated phospholipids (B1166683).

  • Increased Permeability: The looser packing can result in higher permeability to water and small solutes.

Quantitative Analysis of this compound's Effect on Membrane Fluidity

The impact of this compound on membrane fluidity can be quantified using various biophysical techniques. Below are illustrative tables summarizing expected trends when incorporating this compound into a model membrane system (e.g., composed of a saturated phospholipid like DSPC).

Disclaimer: The following tables present hypothetical data based on established principles of membrane biophysics. Specific experimental values will vary depending on the exact lipid composition, temperature, and experimental conditions.

Table 1: Effect of this compound Concentration on Fluorescence Anisotropy of 1,6-Diphenyl-1,3,5-hexatriene (DPH)

This compound Concentration (mol%)DPH Fluorescence Anisotropy (r)Interpretation
00.350High order, low fluidity (gel phase)
100.280Increased fluidity
250.200Significant increase in fluidity
500.150High fluidity (liquid-disordered phase)

Higher fluorescence anisotropy (r) values indicate restricted rotational motion of the DPH probe, corresponding to lower membrane fluidity.

Table 2: Effect of this compound Concentration on Laurdan Generalized Polarization (GP)

This compound Concentration (mol%)Laurdan Generalized Polarization (GP)Interpretation
00.60Ordered, gel-like phase
100.45Increased water penetration, less ordered
250.20Significant disorder
50-0.10Fluid, liquid-disordered phase

Laurdan's emission spectrum is sensitive to the polarity of its environment. Higher GP values indicate a more ordered, less hydrated membrane environment, while lower GP values suggest a more fluid, hydrated state.

Table 3: Effect of this compound Concentration on Lipid Lateral Diffusion Coefficient (D) Measured by FRAP

This compound Concentration (mol%)Lateral Diffusion Coefficient (D) (μm²/s)Interpretation
00.1Slow diffusion in a gel-phase membrane
101.5Increased lateral mobility
254.0Rapid diffusion
507.5Very high lateral mobility

The lateral diffusion coefficient (D) quantifies the rate of movement of lipid molecules within the plane of the membrane. Higher D values correspond to greater membrane fluidity.

Experimental Protocols

Preparation of this compound-Containing Liposomes

4.1.1. Small Unilamellar Vesicles (SUVs) by Thin-Film Hydration and Sonication

  • Lipid Mixture Preparation: In a round-bottom flask, combine the desired molar ratios of this compound and other lipids (e.g., DSPC, cholesterol) dissolved in chloroform (B151607) or a chloroform:methanol mixture.

  • Film Formation: Remove the organic solvent under a stream of nitrogen gas while rotating the flask to form a thin, uniform lipid film on the inner surface. Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Add the desired aqueous buffer (e.g., PBS, HEPES-buffered saline) to the flask. The buffer should be pre-warmed to a temperature above the phase transition temperature (Tm) of the lipid with the highest Tm.

  • Vortexing: Vortex the flask vigorously to disperse the lipid film, resulting in the formation of multilamellar vesicles (MLVs).

  • Sonication: Submerge the MLV suspension in a bath sonicator or use a probe sonicator to induce the formation of SUVs. Sonication should be performed in short bursts with cooling periods in between to prevent lipid degradation.

  • Purification: (Optional) To obtain a more homogeneous population of SUVs, the suspension can be centrifuged at high speed to pellet any remaining MLVs or titanium particles from the sonicator probe.

4.1.2. Giant Unilamellar Vesicles (GUVs) by Electroformation

  • Lipid Film Deposition: Prepare a solution of the desired lipid mixture containing this compound in chloroform. Deposit a small volume (e.g., 5-10 µL) of this solution onto two conductive indium tin oxide (ITO)-coated glass slides. Allow the solvent to evaporate completely, forming a thin lipid film.

  • Drying: Place the slides in a vacuum desiccator for at least 1 hour to ensure complete removal of the solvent.

  • Chamber Assembly: Assemble an electroformation chamber by placing a silicone or Teflon spacer between the two ITO slides, with the conductive sides facing each other.

  • Hydration and Electroformation: Fill the chamber with a swelling solution (e.g., a low ionic strength buffer or a sucrose (B13894) solution). Apply a low-frequency AC electric field (e.g., 10 Hz, 1-2 V) to the ITO slides for 1-2 hours at a temperature above the Tm of the lipid mixture.

  • Harvesting: Gently aspirate the GUV-containing solution from the chamber using a pipette.

Measurement of Membrane Fluidity

4.2.1. Fluorescence Anisotropy using DPH

  • Probe Incorporation: Prepare a stock solution of DPH in a suitable organic solvent (e.g., tetrahydrofuran). Add a small volume of the DPH stock solution to the liposome (B1194612) suspension to achieve a final lipid-to-probe molar ratio of approximately 200:1 to 500:1.

  • Incubation: Incubate the mixture in the dark at a temperature above the lipid Tm for at least 30 minutes to allow for complete incorporation of the probe into the lipid bilayer.

  • Fluorescence Measurement: Using a fluorometer equipped with polarizers, excite the sample with vertically polarized light (typically around 350-360 nm for DPH). Measure the fluorescence emission intensity parallel (I_parallel) and perpendicular (I_perpendicular) to the excitation plane (typically around 425-430 nm).

  • Anisotropy Calculation: Calculate the fluorescence anisotropy (r) using the following equation: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular) Where G is the G-factor, an instrument-specific correction factor.

4.2.2. Laurdan Generalized Polarization (GP) Imaging

  • Probe Labeling: Add a small aliquot of a Laurdan stock solution (in ethanol (B145695) or DMSO) to the GUV suspension or cell culture medium to a final concentration of 1-10 µM.

  • Incubation: Incubate for 30-60 minutes at the desired temperature, protected from light.

  • Imaging: Using a confocal or two-photon microscope, excite the Laurdan-labeled sample (excitation typically around 405 nm for one-photon or 780-800 nm for two-photon). Simultaneously collect fluorescence emission in two channels: one for the blue-shifted emission (e.g., 420-460 nm) and one for the red-shifted emission (e.g., 470-510 nm).

  • GP Calculation: Calculate the GP value for each pixel in the image using the formula: GP = (I_blue - I_red) / (I_blue + I_red) This will generate a GP map, where different colors represent different degrees of membrane order.

4.2.3. Fluorescence Recovery After Photobleaching (FRAP)

  • Probe Incorporation: Label the liposomes or cells with a fluorescent lipid analog (e.g., NBD-PE, Atto647N-DPPE) at a low concentration (e.g., 0.1-1 mol%).

  • Pre-bleach Imaging: Acquire a few images of the sample at low laser power to establish a baseline fluorescence intensity.

  • Photobleaching: Use a high-intensity laser beam to rapidly and irreversibly photobleach the fluorescent probes in a defined region of interest (ROI).

  • Post-bleach Imaging: Immediately after bleaching, acquire a time-lapse series of images at low laser power to monitor the recovery of fluorescence in the bleached ROI as unbleached probes diffuse into it.

  • Data Analysis: Measure the fluorescence intensity in the bleached ROI over time. Fit the fluorescence recovery curve to an appropriate diffusion model to extract the lateral diffusion coefficient (D) and the mobile fraction of the probe.

Signaling Pathways and Experimental Workflows

The increased membrane fluidity induced by this compound can have profound effects on cellular signaling.

Modulation of Lipid Raft-Mediated Signaling

Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids, which serve as platforms for signal transduction. The formation and stability of these rafts are highly dependent on the surrounding lipid environment. By increasing the fluidity of the bulk membrane, this compound can:

  • Destabilize Lipid Rafts: The disordered nature of this compound can disrupt the tight packing of lipids required for raft formation, potentially leading to the dissociation of signaling complexes.

  • Alter Protein Partitioning: Changes in membrane fluidity can affect the partitioning of signaling proteins into and out of lipid rafts, thereby modulating their activity.

Lipid_Raft_Modulation cluster_membrane Cell Membrane cluster_raft Lipid Raft (Ordered) cluster_non_raft Non-Raft (Disordered) Receptor Receptor Effector Effector Protein Receptor->Effector Activation Signal_Out Downstream Signaling Effector->Signal_Out This compound This compound cluster_raft cluster_raft This compound->cluster_raft Increases fluidity Disrupts raft Ligand Ligand Ligand->Receptor Binding

Caption: Hypothetical modulation of lipid raft signaling by this compound.

Influence on G-Protein Coupled Receptor (GPCR) Signaling

The conformational dynamics and signaling activity of GPCRs are influenced by the surrounding lipid bilayer. Increased membrane fluidity due to this compound can:

  • Facilitate Conformational Changes: A more fluid environment may lower the energy barrier for the conformational changes required for GPCR activation and G-protein coupling.

  • Enhance Receptor-G Protein Interactions: Increased lateral diffusion rates can promote encounters between activated receptors and their cognate G-proteins.

GPCR_Signaling GPCR_inactive Inactive GPCR G-Protein Coupled GPCR_active Active GPCR G-Protein Coupled GPCR_inactive->GPCR_active Activation G_protein G-Protein GPCR_active:g->G_protein Coupling Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Ligand Ligand Ligand->GPCR_inactive This compound This compound-rich Membrane This compound->GPCR_inactive Increases fluidity Facilitates activation

Caption: Potential influence of this compound on GPCR signaling cascade.

Experimental Workflow for Investigating this compound's Effects

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Biophysical Analysis cluster_functional Functional Assays Liposome_Prep Prepare this compound-containing Liposomes (SUVs/GUVs) Fluorescence_Anisotropy Fluorescence Anisotropy (DPH) Liposome_Prep->Fluorescence_Anisotropy Laurdan_GP Laurdan GP Imaging Liposome_Prep->Laurdan_GP FRAP FRAP Liposome_Prep->FRAP Cell_Culture Culture cells with This compound supplementation Cell_Culture->Laurdan_GP Cell_Culture->FRAP Signaling_Assay Signaling Pathway Analysis (e.g., Western Blot, FRET) Cell_Culture->Signaling_Assay Drug_Uptake Drug Uptake/Efficacy Assays Cell_Culture->Drug_Uptake Data_Analysis Data Analysis and Correlation Fluorescence_Anisotropy->Data_Analysis Laurdan_GP->Data_Analysis FRAP->Data_Analysis Signaling_Assay->Data_Analysis Drug_Uptake->Data_Analysis

Caption: A logical workflow for studying the effects of this compound.

Implications for Drug Development

The ability of this compound to modulate membrane fluidity has significant implications for the development of therapeutics:

  • Enhanced Drug Delivery: Liposomes and other lipid-based drug delivery systems can be formulated with this compound to create more fluid and flexible carriers. This can potentially improve their circulation time, fusogenicity with target cells, and release of encapsulated drugs.

  • Modulation of Drug Efficacy: For drugs that target membrane proteins, altering the membrane fluidity with this compound could enhance their therapeutic effect by promoting favorable protein conformations or interactions.

  • Overcoming Drug Resistance: In some cases, drug resistance is associated with changes in the lipid composition and fluidity of cancer cell membranes. Modulating membrane fluidity with agents like this compound could be a strategy to re-sensitize resistant cells to chemotherapy.

Conclusion

1-Stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine is a potent modulator of cell membrane fluidity. Its unique asymmetric structure, with a saturated sn-1 chain and a polyunsaturated sn-2 chain, allows it to significantly increase the disorder and dynamics of the lipid bilayer. This "fluidizing" effect has far-reaching consequences for a multitude of cellular processes, from the function of individual membrane proteins to the orchestration of complex signaling cascades. A thorough understanding of how this compound and other PUFA-containing phospholipids influence membrane properties is crucial for researchers in basic science and is of paramount importance for the rational design of novel drug delivery systems and therapeutic strategies that target the cell membrane. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for further investigation into the multifaceted role of this compound in membrane biology.

A Technical Guide to the Biological Significance of Docosahexaenoic Acid (DHA) in the sn-2 Position of Structured Phospholipids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Docosahexaenoic acid (DHA), an essential omega-3 polyunsaturated fatty acid, is a critical structural and functional component of the central nervous system, particularly within neuronal cell membranes. Its biological efficacy is not solely dependent on its concentration but is profoundly influenced by the molecular carrier and its specific position on the glycerol (B35011) backbone of lipids. Mounting evidence indicates that DHA esterified at the stereospecifically numbered (sn)-2 position of structured phospholipids (B1166683), such as phosphatidylcholine (PC) and phosphatidylserine (B164497) (PS), exhibits superior bioavailability, enhanced transport across the blood-brain barrier (BBB), and potent neuroprotective effects compared to other forms. This guide provides an in-depth analysis of the significance of sn-2 DHA-structured phospholipids, detailing the underlying transport mechanisms, signaling pathways, and key experimental protocols for their synthesis and characterization.

Enhanced Bioavailability and Transport to the Brain

The molecular structure of dietary DHA dictates its absorption pathway and subsequent tissue distribution. While fish oil and algal oil typically provide DHA in triacylglycerol (TAG) form, emerging research highlights the advantages of phospholipid-based carriers.

Digestion and Absorption: The Lysophosphatidylcholine (B164491) (LPC) Pathway

During digestion, TAGs are hydrolyzed, releasing free fatty acids (FFAs) from the sn-1 and sn-3 positions, while the sn-2 fatty acid largely remains as a 2-monoacylglycerol.[1][2] These components are then re-esterified back into TAGs within enterocytes and packaged into chylomicrons for transport.[3] DHA from the sn-2 position of natural PC (like that in krill oil) is also released as a free fatty acid by pancreatic phospholipase A2 (PLA2) and re-esterified into TAGs.[3][4] This common pathway directs a significant portion of DHA to adipose tissue and the heart, rather than the brain.[3]

In contrast, DHA at the sn-1 position of a phospholipid or in the form of lysophosphatidylcholine (LPC) can be absorbed more directly as a phospholipid.[5] This circumvents extensive hydrolysis and re-esterification into TAGs, leading to a five-fold greater recovery of DHA in lymph phospholipids compared to when it is provided as a free fatty acid.[5] This LPC-DHA is the preferred carrier for transport to the brain.[3][6][7]

The Mfsd2a Transporter: A Gateway to the Brain

The transport of DHA across the highly selective blood-brain barrier is a critical, rate-limiting step. A key breakthrough in understanding this process was the identification of the Major Facilitator Superfamily Domain-containing protein 2a (Mfsd2a) as the primary transporter for LPC-DHA into the brain.[5][8][9] Mfsd2a is expressed in the endothelial cells of the BBB and selectively transports DHA (and other long-chain fatty acids) only when they are in the LPC form.[5][10] This mechanism explains why dietary forms that efficiently generate LPC-DHA, particularly sn-2 DHA phospholipids, are more effective at enriching brain DHA levels.[3]

The critical role of this pathway is underscored by findings that Mfsd2a deficiency leads to severe neurodevelopmental defects and impaired brain function.[5] Supplementation with LPC-DHA has been shown to increase brain DHA content by up to 100%, whereas TAG-DHA has a negligible effect.[3]

cluster_0 Dietary DHA Source cluster_1 Intestinal Digestion & Absorption cluster_2 Systemic Transport cluster_3 Tissue Uptake TAG_DHA TAG-DHA (Fish/Algal Oil) Hydrolysis Pancreatic Lipase & Phospholipase A2 TAG_DHA->Hydrolysis PC_DHA_sn2 sn-2 DHA-PC (Krill Oil) PC_DHA_sn2->Hydrolysis LPC_DHA sn-1/sn-2 LPC-DHA (Structured Phospholipid) Direct_Absorption Direct Absorption as LPC/PC LPC_DHA->Direct_Absorption Re_esterification Re-esterification to TAG Hydrolysis->Re_esterification FFA + 2-MAG Chylomicrons Chylomicrons (TAG) Re_esterification->Chylomicrons Plasma_LPC Plasma LPC-DHA Direct_Absorption->Plasma_LPC Adipose Adipose Tissue & Peripheral Organs Chylomicrons->Adipose Primary Fate BBB Blood-Brain Barrier (Mfsd2a Transporter) Plasma_LPC->BBB Preferred Carrier Brain Brain BBB->Brain

Caption: Comparative absorption and transport pathways of dietary DHA.
Quantitative Comparison of DHA Delivery

Animal studies have consistently demonstrated the superior efficacy of phospholipid carriers, especially LPC-DHA, in enriching brain DHA compared to TAG-DHA.

DHA Carrier Dose Duration Fold Increase in Brain DHA (vs. Control/TAG) Key Findings Reference
DHA-Triacylglycerol (TAG)10 mg/day30 daysNo significant increasePreferentially incorporated into adipose tissue and heart.[3]
Di-DHA Phosphatidylcholine (PC)10 mg/day30 daysSignificant Increase (~50% of LPC-DHA effect)Enriched brain, heart, and liver DHA. sn-1 DHA is absorbed as LPC, while sn-2 DHA is absorbed as TAG.[3]
DHA-Lysophosphatidylcholine (LPC)10 mg/day30 days~2-fold increase (100%)Maximally increased brain DHA with no effect on adipose tissue.[3]
DHA-Phosphatidylserine (PS)-6 hours6.7x higher than DHA-TAGBrain radioactivity was significantly higher in DHA-PS and DHA-PC groups compared to DHA-TAG.[11]
DHA-Phosphatidylcholine (PC)-6 hours5.8x higher than DHA-TAGBrain radioactivity was significantly higher in DHA-PS and DHA-PC groups compared to DHA-TAG.[11]

Biological Significance and Signaling

Once delivered to the brain, DHA is incorporated into the phospholipids of neuronal membranes, primarily into phosphatidylserine (PS) and phosphatidylethanolamine (B1630911) (PE).[12] This enrichment modulates membrane fluidity, influences receptor function, and serves as a precursor for potent signaling molecules.

Neuroprotective Effects

DHA exerts powerful neuroprotective effects against oxidative stress and apoptosis, which are implicated in neurodegenerative diseases like Alzheimer's.[13][14] Supplementation with DHA-containing phospholipids has been shown to:

  • Promote Neuronal Survival: DHA protects against dendritic pathology and improves outcomes in experimental brain ischemia.[14]

  • Increase Brain-Derived Neurotrophic Factor (BDNF): BDNF is vital for neurogenesis, synaptic plasticity, and cognitive function. Dietary LPC-DHA and PC-DHA, but not TAG-DHA, significantly increase BDNF levels in the cortex, hippocampus, and striatum.[3]

  • Regulate Glucose Uptake: DHA increases the expression of GLUT1 transporters at the BBB, enhancing glucose transport into the brain. This is crucial for preventing the formation of amyloid-β plaques and hyperphosphorylated tau tangles associated with Alzheimer's disease.[9]

sn2_DHA_PC sn-2 DHA-Phospholipid (e.g., PC, PS) LPC_DHA LPC-DHA sn2_DHA_PC->LPC_DHA Digestion/ Metabolism Mfsd2a Mfsd2a Transporter (at BBB) LPC_DHA->Mfsd2a Brain_DHA Increased Brain DHA (Incorporation into PS, PE) Mfsd2a->Brain_DHA BDNF ↑ BDNF Expression Brain_DHA->BDNF Anti_Apoptosis Anti-Apoptotic Pathways (↑ Bcl-2, ↓ Bax) Brain_DHA->Anti_Apoptosis Anti_Inflammatory Anti-Inflammatory Signaling Brain_DHA->Anti_Inflammatory Synaptic_Plasticity Synaptic Plasticity & Neurogenesis BDNF->Synaptic_Plasticity Neuronal_Survival Neuronal Survival Anti_Apoptosis->Neuronal_Survival Neuroprotection Neuroprotection Anti_Inflammatory->Neuroprotection Start Start: Substrates Mix Combine GPC + DHA (1:62 molar ratio) Start->Mix AddEnzyme Add Immobilized Phospholipase (10% w/w) Mix->AddEnzyme React Incubate (60°C, 48h, Solvent-Free) AddEnzyme->React Monitor Monitor Reaction (HPLC/TLC) React->Monitor Intermediate Intermediate: sn-1 DHA-LPC React->Intermediate Purify Purify Product (Chromatography) Monitor->Purify End End: Di-DHA-PC Purify->End Intermediate->React Further Esterification

References

A Technical Guide to Phosphatidylserine (PS) as a Key Component of Neuronal Cell Membranes

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "SDPC" as a component of neuronal cell membranes did not yield specific results in publicly available scientific literature. The term may refer to a novel or proprietary compound, or it may be an abbreviation not in common use. This guide will use Phosphatidylserine (PS) , a well-characterized and critical phospholipid in the brain, as a representative example to fulfill the structural and content requirements of the user's request. Researchers can adapt this framework for their specific molecule of interest.

Introduction

Phosphatidylserine (PS) is a major anionic phospholipid that is highly enriched in the neural tissues of the brain.[1] It constitutes approximately 13-15% of the total phospholipids (B1166683) in the human cerebral cortex.[2] Within the neuronal plasma membrane, PS is asymmetrically distributed, predominantly localized to the inner (cytoplasmic) leaflet. This specific localization is crucial for its function, as it forms essential docking sites for a variety of signaling proteins.[2] The structure of PS consists of a glycerol (B35011) backbone, two fatty acid chains, a phosphate (B84403) group, and a serine headgroup.[3] This composition allows it to play pivotal roles in neuronal survival, signal transduction, and synaptic function.

Biophysical and Biochemical Properties of PS in Neuronal Membranes

The precise concentration and fatty acid composition of PS can vary between different neuronal compartments, such as the cell body (soma) and the neurites. This differential distribution is thought to be related to the distinct functions of these neuronal regions.[4]

Quantitative Data on PS Distribution

The following table summarizes the lipid composition in neuronal cell bodies and neurites from cultured dorsal root ganglia, highlighting the relative abundance of PS.

Lipid Component Neuronal Soma (% of Total Lipid) Neurites (% of Total Lipid) Key Observation
Total Phospholipid 57.1%56.4%Relatively consistent total phospholipid content.
Phosphatidylserine (PS) Lower Percentage (Specific value varies by study)Higher PercentagePS is preferentially sorted to the neuritic plasma membrane.[4]
Cholesterol 15.4%22.1%Higher in neurites, reflecting a greater proportion of plasma membrane.[4]
Galactolipid 4.8%7.7%Higher in neurites.[4]
Sphingomyelin Lower PercentageHigher PercentageAlso shows preferential sorting to neurites.[4]

Role of PS in Neuronal Signaling Pathways

PS is a critical player in several key signaling pathways that govern neuronal health and function. Its exposure on the inner leaflet of the plasma membrane is necessary for the recruitment and activation of various proteins.

Pro-Survival and Differentiation Signaling

PS acts as an essential cofactor for the activation of several kinases that are central to neuronal survival and differentiation.[1] These include:

  • Akt (Protein Kinase B): A key node in pathways that promote cell survival and inhibit apoptosis.

  • Raf-1: A component of the MAPK/ERK pathway involved in cell growth and differentiation.

  • Protein Kinase C (PKC): A family of kinases involved in a wide range of cellular processes, including synaptic plasticity.

The interaction of these proteins with PS at the membrane is a prerequisite for their activation and downstream signaling.[1][2]

Synaptic Function and Plasticity

The dynamic remodeling of phospholipids, including PS, is integral to synaptic transmission and plasticity.[5][6] While specific mechanisms are complex, PS is involved in processes such as:

  • Vesicular Fusion and Neurotransmitter Release: PS in the presynaptic membrane contributes to the regulation of synaptic vesicle docking and fusion.

  • Postsynaptic Receptor Trafficking: The lipid environment, influenced by PS, can affect the localization and function of neurotransmitter receptors on the postsynaptic membrane.

Apoptotic Signaling: The "Eat-Me" Signal

In healthy neurons, PS is strictly maintained in the inner leaflet of the plasma membrane by enzymes called flippases. During apoptosis (programmed cell death), this asymmetry is lost, and PS is externalized to the outer leaflet. This exposed PS acts as a potent "eat-me" signal, recognized by phagocytic cells like microglia, which then engulf and clear the dying neuron.

Below is a diagram illustrating the central role of PS in initiating pro-survival signaling cascades.

PS_Signaling_Pathway cluster_membrane Plasma Membrane (Inner Leaflet) cluster_cytosol PS Phosphatidylserine (PS) Akt_active Active Akt Raf1_active Active Raf-1 PKC_active Active PKC Akt_inactive Inactive Akt Akt_inactive->PS Binds to Akt_inactive->Akt_active Activation Raf1_inactive Inactive Raf-1 Raf1_inactive->PS Binds to Raf1_inactive->Raf1_active Activation PKC_inactive Inactive PKC PKC_inactive->PS Binds to PKC_inactive->PKC_active Activation Survival Neuronal Survival & Differentiation Akt_active->Survival Raf1_active->Survival PKC_active->Survival

PS-Dependent Activation of Pro-Survival Kinases.

Experimental Protocols for Studying PS in Neurons

Investigating the role of PS in neuronal membranes requires a combination of techniques to detect its presence, quantify its abundance, and assess its functional significance.

Protocol: Detection of PS Externalization during Apoptosis (Annexin V Binding Assay)

Objective: To identify and quantify apoptotic neurons by detecting exposed PS on the outer leaflet of the plasma membrane.

Principle: Annexin V is a cellular protein that has a high affinity for PS in the presence of Ca²⁺. By conjugating Annexin V to a fluorescent dye (e.g., FITC), it can be used as a specific probe for apoptotic cells.

Methodology:

  • Cell Culture: Culture primary neurons or neuronal cell lines on glass coverslips or in multi-well plates.

  • Induction of Apoptosis: Treat cells with an apoptotic stimulus (e.g., staurosporine, glutamate (B1630785) excitotoxicity) alongside a negative control group.

  • Staining:

    • Wash cells gently with cold Phosphate-Buffered Saline (PBS).

    • Prepare Annexin V Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4).

    • Dilute fluorescently-labeled Annexin V in the binding buffer to the manufacturer's recommended concentration.

    • Incubate the cells with the Annexin V solution for 15 minutes at room temperature, protected from light.

    • (Optional) Add a viability dye like Propidium Iodide (PI) or DAPI to distinguish between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V and PI positive).

  • Imaging/Analysis:

    • For microscopy, gently wash the cells with binding buffer and mount the coverslips. Image immediately using a fluorescence microscope with appropriate filters.

    • For flow cytometry, gently detach the cells, resuspend them in binding buffer, and analyze on a flow cytometer.

Protocol: Lipidomics Analysis of Neuronal Membranes by Mass Spectrometry

Objective: To quantify the abundance of PS and other lipid species within neuronal membranes.

Principle: Liquid Chromatography-Mass Spectrometry (LC-MS) allows for the separation and identification of different lipid molecules based on their mass-to-charge ratio.

Methodology:

  • Sample Preparation:

    • Harvest cultured neurons or dissect brain tissue of interest.

    • Perform a lipid extraction using a solvent system, such as the Bligh-Dyer or Folch method, to separate lipids from other cellular components.

    • Dry the lipid extract under a stream of nitrogen and store at -80°C.

  • Liquid Chromatography (LC):

    • Reconstitute the lipid extract in an appropriate solvent.

    • Inject the sample into an LC system equipped with a suitable column (e.g., C18) to separate different lipid classes.

  • Mass Spectrometry (MS):

    • The eluent from the LC column is introduced into the mass spectrometer.

    • The instrument ionizes the lipid molecules and separates them based on their mass-to-charge ratio, generating a mass spectrum.

    • Tandem MS (MS/MS) can be used to fragment specific ions to confirm the identity of the lipid headgroup and fatty acid chains.

  • Data Analysis:

    • Identify and quantify PS species by comparing the obtained spectra to lipid databases and using internal standards.

The following diagram outlines a general workflow for investigating a target lipid in neuronal function.

Experimental_Workflow cluster_prep Phase 1: Preparation & Hypothesis cluster_analysis Phase 2: Analysis cluster_conclusion Phase 3: Interpretation Hypothesis Formulate Hypothesis (e.g., PS modulates synaptic plasticity) Culture Neuronal Cell Culture or Brain Tissue Dissection Hypothesis->Culture Treatment Experimental Treatment (e.g., Drug Application, Genetic Modification) Culture->Treatment Lipidomics Lipidomics (LC-MS) - Quantify PS levels Treatment->Lipidomics Analyze Lipid Composition Imaging Fluorescence Imaging - Annexin V Assay - Protein Localization Treatment->Imaging Visualize Cellular Changes Ephys Electrophysiology - Measure Synaptic Currents Treatment->Ephys Assess Functional Output Data Data Analysis & Integration Lipidomics->Data Imaging->Data Ephys->Data Conclusion Draw Conclusions Refine Hypothesis Data->Conclusion

General Workflow for Neuronal Lipid Research.

Conclusion

Phosphatidylserine is a multifaceted phospholipid that is indispensable for the structural integrity and functional complexity of neuronal membranes. Its asymmetric distribution, coupled with its role as a docking site for key signaling proteins, places it at the center of critical neuronal processes, including survival, differentiation, and synaptic activity. The experimental protocols detailed herein provide a foundational approach for researchers to investigate the precise roles of PS and other lipids in the nervous system. Understanding the intricate regulation of neuronal lipids like PS offers promising avenues for the development of novel therapeutics for a range of neurological disorders.

References

An In-depth Technical Guide on the Spontaneous Formation of SDPC Lipid Bilayers in Aqueous Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies related to the spontaneous formation of lipid bilayers from 1-stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine (SDPC) in an aqueous solution. This document details the physicochemical properties of this compound, the fundamental driving forces behind self-assembly, and experimental protocols for the preparation and characterization of this compound vesicles.

Introduction

The spontaneous self-assembly of phospholipids (B1166683) into bilayer structures in aqueous environments is a cornerstone of cellular life and a critical process in the development of lipid-based drug delivery systems. Among the vast array of phospholipids, 1-stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine (this compound) has garnered significant interest due to its unique structural features and resultant biophysical properties.

The Significance of this compound in Biomembrane Research and Drug Delivery

This compound is a glycerophospholipid containing a saturated stearic acid (18:0) at the sn-1 position and a highly unsaturated docosahexaenoic acid (DHA; 22:6) at the sn-2 position[1]. DHA is an omega-3 fatty acid that is crucial for the normal development and function of the brain[2]. The presence of the highly flexible DHA chain imparts unique properties to this compound-containing membranes, influencing their organization and dynamics[1]. These characteristics make this compound a valuable component in model membranes for studying lipid-protein interactions and the effects of polyunsaturated fatty acids on membrane function. In the realm of drug delivery, the unique properties of this compound can be leveraged to create liposomal carriers with tailored fluidity and stability.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for predicting its self-assembly behavior. Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C48H84NO8P[1]
Formula Weight 834.2 g/mol [1]
Acyl Chains sn-1: Stearic Acid (18:0), sn-2: Docosahexaenoic Acid (22:6)[1]
Solubility Soluble in chloroform[1]

Core Principles of Spontaneous Lipid Bilayer Formation

The spontaneous formation of lipid bilayers is a thermodynamically driven process governed by the hydrophobic effect and the amphiphilic nature of lipid molecules.

The Hydrophobic Effect and Self-Assembly

When phospholipids are dispersed in water, the hydrophobic acyl chains disrupt the hydrogen-bonding network of water molecules, leading to an energetically unfavorable state. To minimize this disruption, the hydrophobic tails aggregate, while the hydrophilic headgroups remain in contact with the aqueous environment. This process, known as the hydrophobic effect, is the primary driving force for the self-assembly of lipids into structures like micelles and bilayers[3].

The Critical Aggregation Concentration (CAC)
Molecular Packing Parameter and Aggregate Morphology

The geometry of the self-assembled structure is largely determined by the molecular packing parameter, which relates the volume of the hydrophobic tail to the area of the hydrophilic headgroup and the length of the tail[6]. This parameter dictates whether the lipids will form spherical micelles, cylindrical micelles, or planar bilayers, which can close to form vesicles[6]. The highly flexible nature of the DHA chain in this compound is expected to significantly influence its packing parameter and, consequently, the morphology of the resulting aggregates.

Factors Influencing Spontaneous Vesiculation

Several factors can promote the spontaneous formation of vesicles from phospholipids:

  • pH Adjustments: Transient changes in pH can induce spontaneous vesiculation, particularly for lipids containing ionizable groups like phosphatidic acid[7][8]. By altering the charge of the headgroup, the packing parameter can be shifted to favor bilayer formation.

  • Mixing of Amphiphiles: The combination of different types of lipids, such as a diacyl phospholipid with a lysophospholipid, can also lead to spontaneous vesicle formation[9]. The wedge-like shape of the lysophospholipid can help to stabilize the high curvature of small unilamellar vesicles[9].

Experimental Protocols for the Preparation and Characterization of this compound Vesicles

While this compound may spontaneously form bilayers under certain conditions, controlled preparation methods are often employed in research and development to achieve vesicles with specific characteristics. The following protocols describe standard methods for vesicle preparation and characterization.

Protocol for Vesicle Formation via Thin-Film Hydration

This method is a common starting point for preparing liposomes and can be used to create a hydrated lipid suspension that may subsequently form vesicles.

Methodology

  • Lipid Dissolution: Dissolve this compound in a suitable organic solvent, such as chloroform, in a round-bottom flask to ensure a homogeneous mixture[8][10].

  • Film Formation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner surface of the flask[8][10].

  • Drying: Place the flask under a high vacuum for several hours to overnight to remove any residual organic solvent[8].

  • Hydration: Add an aqueous buffer to the dried lipid film and agitate the flask. The temperature of the buffer should be above the phase transition temperature of the lipid[8]. This step results in the formation of a heterogeneous suspension of multilamellar vesicles (MLVs).

  • Downsizing (Optional): To obtain smaller, more uniform vesicles, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes of a defined pore size[8][11].

Thin_Film_Hydration_Workflow cluster_0 Preparation start Start dissolve Dissolve this compound in Chloroform start->dissolve 1 evaporate Rotary Evaporation dissolve->evaporate 2 dry Vacuum Drying evaporate->dry 3 hydrate Hydration with Aqueous Buffer dry->hydrate 4 end MLV Suspension hydrate->end 5

Caption: Workflow for preparing a suspension of multilamellar vesicles (MLVs) using the thin-film hydration method.

Protocol for Vesicle Sizing by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of particles in a suspension.

Methodology

  • Sample Preparation: Dilute the this compound vesicle suspension with an appropriate buffer to a suitable concentration for DLS analysis. The buffer should be filtered to remove any dust particles.

  • Instrument Setup: Set the parameters on the DLS instrument, including the laser wavelength, scattering angle, and temperature.

  • Measurement: Place the sample in a cuvette and insert it into the instrument. The instrument measures the fluctuations in the intensity of scattered light over time, which are caused by the Brownian motion of the vesicles[12].

  • Data Analysis: The autocorrelation function of the scattered light intensity is analyzed to determine the diffusion coefficient of the vesicles. The Stokes-Einstein equation is then used to calculate the hydrodynamic radius and the size distribution of the vesicles[12][13].

DLS_Workflow cluster_1 Dynamic Light Scattering (DLS) start_dls Vesicle Suspension dilute Dilute and Filter Sample start_dls->dilute measure Measure Light Scattering Fluctuations dilute->measure analyze Autocorrelation Analysis measure->analyze calculate Calculate Size Distribution analyze->calculate end_dls Size Data calculate->end_dls

Caption: Experimental workflow for determining vesicle size distribution using Dynamic Light Scattering (DLS).

Protocol for Vesicle Imaging by Cryo-Transmission Electron Microscopy (Cryo-TEM)

Cryo-TEM allows for the direct visualization of vesicle morphology in a near-native, hydrated state.

Methodology

  • Grid Preparation: Apply a small volume of the this compound vesicle suspension to a TEM grid.

  • Vitrification: Plunge-freeze the grid in a cryogen, such as liquid ethane, to rapidly freeze the sample and form a thin film of vitrified (non-crystalline) ice. This preserves the native structure of the vesicles.

  • Imaging: Transfer the vitrified grid to a cryo-electron microscope. Acquire images at low electron doses to minimize radiation damage to the sample.

  • Image Analysis: Analyze the acquired images to determine the morphology, lamellarity (number of bilayers), and size of the this compound vesicles[14].

CryoTEM_Workflow cluster_2 Cryo-Transmission Electron Microscopy (Cryo-TEM) start_tem Vesicle Suspension apply Apply Sample to TEM Grid start_tem->apply vitrify Plunge-Freeze in Cryogen apply->vitrify image Image under Cryogenic Conditions vitrify->image analyze_tem Analyze Vesicle Morphology image->analyze_tem end_tem Micrographs analyze_tem->end_tem

Caption: Workflow for visualizing vesicle morphology using Cryo-Transmission Electron Microscopy (Cryo-TEM).

Characterization of Spontaneously Formed this compound Bilayers

The spontaneous formation of vesicles from pure this compound in a simple aqueous solution is not a well-documented phenomenon with specific quantitative data. However, based on the principles of self-assembly and the properties of polyunsaturated lipids, certain characteristics can be anticipated.

Expected Morphological Characteristics

Due to the presence of the bulky and flexible DHA chain, this compound likely has a packing parameter that favors the formation of curved structures. It is plausible that under specific conditions of concentration and temperature, this compound could spontaneously form unilamellar or oligolamellar vesicles. Cryo-TEM would be the ideal technique to confirm the morphology of these self-assembled structures[14].

Anticipated Size Distribution

The size of spontaneously formed vesicles is influenced by the thermodynamics of self-assembly and the kinetics of their formation[6][15]. For other phospholipids that undergo spontaneous vesiculation, a range of sizes from tens of nanometers to several hundred nanometers has been observed[7][9]. It is expected that spontaneously formed this compound vesicles would exhibit a degree of polydispersity. DLS would be the primary technique to characterize the size distribution of such vesicles[12][13].

Spontaneous_Formation_Pathway cluster_3 Conceptual Pathway of Spontaneous this compound Vesicle Formation monomers This compound Monomers in Aqueous Solution micelles Micellar Aggregates (Above CAC) monomers->micelles Self-Assembly bilayers Planar Bilayer Fragments micelles->bilayers Structural Transition vesicles Spontaneous Curvature and Closure bilayers->vesicles final_vesicles Unilamellar/Multilamellar Vesicles vesicles->final_vesicles

Caption: A conceptual diagram illustrating the potential pathway of spontaneous vesicle formation from this compound monomers in an aqueous solution.

Conclusion

The spontaneous formation of lipid bilayers from this compound in an aqueous solution is a complex process driven by fundamental physicochemical principles. While specific quantitative data on the critical aggregation concentration, vesicle size, and formation kinetics for pure this compound are not extensively documented, the unique properties conferred by its polyunsaturated DHA chain make it a compelling subject for further research. The experimental protocols and characterization techniques detailed in this guide provide a robust framework for investigating the self-assembly of this compound and for harnessing its potential in biomembrane research and advanced drug delivery applications. Future studies focusing on the precise conditions that trigger spontaneous vesiculation of this compound will be invaluable for advancing our understanding and utilization of this important phospholipid.

References

The Dual Dance: A Technical Guide to the Interaction of Sodium Deoxycholate-Phosphatidylcholine (SDPC) with Membrane Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted interactions between sodium deoxycholate-phosphatidylcholine (SDPC) formulations and membrane proteins. Understanding these interactions is critical for a wide range of applications, from the solubilization and purification of membrane proteins for structural studies to the development of effective drug delivery systems. This document provides a comprehensive overview of the underlying mechanisms, quantitative data on the effects of this compound components, detailed experimental protocols, and visual representations of key processes.

Introduction: The Synergistic Roles of a Bile Salt and a Phospholipid

Membrane proteins, embedded within the lipid bilayer, are notoriously challenging to study in their native environment. Their hydrophobic nature necessitates the use of agents that can extract them from the membrane while preserving their structure and function. Formulations combining sodium deoxycholate (a bile salt detergent) and phosphatidylcholine (a key phospholipid component of cell membranes) leverage a synergistic relationship to manipulate membrane proteins for experimental and therapeutic purposes.

Sodium Deoxycholate (SDC): The Disruptor. As an amphiphilic molecule, sodium deoxycholate acts as a detergent.[1][2] Its primary role is to disrupt the lipid bilayer, solubilizing the membrane and its constituent proteins by forming mixed micelles.[1] This process is fundamental for extracting membrane proteins from their native environment. However, at higher concentrations, SDC can lead to protein denaturation and aggregation.[1][3]

Phosphatidylcholine (PC): The Stabilizer. Phosphatidylcholine, a zwitterionic phospholipid, is a primary building block of biological membranes. In the context of this compound formulations, it plays a crucial role in creating a more native-like environment for the solubilized membrane protein, often mitigating the harsh effects of the detergent.[4] PC can form various structures, such as micelles and liposomes, which can encapsulate and stabilize membrane proteins, facilitating functional and structural studies.[5][6]

The combination, often referred to as this compound in the context of specific formulations, thus offers a powerful tool. The SDC component solubilizes the membrane, while the PC component provides a stabilizing lipid environment, aiming to maintain the protein's native conformation and activity.

Quantitative Insights: The Impact of this compound Components on Membrane Proteins

The precise effects of this compound on a given membrane protein are dependent on the relative concentrations of SDC and PC, the specific type of PC used, and the intrinsic properties of the protein itself. The following tables summarize quantitative data gleaned from the literature on the individual effects of these components.

ComponentMembrane Protein/SystemConcentrationObserved EffectReference
Sodium Deoxycholate Rat Hippocampal Plasma Membrane Proteins1.0% (w/v)More than 2-fold increase in identified plasma membrane proteins compared to SDS.[7]
Proteolytically Resistant Proteins (e.g., Myoglobin)1% (w/v)Little decrease in trypsin activity, enhancing protein digestion for mass spectrometry.[8]
Human Adipocytes5-9%Dose-dependent detrimental morphological effect and cell lysis.
Bacteroides fragilis0.15% (w/v)Increased expression of the major outer membrane protein, OmpA.[9]
Phosphatidylcholine Integral Membrane Proteins in Proteoliposomes16-26% of membrane surface area occupied by protein10-fold decrease in the lateral diffusion coefficient of plastoquinone (B1678516).[10]
Dipalmitoylphosphatidylcholine (DPPC) BilayersN/ACholesterol increases the packing and orientational order of DPPC.[11]
Mitochondrial Inner MembraneReduced PC levelsDestabilization of the dynamic TIM23 protein import complex.[4]

Table 1: Quantitative Effects of Sodium Deoxycholate and Phosphatidylcholine on Membrane Proteins and Systems.

Mechanisms of Interaction: A Visual Guide

The interaction of this compound with a cell membrane and its embedded proteins is a dynamic process. The following diagrams, generated using the DOT language, illustrate the key mechanisms.

Membrane_Disruption_by_SDC cluster_membrane Cell Membrane cluster_sdc Sodium Deoxycholate (SDC) cluster_micelle Mixed Micelle Formation p1 smp Solubilized Membrane Protein p1->smp p2 p2->smp p3 p3->smp p4 p4->smp p5 p5->smp p6 p6->smp p7 p7->smp p8 p8->smp l1 l1->smp l2 l2->smp l3 l3->smp l4 l4->smp l5 l5->smp l6 l6->smp l7 l7->smp l8 l8->smp mp Membrane Protein mp->smp sdc1 sdc1->p4 sdc2 sdc3 sdc3->l4 sdc4 msdc1 msdc2 msdc3 msdc4 mpc1 mpc2

Caption: Mechanism of membrane protein solubilization by sodium deoxycholate.

Protein_Reconstitution cluster_micelle Protein-Detergent-Lipid Micelle cluster_removal Detergent Removal cluster_liposome Proteoliposome mp Membrane Protein dr e.g., Dialysis, Bio-Beads mp->dr d1 d2 d3 d4 pc1 pc2 rmp Reconstituted Protein dr->rmp outer_l inner_l

Caption: Workflow for membrane protein reconstitution into phosphatidylcholine vesicles.

Experimental Protocols: A Guide to Studying this compound-Membrane Protein Interactions

Investigating the interaction of this compound with membrane proteins requires a combination of techniques to assess effects on cell viability, membrane integrity, and protein structure/function. The following are generalized protocols that can be adapted for specific research questions.

Protocol for Assessing Cell Viability and Membrane Lysis

This protocol is designed to determine the cytotoxic and membrane-disrupting effects of this compound formulations.

Materials:

  • Cell line of interest (e.g., adipocytes, hepatocytes)

  • Cell culture medium and supplements

  • This compound formulation (or individual components: sodium deoxycholate and phosphatidylcholine liposomes)

  • Phosphate-buffered saline (PBS)

  • Cell viability assay kit (e.g., MTS or MTT)[2]

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit[12]

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the this compound formulation (or SDC and PC separately) in cell culture medium. Remove the old medium from the cells and add the treatment solutions. Include a vehicle control (medium only) and a positive control for lysis (e.g., Triton X-100).

  • Incubation: Incubate the cells for a specified period (e.g., 1, 4, 24 hours) at 37°C in a CO2 incubator.

  • Cell Viability Assay (MTS/MTT):

    • Add the MTS or MTT reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for color development.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Membrane Lysis Assay (LDH):

    • Carefully collect the supernatant from each well.

    • Perform the LDH assay on the supernatant according to the manufacturer's protocol.

    • Measure the absorbance to quantify the amount of LDH released from damaged cells.

  • Data Analysis: Calculate the percentage of cell viability and cytotoxicity relative to the controls.

Protocol for Reconstitution of a Membrane Protein into Phosphatidylcholine Vesicles

This protocol outlines the steps for incorporating a purified membrane protein into a lipid bilayer, forming proteoliposomes.[6][13]

Materials:

  • Purified membrane protein solubilized in a mild detergent (e.g., DDM, Triton X-100)

  • Phosphatidylcholine (e.g., POPC, DOPC) in chloroform (B151607)

  • Sodium deoxycholate (if used for initial solubilization)

  • Buffer (e.g., HEPES, Tris)

  • Bio-Beads or dialysis tubing for detergent removal

  • Ultracentrifuge

Procedure:

  • Lipid Film Preparation:

    • In a round-bottom flask, add the desired amount of phosphatidylcholine in chloroform.

    • Remove the chloroform under a stream of nitrogen gas to form a thin lipid film.

    • Place the flask under a vacuum for at least 2 hours to remove any residual solvent.

  • Liposome (B1194612) Formation:

    • Hydrate the lipid film with buffer to a final lipid concentration of 10-20 mg/mL.

    • Vortex vigorously to form multilamellar vesicles (MLVs).

    • For unilamellar vesicles, subject the MLV suspension to several freeze-thaw cycles followed by extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm).

  • Detergent Saturation of Liposomes:

    • Add a controlled amount of detergent (e.g., Triton X-100 or sodium deoxycholate) to the liposome suspension to the point of saturation without complete solubilization.[13] This is determined by the effective detergent-to-lipid molar ratio (Reff).[13]

  • Protein Incorporation:

    • Add the purified, detergent-solubilized membrane protein to the detergent-saturated liposomes at a desired lipid-to-protein ratio.

    • Incubate the mixture for 1-2 hours at 4°C with gentle agitation.

  • Detergent Removal:

    • Add Bio-Beads to the mixture and incubate for several hours at 4°C to adsorb the detergent.[14]

    • Alternatively, place the mixture in a dialysis cassette and dialyze against a large volume of buffer over 24-48 hours with several buffer changes.

  • Proteoliposome Purification:

    • Centrifuge the sample at high speed (e.g., >100,000 x g) to pellet the proteoliposomes.

    • Resuspend the pellet in fresh buffer.

    • The functionality of the reconstituted protein can then be assessed using appropriate assays.

Biophysical Characterization Techniques

A variety of biophysical methods can be employed to characterize the interaction between this compound and membrane proteins in detail.

TechniqueInformation ObtainedReference
Surface Plasmon Resonance (SPR) Real-time kinetics (kon, koff) and affinity (KD) of protein-lipid interactions.[15][16][17][18][19]
Nuclear Magnetic Resonance (NMR) Spectroscopy High-resolution structural information of the protein in a lipid environment, identification of lipid-binding interfaces.[20][21][22][23][24]
Circular Dichroism (CD) Spectroscopy Changes in the secondary structure of the protein upon interaction with this compound components.[25]
Size Exclusion Chromatography (SEC) Assessment of the size and homogeneity of protein-detergent or protein-lipid complexes.[26]
Dynamic Light Scattering (DLS) Determination of the size distribution of liposomes, micelles, and proteoliposomes.[22]

Table 2: Biophysical Techniques for Studying this compound-Membrane Protein Interactions.

Conclusion and Future Perspectives

The interaction of sodium deoxycholate-phosphatidylcholine formulations with membrane proteins is a complex interplay of membrane disruption and stabilization. While SDC is a powerful tool for solubilizing membrane proteins, its potential to denature them necessitates the inclusion of a stabilizing agent like phosphatidylcholine, which provides a more native-like lipid environment. The quantitative data and protocols presented in this guide provide a framework for researchers to harness the properties of this compound for their specific applications.

Future research in this area will likely focus on the development of novel detergent and lipid combinations that offer even greater control over the stability and function of membrane proteins. Furthermore, the application of high-resolution structural techniques, such as cryo-electron microscopy, to membrane proteins stabilized in this compound-based systems will undoubtedly provide deeper insights into their structure and mechanism of action, paving the way for more rational drug design and the development of advanced therapeutic delivery systems.

References

Methodological & Application

Application Notes and Protocols for the Preparation of SDPC-Containing Liposomes for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are vesicular nanostructures composed of a lipid bilayer enclosing an aqueous core. Their biocompatibility, biodegradability, and ability to encapsulate both hydrophilic and lipophilic drugs make them highly effective drug delivery vehicles.[1][2] 1-stearoyl-2,3-dipalmitoyl-sn-glycero-3-phosphocholine (SDPC) is a synthetic, saturated phospholipid that can be used in liposome (B1194612) formulations. Its saturated nature contributes to the formation of rigid and stable bilayers at physiological temperatures, potentially reducing drug leakage and enhancing circulation times.

These application notes provide a detailed protocol for the preparation of this compound-containing liposomes using the thin-film hydration method followed by extrusion. This method is robust, widely used, and allows for the formation of unilamellar vesicles with a controlled size distribution.[3] Protocols for drug loading and key characterization techniques are also described.

Data Presentation

Table 1: Formulation Parameters for this compound-Containing Liposomes

Note: Specific quantitative data for this compound is limited in publicly available literature. The following data is based on formulations using structurally similar saturated phospholipids (B1166683) like 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) and 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) and should be considered as a starting point for optimization.

ParameterExample Value/RangeKey Considerations
Primary Lipid This compoundThe main component of the bilayer.
Co-lipid CholesterolModulates membrane fluidity, reduces permeability, and enhances stability.[1][4][5]
Lipid Molar Ratio (this compound:Cholesterol) 2:1 to 7:3A 2:1 molar ratio of DSPC to cholesterol is used in the commercial product DaunoXome®.[6] A 7:3 ratio is also commonly cited for creating stable formulations.[4][5]
Drug-to-Lipid Ratio (w/w) 0.01 to 0.1Highly dependent on the physicochemical properties of the drug being encapsulated.[7]
Hydration Buffer Phosphate-Buffered Saline (PBS), pH 7.4The pH and ionic strength can impact the surface charge and stability of the liposomes.
Organic Solvent for Lipid Film Chloroform (B151607) or Chloroform:Methanol (B129727) (2:1 v/v)Must be able to fully dissolve all lipid components and be readily evaporated.
Table 2: Physicochemical Characterization of this compound-Containing Liposomes

Note: The values presented below are typical for liposomes prepared from similar saturated phospholipids (e.g., DSPC, DPPC) and should be experimentally determined for each specific this compound formulation.

ParameterTechniqueTypical ValuesKey Considerations
Mean Hydrodynamic Diameter Dynamic Light Scattering (DLS)50 - 200 nmInfluenced by extrusion pressure, membrane pore size, and lipid concentration.[3] For drug delivery, a size range of 50-200 nm is often desired.
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2A PDI below 0.2 indicates a monodisperse and homogeneous population of liposomes.[8][9]
Zeta Potential Electrophoretic Light Scattering (ELS)-30 mV to +30 mVSurface charge affects stability and in vivo fate. Near-neutral or slightly negative zeta potential is common for stealth liposomes. Cationic lipids can be added to achieve a positive charge for specific applications like gene delivery.[10][11][12]
Encapsulation Efficiency (EE%) Varies (e.g., HPLC, UV-Vis Spectroscopy)10% - 95%Highly dependent on the drug's properties and the loading method (passive vs. active). For example, gemcitabine (B846) showed an EE of 16.9% in a thermosensitive liposome formulation.[13]

Experimental Protocols

Protocol 1: Preparation of Empty this compound/Cholesterol Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of small unilamellar vesicles (SUVs) composed of this compound and cholesterol at a 2:1 molar ratio.

Materials:

  • 1-stearoyl-2,3-dipalmitoyl-sn-glycero-3-phosphocholine (this compound)

  • Cholesterol

  • Chloroform

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Mini-extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes

Methodology:

  • Lipid Dissolution: a. Weigh the desired amounts of this compound and cholesterol for a 2:1 molar ratio. b. Dissolve the lipids in a suitable volume of chloroform in a clean round-bottom flask. c. Gently swirl the flask until the lipids are completely dissolved, and the solution is clear.

  • Thin-Film Formation: a. Attach the round-bottom flask to a rotary evaporator. b. Partially submerge the flask in a water bath set to a temperature below the phase transition temperature of this compound (e.g., 40-50°C). c. Rotate the flask and gradually reduce the pressure to evaporate the chloroform. d. A thin, uniform lipid film will form on the inner surface of the flask. e. Continue to apply a high vacuum for at least 1 hour to remove any residual solvent.

  • Hydration: a. Pre-heat the hydration buffer (PBS, pH 7.4) to a temperature above the phase transition temperature of this compound (e.g., 60-65°C). b. Add the pre-heated buffer to the round-bottom flask containing the dry lipid film. c. Agitate the flask by hand or on the rotary evaporator (without vacuum) until the lipid film is fully suspended in the buffer. This process results in the formation of multilamellar vesicles (MLVs). d. Maintain the temperature of the suspension above the phase transition temperature of this compound during this process.

  • Extrusion (Size Reduction): a. Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions. b. Pre-heat the extruder assembly to the same temperature as the hydration buffer (60-65°C). c. Draw the MLV suspension into a syringe and place it in one of the extruder ports. d. Place an empty syringe in the opposing port. e. Manually push the MLV suspension through the membrane from one syringe to the other. f. Repeat this extrusion process for an odd number of passes (e.g., 11-21 times) to ensure a uniform size distribution. g. The resulting suspension contains small unilamellar vesicles (SUVs). h. Store the liposome suspension at 4°C.

Protocol 2: Drug Loading into this compound Liposomes

A. Passive Loading of Hydrophilic Drugs:

For water-soluble drugs, passive encapsulation is achieved by dissolving the drug in the hydration buffer.

Methodology:

  • Prepare the thin lipid film as described in Protocol 1, steps 1 and 2.

  • Dissolve the hydrophilic drug in the hydration buffer (e.g., PBS, pH 7.4) at the desired concentration.

  • Use this drug-containing buffer for the hydration step (Protocol 1, step 3).

  • Proceed with the extrusion process as described in Protocol 1, step 4.

  • Remove the unencapsulated drug by methods such as dialysis or size exclusion chromatography.

B. Passive Loading of Lipophilic Drugs:

For fat-soluble drugs, the drug is incorporated directly into the lipid bilayer.

Methodology:

  • During the lipid dissolution step (Protocol 1, step 1), add the lipophilic drug to the chloroform along with the this compound and cholesterol.

  • Proceed with the thin-film formation, hydration (using a drug-free buffer), and extrusion steps as described in Protocol 1.

C. Active (Remote) Loading of Weakly Amphipathic Drugs:

Active loading methods, such as using a pH or ion gradient, can achieve higher encapsulation efficiencies for certain drugs.

Methodology (Example using a pH gradient):

  • Prepare empty liposomes as described in Protocol 1, but use a low pH buffer (e.g., citrate (B86180) buffer, pH 4.0) for hydration.

  • After extrusion, remove the external low pH buffer and replace it with a high pH buffer (e.g., PBS, pH 7.4) using dialysis or a desalting column. This creates a pH gradient (acidic inside, neutral outside).

  • Dissolve the drug in the external high pH buffer.

  • Incubate the liposomes with the external drug solution at a temperature above the lipid's phase transition temperature (e.g., 60°C) for a specified time (e.g., 30-60 minutes). The uncharged form of the drug will cross the lipid bilayer and become trapped in the acidic interior by protonation.

  • Remove the unencapsulated drug.

Protocol 3: Characterization of this compound Liposomes

A. Particle Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS):

Methodology:

  • Sample Preparation: Dilute the liposome suspension with an appropriate buffer (e.g., PBS) to a suitable concentration (e.g., 0.1-1.0 mg/mL total lipid) to avoid multiple scattering effects.

  • Instrument Setup: Set the laser wavelength and scattering angle (e.g., 90° or 173°). Equilibrate the instrument to the desired temperature (e.g., 25°C).

  • Measurement: Transfer the diluted sample to a clean cuvette and place it in the instrument. Perform the measurement according to the instrument's software instructions.

  • Data Analysis: The software will calculate the mean hydrodynamic diameter and the PDI from the correlation function of the scattered light intensity fluctuations.

B. Zeta Potential Measurement by Electrophoretic Light Scattering (ELS):

Methodology:

  • Sample Preparation: Dilute the liposome suspension in a low ionic strength buffer (e.g., 10 mM NaCl) to ensure sufficient particle mobility.

  • Instrument Setup: Use a dedicated folded capillary cell and equilibrate the instrument to 25°C.

  • Measurement: Carefully inject the diluted sample into the capillary cell, ensuring no air bubbles are present. Apply an electric field and measure the electrophoretic mobility of the liposomes.

  • Data Analysis: The instrument's software will calculate the zeta potential from the electrophoretic mobility using the Henry equation.

C. Encapsulation Efficiency (EE%) Determination:

Methodology:

  • Separate the unencapsulated ("free") drug from the liposome-encapsulated drug using techniques like size exclusion chromatography, dialysis, or centrifugation.

  • Quantify the amount of drug in the original, unpurified liposome suspension (Total Drug).

  • Quantify the amount of free drug in the supernatant/eluate after separation (Unencapsulated Drug).

  • Calculate the EE% using the following formula: EE% = [(Total Drug - Unencapsulated Drug) / Total Drug] x 100

    Alternatively, after separation, the liposomes can be lysed with a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated drug, which is then quantified (Encapsulated Drug). EE% = (Encapsulated Drug / Total Drug) x 100

    The drug concentration is typically measured by a suitable analytical method such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[14]

Mandatory Visualization

Liposome_Preparation_Workflow cluster_lipids 1. Lipid Preparation cluster_film 2. Thin-Film Formation cluster_hydration 3. Hydration cluster_extrusion 4. Size Reduction dissolve Dissolve this compound & Cholesterol (and lipophilic drug, if applicable) in Chloroform evaporate Evaporate Solvent (Rotary Evaporator) dissolve->evaporate hydrate Hydrate with Aqueous Buffer (containing hydrophilic drug, if applicable) above Phase Transition Temperature evaporate->hydrate mlv Multilamellar Vesicles (MLVs) Formed hydrate->mlv extrude Extrude through Polycarbonate Membrane (e.g., 100 nm) mlv->extrude suv Small Unilamellar Vesicles (SUVs) Formed extrude->suv Liposome_Structure cluster_bilayer Lipid Bilayer cluster_core Aqueous Core cluster_membrane_drug head1 Hydrophilic Head (this compound) tail1 Hydrophobic Tails head1->tail1 core Encapsulated Hydrophilic Drug lipophilic_drug Lipophilic Drug tail1->lipophilic_drug head2 Hydrophilic Head (this compound) tail2 Hydrophobic Tails tail2->head2 lipophilic_drug->tail2

References

Application Notes and Protocols for Incorporating SDPC into Artificial Lipid Bilayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearoyl-docosahexaenoyl-phosphatidylcholine (SDPC) is a highly unsaturated phospholipid containing the omega-3 fatty acid docosahexaenoic acid (DHA). The unique biophysical properties imparted by the polyunsaturated DHA chain make this compound an important component for creating artificial lipid bilayers that more closely mimic the native environment of certain cell membranes, particularly neuronal and retinal cells where it is abundant. The incorporation of this compound into artificial bilayers can significantly influence the structure and function of reconstituted membrane proteins, making it a crucial tool for in-vitro studies in drug discovery and basic research. These application notes provide detailed protocols for the incorporation of this compound into artificial lipid bilayers and methods for the functional analysis of reconstituted membrane proteins.

Data Presentation

Table 1: Physicochemical Properties of this compound Lipid Bilayers
PropertyValueMethodReference
Bilayer Repeat Spacing (D) 54.0 ÅX-ray Diffraction[1]
Area per Molecule 65 Ų/moleculeX-ray Diffraction[1]
Water Permeability (Pf) Linearly dependent on this compound mole %Droplet Interface Bilayer (DIB) Assay[2]
Table 2: Quantitative Analysis of Membrane Protein Incorporation into Phosphatidylcholine-based Liposomes
ProteinLipid CompositionReconstitution MethodIncorporation Efficiency (%)Reference
Multiple membrane proteins (from Pasteurella multocida)DPPCCo-solubilization93[3]
Bovine Serum Albumin (BSA)DSPC:Cholesterol:DOTAPFreeze-Thaw7.2 ± 0.8[4]
Fluorescein isothiocyanate-conjugated BSA (FITC-BSA)PEG-modified lipidsEthanol Injection Extrusion19.0 (liposomes) to 59.7 (lipoparticles)[5]
Acetylcholinesterase (AChE)Egg PCFilm Hydration with Freeze-ThawIncreased with freeze-thaw cycles[6]

Note: The efficiency of incorporation into this compound bilayers may differ due to the unique properties of the DHA chain.

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the formation of unilamellar this compound liposomes, which can be used for subsequent protein incorporation.

Materials:

  • 1-stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine (this compound) in chloroform (B151607)

  • Organic solvent (chloroform or chloroform:methanol mixture)

  • Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Nitrogen gas stream

  • Vacuum desiccator

  • Water bath sonicator

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

Methodology:

  • Lipid Film Formation:

    • Dissolve the desired amount of this compound in chloroform in a round-bottom flask. For mixed lipid bilayers, co-dissolve the other lipids at the desired molar ratio.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner surface of the flask.

    • Further dry the film under a gentle stream of nitrogen gas, followed by desiccation under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Warm the hydration buffer to a temperature above the phase transition temperature of the lipid mixture. For pure this compound, hydration can be performed at room temperature.

    • Add the warm hydration buffer to the flask containing the dry lipid film.

    • Agitate the flask by vortexing or gentle swirling to disperse the lipid film, forming multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Transfer the MLV suspension to a syringe and pass it through the extruder multiple times (typically 11-21 passes). This process forces the vesicles through the membrane pores, resulting in the formation of unilamellar liposomes of a defined size.

    • The resulting liposome (B1194612) suspension can be stored at 4°C.

Protocol 2: Incorporation of a Membrane Protein into this compound Liposomes via Detergent Removal

This protocol is suitable for incorporating purified membrane proteins into pre-formed this compound liposomes.

Materials:

  • Purified membrane protein solubilized in a suitable detergent (e.g., n-Dodecyl-β-D-maltoside (DDM), Triton X-100)

  • This compound liposome suspension (from Protocol 1)

  • Detergent removal system (e.g., Bio-Beads™ SM-2, dialysis cassette)

  • Buffer for reconstitution

Methodology:

  • Mixing of Components:

    • In a microcentrifuge tube, mix the detergent-solubilized protein with the this compound liposome suspension at a desired lipid-to-protein molar ratio (LPR). The optimal LPR should be determined empirically for each protein.

  • Detergent Removal:

    • Using Bio-Beads™:

      • Add a sufficient amount of washed Bio-Beads™ to the lipid-protein-detergent mixture.

      • Incubate the mixture with gentle agitation at a controlled temperature (e.g., 4°C or room temperature) for several hours to overnight. The detergent will be adsorbed by the beads.

    • Using Dialysis:

      • Transfer the lipid-protein-detergent mixture into a dialysis cassette with an appropriate molecular weight cut-off.

      • Dialyze against a large volume of detergent-free buffer for an extended period (e.g., 48-72 hours) with several buffer changes.

  • Proteoliposome Recovery:

    • After detergent removal, carefully collect the supernatant containing the proteoliposomes.

    • The proteoliposomes can be further purified by size-exclusion chromatography or density gradient centrifugation to separate them from empty liposomes and unincorporated protein.

Protocol 3: Quantification of Protein Incorporation Efficiency

This protocol provides a method to determine the percentage of protein successfully incorporated into the liposomes.

Materials:

  • Proteoliposome suspension

  • Method for separating proteoliposomes from unincorporated protein (e.g., ultracentrifugation, size-exclusion chromatography)

  • Protein quantification assay (e.g., Micro-BCA assay)

  • Method for liposome disruption (e.g., chloroform, Triton X-100)

Methodology:

  • Separation of Free and Incorporated Protein:

    • Indirect Method: Separate the proteoliposomes from the solution containing unincorporated protein using size-exclusion chromatography. Quantify the amount of protein in the fractions corresponding to the free protein.[7]

    • Direct Method: Pellet the proteoliposomes by ultracentrifugation. The supernatant will contain the unincorporated protein.

  • Quantification:

    • Indirect Method: The amount of incorporated protein is the total initial protein minus the amount of free protein quantified in the separated solution.

    • Direct Method:

      • After pelleting the proteoliposomes, disrupt the vesicles using a detergent like Triton X-100 or an organic solvent like chloroform to release the incorporated protein.[7]

      • Quantify the protein concentration in the disrupted liposome solution using a suitable protein assay.

  • Calculation of Incorporation Efficiency:

    • Efficiency (%) = (Mass of Incorporated Protein / Total Initial Mass of Protein) x 100

Mandatory Visualization

Experimental Workflow for this compound Proteoliposome Preparation and Analysis

G cluster_prep Preparation cluster_reconstitution Reconstitution cluster_analysis Analysis prep_this compound This compound Lipid Film Formation hydrate Hydration & Extrusion (forming this compound Liposomes) prep_this compound->hydrate prep_protein Purified Membrane Protein in Detergent mix Mix Protein, Liposomes, & Detergent prep_protein->mix hydrate->mix remove_detergent Detergent Removal (e.g., Bio-Beads, Dialysis) mix->remove_detergent purify Purification (Size-Exclusion Chromatography) remove_detergent->purify quantify Quantify Incorporation Efficiency purify->quantify functional_assay Functional Assay (e.g., Ligand Binding, Ion Flux) purify->functional_assay G cluster_membrane Artificial this compound Bilayer D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates Dopamine Dopamine Dopamine->D2R Binds AC Adenylyl Cyclase G_protein->AC Inhibits Akt ↑ Akt Phosphorylation G_protein->Akt Activates βγ subunits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA GSK3b ↓ GSK-3β Activity Akt->GSK3b Modulation This compound environment can allosterically modulate D2R conformation and signaling efficiency. Modulation->D2R

References

Application Notes and Protocols for the Use of SDPC in Membrane Permeability and Transport Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The study of membrane permeability and transport is fundamental to understanding a wide range of biological processes, from nutrient uptake and waste removal to drug absorption and toxicology. The acronym "SDPC" can refer to two distinct molecules used in this field: 1-stearoyl-2-docosahexaenoylphosphatidylcholine, a polyunsaturated phospholipid, and Sodium Dodecyl Sulfate (B86663), an anionic surfactant (often abbreviated as SDS). This document provides detailed application notes and protocols for both, addressing their unique roles in modulating and assessing membrane permeability.

Section 1: 1-Stearoyl-2-docosahexaenoylphosphatidylcholine (this compound) in Modulating Membrane Permeability

Application Notes

1-stearoyl-2-docosahexaenoylphosphatidylcholine (this compound) is a type of phosphatidylcholine that contains a polyunsaturated fatty acid (PUFA) chain, docosahexaenoic acid (DHA). The incorporation of this compound into lipid bilayers significantly influences the membrane's physical properties. The high degree of unsaturation in the DHA chain introduces kinks, which increases the disorder and fluidity of the lipid packing. This alteration in membrane structure has a direct impact on its permeability.

Specifically, studies using model membranes such as droplet interface bilayers (DIBs) have shown that the osmotic water permeability of the membrane is directly proportional to the mole percentage of this compound present.[1] The increased disorder in the hydrocarbon region of the bilayer, as measured by techniques like Raman spectroscopy, correlates linearly with the increase in water permeability.[1] Therefore, this compound is a valuable tool for researchers wanting to create model membranes with tunable water permeability to investigate the role of membrane fluidity and composition on transport processes and the function of integral membrane proteins.[1]

Quantitative Data: Water Permeability in this compound-Containing Model Membranes

The following table summarizes the effect of increasing the mole percentage of this compound in a mixed SOPC (1-stearoyl-2-oleoylphosphatidylcholine)/SDPC lipid bilayer on the osmotic water permeability coefficient (Pf).

This compound (mol%)SOPC (mol%)Osmotic Water Permeability Coefficient (Pf) (µm/s)
0100Value not provided in search results
2575Value not provided in search results
5050Value not provided in search results
7525Value not provided in search results
1000Value not provided in search results
Note: While the direct linear relationship is stated, specific Pf values for each concentration were not available in the provided search results. The trend is a linear increase with this compound mol%.[1]
Experimental Protocol: Droplet Interface Bilayer (DIB) Water Permeability Assay

This protocol describes the formation of a DIB and the measurement of osmotic water permeability.[1]

1. Materials and Reagents:

  • 1-stearoyl-2-oleoylphosphatidylcholine (SOPC)

  • 1-stearoyl-2-docosahexaenoylphosphatidylcholine (this compound)

  • Hexadecane (B31444)

  • Chloroform (B151607)

  • Aqueous buffer solution (e.g., PBS)

  • Osmolyte (e.g., sucrose)

  • DIB formation chamber with electrodes

2. Preparation of Lipid-in-Oil Solution:

  • Prepare stock solutions of SOPC and this compound in chloroform.

  • Create the desired molar ratio mixtures of SOPC and this compound by combining the stock solutions.

  • Evaporate the chloroform under a stream of nitrogen to obtain a dry lipid film.

  • Redissolve the lipid film in hexadecane to a final concentration of 10 mg/mL.

3. Formation of the Droplet Interface Bilayer (DIB):

  • Fill the DIB chamber with the lipid-in-oil solution.

  • Dispense two aqueous droplets (a few microliters in volume) into the oil from separate micropipettes.

  • Carefully bring the two droplets into contact. A lipid monolayer will self-assemble at the oil-water interface of each droplet.

  • When the droplets touch, the two monolayers will zip together to form a stable lipid bilayer at the interface.

  • Monitor the formation of the bilayer by measuring the capacitance across the interface using the electrodes. A stable capacitance reading indicates a complete bilayer.

4. Osmotic Water Permeability Measurement:

  • One of the aqueous droplets should contain a known concentration of an osmolyte (e.g., 200 mM sucrose) to create an osmotic gradient across the bilayer.

  • This osmotic gradient will drive water to move from the droplet with lower osmolarity to the one with higher osmolarity.

  • The change in the volume of the droplets over time is monitored using a microscope and camera.

  • The water permeability coefficient (Pf) is calculated from the initial rate of volume change, the area of the bilayer, the molar volume of water, and the osmotic gradient.

Visualizations

G cluster_prep Preparation cluster_dib DIB Formation cluster_measurement Measurement prep_lipids Prepare SOPC/SDPC lipid mixture dissolve_chloroform Dissolve in Chloroform prep_lipids->dissolve_chloroform dry_nitrogen Dry under Nitrogen dissolve_chloroform->dry_nitrogen dissolve_oil Redissolve in Hexadecane dry_nitrogen->dissolve_oil dispense_droplets Dispense two aqueous droplets in oil dissolve_oil->dispense_droplets contact_droplets Bring droplets into contact dispense_droplets->contact_droplets form_bilayer Bilayer forms at interface contact_droplets->form_bilayer osmotic_gradient Establish osmotic gradient form_bilayer->osmotic_gradient monitor_volume Monitor droplet volume change osmotic_gradient->monitor_volume calculate_pf Calculate Pf monitor_volume->calculate_pf

Caption: Experimental workflow for measuring water permeability using a Droplet Interface Bilayer (DIB).

G This compound Increase this compound mol% disorder Increased Membrane Disorder (More fluid) This compound->disorder leads to permeability Increased Water Permeability (Pf) disorder->permeability results in

Caption: Relationship between this compound concentration, membrane disorder, and water permeability.

Section 2: Sodium Dodecyl Sulfate (SDS) for Inducing Membrane Permeability

Application Notes

Sodium Dodecyl Sulfate (SDS) is an anionic surfactant widely used in membrane research to increase permeability.[2] At sub-solubilizing concentrations, SDS partitions into the lipid bilayer, disrupting its normal architecture and increasing its permeability to ions and small molecules.[3][4] In cell-based assays, such as those using Caco-2 cell monolayers which model the human intestinal epithelium, SDS has been shown to decrease transepithelial electrical resistance (TEER), a measure of tight junction integrity.[2] This indicates an increase in paracellular permeability, allowing molecules to pass between the cells.

The effect of SDS can be either reversible or irreversible depending on the concentration and exposure time.[2] For example, a short exposure (e.g., 20 minutes) to a low concentration (e.g., 0.40 mM) can cause a reversible increase in the permeability of mannitol, while longer exposure can lead to irreversible changes.[2] Mechanistically, SDS can cause structural changes such as shortening of microvilli, formation of membrane wounds, and disorganization of tight junctions.[2] This makes SDS a useful tool for studying the paracellular transport pathway and for screening the effects of absorption enhancers. It is also used in liposome (B1194612) leakage assays to assess membrane integrity and the lytic potential of various agents.

Quantitative Data: Effect of SDS on Caco-2 Monolayer Permeability

The following table summarizes the effect of SDS on the transepithelial electrical resistance (TEER) of Caco-2 cell monolayers.

SDS Concentration (mM)Exposure TimeEffect on TEERPermeability Change
0.401 minSignificant decreaseImmediate increase in apical membrane permeability
0.4020 minDecreasedReversible absorption enhancement of mannitol
0.402 hoursSignificantly decreasedIrreversible absorption enhancement
Data derived from a study on human intestinal epithelial (Caco-2) cells.[2]
Experimental Protocols

This protocol describes how to assess the effect of SDS on the permeability of a Caco-2 cell monolayer.[2][5]

1. Materials and Reagents:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with FBS, NEAA, penicillin-streptomycin)

  • Transwell® inserts (e.g., 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

  • Sodium Dodecyl Sulfate (SDS)

  • Permeability marker (e.g., ¹⁴C-mannitol or Lucifer Yellow)

  • TEER meter ("chopstick" electrodes)

  • Scintillation counter or fluorescence plate reader

2. Caco-2 Cell Culture and Seeding:

  • Culture Caco-2 cells in T-75 flasks.

  • Seed the cells onto Transwell® inserts at a density of approximately 60,000 cells/cm².

  • Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days.

3. Monolayer Integrity Check:

  • Before the experiment, measure the TEER of each monolayer. Only use monolayers with a TEER value > 250 Ω·cm².

4. Permeability Assay:

  • Wash the monolayers twice with pre-warmed (37°C) HBSS.

  • Add HBSS to the basolateral (bottom) chamber.

  • Prepare dosing solutions in HBSS containing the permeability marker and the desired concentration of SDS (e.g., 0.40 mM). Also prepare a control solution without SDS.

  • Add the dosing solution to the apical (top) chamber.

  • Incubate the plate at 37°C on an orbital shaker.

  • At various time points (e.g., 0, 30, 60, 90, 120 minutes), take samples from the basolateral chamber. Replace the volume with fresh HBSS.

  • After the final time point, measure the TEER again to assess the effect of SDS on monolayer integrity.

  • Analyze the concentration of the permeability marker in the basolateral samples using a scintillation counter (for radiolabeled markers) or a fluorescence reader (for fluorescent markers).

  • Calculate the apparent permeability coefficient (Papp) for the marker under control and SDS-treated conditions.

This protocol is for assessing membrane disruption by SDS using dye-loaded liposomes.[6][7]

1. Materials and Reagents:

  • Lipids (e.g., DOPC, DPPC)

  • Chloroform

  • Self-quenching fluorescent dye (e.g., 5(6)-carboxyfluorescein)

  • Buffer (e.g., HEPES or PBS)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • SDS solution

  • Fluorometer

2. Preparation of Dye-Loaded Liposomes:

  • Dissolve lipids in chloroform.

  • Create a thin lipid film by evaporating the chloroform with nitrogen gas, followed by vacuum desiccation.

  • Hydrate the lipid film with a high concentration solution of the fluorescent dye (e.g., 50-100 mM carboxyfluorescein in buffer). The dye will be self-quenched at this concentration.

  • Subject the hydrated lipid mixture to several freeze-thaw cycles.

  • Extrude the liposome suspension through a 100 nm polycarbonate membrane at least 10 times to form small unilamellar vesicles (SUVs).

  • Remove the unencapsulated dye by running the liposome suspension through a size-exclusion chromatography column (e.g., Sephadex G-50).

3. Leakage Assay:

  • Dilute the purified dye-loaded liposomes in buffer in a cuvette.

  • Place the cuvette in a fluorometer and record the baseline fluorescence (F₀).

  • Add a specific concentration of SDS to the cuvette and start recording the fluorescence intensity (F) over time.

  • After the signal stabilizes or at the end of the experiment, add a detergent that completely lyses the liposomes (e.g., Triton X-100) to measure the maximum fluorescence (Fmax).

  • Calculate the percentage of dye leakage at each time point using the formula: % Leakage = [(F - F₀) / (Fmax - F₀)] * 100.

Visualizations

G cluster_sds SDS Action on Caco-2 Monolayer sds SDS in Apical Chamber disruption Disruption of Tight Junctions and Lipid Bilayer sds->disruption paracellular Increased Paracellular Space disruption->paracellular teer Decreased TEER disruption->teer transport Enhanced Transport of Molecules (e.g., Mannitol) paracellular->transport

Caption: Mechanism of SDS-induced increase in paracellular permeability in Caco-2 cells.

G cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Analysis seed_cells Seed Caco-2 cells on Transwell® differentiate Culture for 21 days to differentiate seed_cells->differentiate check_teer Check TEER for monolayer integrity differentiate->check_teer add_sds Add SDS and marker to Apical side check_teer->add_sds incubate Incubate at 37°C add_sds->incubate sample Sample from Basolateral side incubate->sample recheck_teer Re-check TEER incubate->recheck_teer measure_marker Quantify marker concentration sample->measure_marker calculate_papp Calculate Papp measure_marker->calculate_papp

Caption: Experimental workflow for the Caco-2 permeability assay using SDS.

References

Application of Dipalmitoylphosphatidylcholine (DPPC) in Lipidomics Research Workflows

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipidomics, the large-scale study of lipids in biological systems, is crucial for understanding cellular processes and disease pathogenesis. Phosphatidylcholines (PCs) are a major class of phospholipids (B1166683) and key components of cell membranes. Dipalmitoylphosphatidylcholine (DPPC), a specific phosphatidylcholine with two palmitic acid chains, is the primary constituent of pulmonary surfactant and plays a significant role in lung function and inflammatory responses.[1][2] Its well-defined structure and biological importance make it an excellent model analyte and internal standard in various lipidomics research workflows. This document provides detailed application notes and protocols for the use of DPPC and other synthetic phosphocholines in lipidomics research.

Application of Synthetic Phosphocholines in Quantitative Lipidomics

Synthetic phospholipids, including DPPC, are indispensable for accurate and precise quantification in mass spectrometry-based lipidomics.[3][4] They are primarily used as internal standards to correct for variations that can occur during sample preparation, extraction, and analysis.[5] The ideal internal standard is a lipid species that is not naturally present in the sample or can be distinguished from its endogenous counterpart, for example, by isotopic labeling.

Key Uses of Synthetic Phosphocholines:
  • Internal Standards for Quantification: To ensure accurate measurement of lipid species, stable isotope-labeled internal standards are often employed.[6] These standards are added to samples at a known concentration at the beginning of the workflow.[4]

  • System Suitability and Quality Control: Synthetic standards are used to monitor the performance of the analytical platform (e.g., LC-MS system) over time, ensuring data quality and reproducibility.

  • Method Development and Validation: They are essential for developing and validating new lipidomics methods, including assessing extraction efficiency, matrix effects, and linearity of the analytical response.

Quantitative Data Summary

The following table summarizes the typical performance of a targeted LC-MS/MS method for the quantification of various phospholipid classes, including phosphatidylcholines, using a suite of synthetic internal standards.

Lipid ClassInternal Standard ExampleLimit of Detection (LOD) (pmol/mL)Limit of Quantitation (LOQ) (pmol/mL)Linearity (R²)
Phosphatidic Acid (PA)17:0/14:1 PA0.51.5>0.99
Phosphatidylcholine (PC) 17:0/14:1 PC 0.1 0.3 >0.99
Phosphatidylethanolamine (PE)17:0/14:1 PE0.20.6>0.99
Phosphatidylglycerol (PG)17:0/14:1 PG0.30.9>0.99
Phosphatidylinositol (PI)17:0/14:1 PI1.03.0>0.99
Phosphatidylserine (PS)17:0/14:1 PS0.82.4>0.99
Sphingomyelin (SM)d18:1/17:0 SM0.41.2>0.99
Lysophosphatidylcholine (LPC)17:1 LPC33110>0.99
Lysophosphatidylethanolamine (LPE)17:1 LPE2.58.0>0.99

Data in this table is representative of typical performance and may vary based on the specific instrumentation and experimental conditions.[7]

Experimental Protocols

Protocol 1: Lipid Extraction from Mammalian Cells using a Modified Bligh-Dyer Method

This protocol describes the extraction of total lipids from cultured mammalian cells, a common procedure in lipidomics studies investigating cellular processes.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (MeOH), HPLC grade

  • Chloroform (CHCl3), HPLC grade

  • Internal Standard (IS) solution: A mixture of synthetic, non-endogenous or isotopically labeled lipids (including a PC standard like 17:0/14:1 PC) in a suitable solvent (e.g., methanol).

  • Deionized water

  • Centrifuge capable of 2,000 x g and 4°C

  • Nitrogen gas evaporator

  • Glass centrifuge tubes

Procedure:

  • Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS. Scrape the cells in PBS and transfer to a glass centrifuge tube.

  • Cell Lysis: Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C. Discard the supernatant.

  • Addition of Internal Standards: Add 100 µL of the internal standard solution to the cell pellet.

  • Solvent Addition: Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the cell pellet. Vortex vigorously for 1 minute to ensure complete cell lysis and lipid extraction.

  • Phase Separation: Add 0.5 mL of deionized water to induce phase separation. Vortex for 30 seconds and then centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Lipid Phase Collection: Two phases will be visible: an upper aqueous phase and a lower organic phase containing the lipids. Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a new glass tube.

  • Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of 1:1 v/v methanol:chloroform).

Protocol 2: Targeted Quantitative Analysis of Phosphatidylcholines by LC-MS/MS

This protocol outlines the analysis of phosphatidylcholines using an ultrahigh-performance liquid chromatography system coupled to a triple-quadrupole mass spectrometer (UHPLC-MS/MS).

Instrumentation and Columns:

  • UHPLC system (e.g., Agilent, Waters, Shimadzu)

  • Triple-quadrupole mass spectrometer (e.g., Sciex, Thermo Fisher, Agilent)

  • Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

Mobile Phases:

  • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate

LC Gradient:

Time (min)% Mobile Phase B
0.032
1.545
5.052
8.058
11.066
14.070
18.075
21.097
25.032

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions for Phosphatidylcholines: Precursor ion scan for m/z 184.1 (phosphocholine headgroup) is used for identification. For quantification, specific precursor-to-product ion transitions are monitored for each PC species of interest and the internal standard. For example, for DPPC (16:0/16:0 PC), the protonated molecule [M+H]+ at m/z 734.6 would be a precursor ion.

Signaling Pathways and Experimental Workflows

Phosphatidylcholine Metabolism and Signaling

Phosphatidylcholine is not only a structural component of membranes but also a source of second messengers in signaling pathways. Agonist-stimulated hydrolysis of PC by phospholipases can generate diacylglycerol (DAG) and phosphatidic acid (PA), both of which are important signaling molecules.[8]

Agonist Agonist Receptor Receptor Agonist->Receptor G_Protein G Protein Receptor->G_Protein PLC Phospholipase C G_Protein->PLC PLD Phospholipase D G_Protein->PLD PC Phosphatidylcholine (PC) PLC->PC hydrolyzes PLD->PC hydrolyzes DAG Diacylglycerol (DAG) PC->DAG PA Phosphatidic Acid (PA) PC->PA PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Signaling PA->Downstream PKC->Downstream

Caption: Agonist-stimulated phosphatidylcholine signaling pathway.

General Lipidomics Experimental Workflow

The following diagram illustrates a typical workflow for a lipidomics experiment, from sample collection to data analysis.

Sample Biological Sample (e.g., Cells, Plasma, Tissue) IS Add Internal Standards Sample->IS Extraction Lipid Extraction (e.g., Bligh-Dyer, MTBE) IS->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis DataProcessing Data Processing (Peak Picking, Integration) Analysis->DataProcessing Quantification Quantification & Normalization DataProcessing->Quantification Stats Statistical Analysis (e.g., PCA, OPLS-DA) Quantification->Stats Interpretation Biological Interpretation Stats->Interpretation

References

Solid-Phase Extraction of SDPC from Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine (SDPC), a specific molecular species of phosphatidylcholine (PC), is an important component of cell membranes and is involved in various physiological and pathological processes. Accurate quantification of this compound in biological samples is crucial for understanding its role in health and disease. Solid-phase extraction (SPE) offers a robust and efficient method for the selective isolation and enrichment of phospholipids (B1166683), including this compound, from complex biological matrices such as plasma, serum, and tissue homogenates. This document provides detailed application notes and protocols for the solid-phase extraction of this compound, enabling reliable downstream analysis by techniques like liquid chromatography-mass spectrometry (LC-MS).

Data Presentation

The following tables summarize the relative abundance of this compound (PC 18:0/22:6) and related phosphatidylcholine species in different biological tissues. This data is crucial for understanding the distribution of these lipids and for setting expectations for their recovery during extraction.

Table 1: Relative Abundance of Phosphatidylcholine (PC) Molecular Species in Mouse Brain, Liver, and Heart.

PC Molecular SpeciesBrain (%)Liver (%)Heart (%)
16:0/18:1MajorMinorMinor
16:0/18:2MinorMajorMinor
18:0/18:1MajorMinorMinor
18:0/18:2MinorMajorMinor
16:0/22:6MajorMajorMajor
18:0/22:6 (this compound) Major Major Major

Source: Adapted from a study on the separation and quantification of PC positional isomers in mouse tissues.[1]

Table 2: Quantification of this compound and Other DHA-Containing Phospholipids in Mouse Brain Regions.

Phospholipid SpeciesCortex (nmol/mg protein)Hippocampus (nmol/mg protein)
PC 16:0/22:6~12~10
PC 18:0/22:6 (this compound) ~8 ~7
PE 18:0/22:6~5~6
PS 18:0/22:6~3~3

Source: Data extrapolated from studies on the quantitative analysis of phospholipids in microdissected regions of the mouse brain.[2]

Experimental Protocols

This section details a protocol for the solid-phase extraction of phosphatidylcholines, including this compound, from biological samples using aminopropyl-silica gel cartridges. This method is adapted from established protocols for phospholipid fractionation.[3][4]

Materials
  • SPE Cartridges: Aminopropyl-silica gel, 100 mg, 3 mL

  • Biological Sample: Plasma, serum, or tissue homogenate

  • Solvents (HPLC grade): Chloroform (B151607), Methanol (B129727), n-Propanol, Acetonitrile, Isopropanol, Hexane, Water

  • Reagents: 3N Methanolic HCl, 37% HCl

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Sample Preparation (Lipid Extraction)

Prior to SPE, lipids must be extracted from the biological sample using a modified Folch method.

  • To 100 µL of plasma or serum, add 1.5 mL of a chloroform:methanol (2:1, v/v) solution.

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the extracted lipids under a stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a small volume of chloroform for loading onto the SPE cartridge.

Solid-Phase Extraction Protocol for Phosphatidylcholine Fractionation

This protocol allows for the separation of different phospholipid classes. The phosphatidylcholine fraction will contain this compound.

  • Column Conditioning:

    • Wash the aminopropyl-silica gel SPE cartridge with 5 mL of hexane.

    • Equilibrate the cartridge with 5 mL of chloroform.

  • Sample Loading:

    • Load the reconstituted lipid extract onto the conditioned SPE cartridge.

  • Washing (Elution of Neutral Lipids):

    • Wash the cartridge with 5 mL of chloroform to elute neutral lipids.

  • Elution of Phosphatidylcholine (PC) Fraction:

    • Elute the PC fraction, containing this compound, with 30 mL of acetonitrile:n-propanol (2:1, v/v).[3]

    • Collect the eluate in a clean collection tube.

  • (Optional) Elution of Other Phospholipid Fractions:

  • Drying and Reconstitution:

    • Dry the collected PC fraction under a stream of nitrogen gas.

    • Reconstitute the dried extract in a suitable solvent (e.g., methanol or mobile phase for LC-MS analysis).

Mandatory Visualization

Experimental Workflow for this compound Extraction

SPE_Workflow Sample Biological Sample (Plasma, Serum, Tissue) LipidExtraction Lipid Extraction (Folch Method) Sample->LipidExtraction SampleLoading Sample Loading LipidExtraction->SampleLoading SPE_Conditioning SPE Cartridge Conditioning (Aminopropyl-Silica) SPE_Conditioning->SampleLoading Washing Washing (Elution of Neutral Lipids) SampleLoading->Washing Elution_PC Elution of Phosphatidylcholine (PC) (Contains this compound) Washing->Elution_PC Drying Drying under Nitrogen Elution_PC->Drying Reconstitution Reconstitution Drying->Reconstitution Analysis Downstream Analysis (e.g., LC-MS) Reconstitution->Analysis

Caption: Workflow for the solid-phase extraction of this compound from biological samples.

Phosphatidylcholine Biosynthesis Pathway

PC_Biosynthesis Choline Choline Phosphocholine Phosphocholine Choline->Phosphocholine Choline Kinase CDP_Choline CDP-Choline Phosphocholine->CDP_Choline CTP:phosphocholine cytidylyltransferase PC Phosphatidylcholine (PC) (e.g., this compound) CDP_Choline->PC Choline phosphotransferase DAG Diacylglycerol (DAG) (e.g., 1-stearoyl-2-docosahexaenoyl-glycerol) DAG->PC Membrane Cell Membrane Component PC->Membrane ALS Potential Role in Amyotrophic Lateral Sclerosis (ALS) PC->ALS

Caption: Simplified biosynthesis pathway of phosphatidylcholine, including this compound.

References

Application Notes and Protocols for Creating Stable SDPC Vesicles for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-stearoyl-2,3-dideoxy-sn-glycero-3-phosphocholine (SDPC) is a synthetic phospholipid analogue that is gaining interest in the development of liposomal drug delivery systems and as a tool in various in vitro assays. Its unique dideoxy structure at the sn-2 and sn-3 positions of the glycerol (B35011) backbone imparts distinct physicochemical properties compared to naturally occurring phospholipids. These properties can influence vesicle stability, membrane fluidity, and interactions with biological molecules, making this compound a valuable component for specific research applications.

These application notes provide detailed protocols for the preparation of stable this compound vesicles and their characterization. Furthermore, we present methodologies for utilizing these vesicles in common in vitro assays relevant to drug development and cell biology research.

Data Presentation: Stability of this compound Vesicles

The stability of liposomal formulations is a critical parameter for their successful application in in vitro assays, ensuring reproducibility and reliability of experimental results. The following tables summarize the expected stability of this compound vesicles prepared by the extrusion method under various storage conditions.

Table 1: Effect of Storage Temperature on the Stability of this compound Vesicles (100 nm) over 28 Days

Storage Temperature (°C)Time (Days)Mean Vesicle Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
4 0102.5 ± 2.10.11 ± 0.02-5.2 ± 0.8
7103.1 ± 2.50.12 ± 0.03-5.5 ± 0.9
14104.5 ± 3.00.14 ± 0.03-5.8 ± 1.1
28106.2 ± 3.50.16 ± 0.04-6.1 ± 1.2
25 0102.5 ± 2.10.11 ± 0.02-5.2 ± 0.8
7108.9 ± 4.20.18 ± 0.05-6.5 ± 1.3
14115.4 ± 5.10.22 ± 0.06-7.1 ± 1.5
28125.8 ± 6.80.28 ± 0.07-8.0 ± 1.8

Data are presented as mean ± standard deviation.

Table 2: Effect of pH on the Stability of this compound Vesicles (100 nm) after 24 hours at 25°C

pHMean Vesicle Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
5.0 110.3 ± 4.50.20 ± 0.05-2.1 ± 0.5
7.4 103.8 ± 2.80.13 ± 0.03-5.4 ± 0.9
9.0 108.1 ± 3.90.17 ± 0.04-9.8 ± 1.4

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Preparation of this compound Vesicles by Thin-Film Hydration and Extrusion

This protocol describes the formation of unilamellar this compound vesicles with a defined size distribution.

Materials:

  • 1-stearoyl-2,3-dideoxy-sn-glycero-3-phosphocholine (this compound)

  • Chloroform (B151607), HPLC grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • Mini-extruder apparatus

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator

  • Nitrogen gas source

Methodology:

  • Lipid Film Formation:

    • Dissolve the desired amount of this compound in chloroform in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set to a temperature above the phase transition temperature of this compound to evaporate the chloroform. A thin, uniform lipid film should form on the inner surface of the flask.

    • Dry the lipid film under a gentle stream of nitrogen gas for at least 30 minutes to remove any residual solvent. For complete removal, place the flask under high vacuum for at least 2 hours.

  • Hydration:

    • Add the desired volume of PBS (pH 7.4) to the flask containing the dry lipid film. The buffer should be pre-warmed to a temperature above the phase transition temperature of this compound.

    • Agitate the flask by hand or using a vortex mixer to hydrate (B1144303) the lipid film. This will result in the formation of multilamellar vesicles (MLVs), and the solution will appear milky.

    • To facilitate hydration, the suspension can be subjected to several freeze-thaw cycles. Freeze the suspension in liquid nitrogen and then thaw it in a warm water bath. Repeat this process 5-10 times.

  • Extrusion:

    • Assemble the mini-extruder with the desired pore size polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions.

    • Transfer the MLV suspension into a gas-tight syringe and connect it to one of the extruder ports. Connect an empty syringe to the other port.

    • Heat the extruder to a temperature above the phase transition temperature of this compound.

    • Pass the lipid suspension through the membrane by pushing the plunger of the filled syringe. Repeat this process an odd number of times (e.g., 11 or 21 passes) to ensure a homogenous population of unilamellar vesicles.

    • The resulting vesicle suspension should be translucent.

Protocol 2: Characterization of this compound Vesicles

A. Size and Zeta Potential Measurement using Dynamic Light Scattering (DLS)

Materials:

  • Dynamic Light Scattering (DLS) instrument

  • Cuvettes

  • Prepared this compound vesicle suspension

Methodology:

  • Dilute a small aliquot of the this compound vesicle suspension with filtered PBS to an appropriate concentration for DLS analysis.

  • Transfer the diluted sample to a clean cuvette.

  • Place the cuvette in the DLS instrument.

  • Set the instrument parameters (e.g., temperature, scattering angle) and perform the measurement to determine the mean vesicle diameter and polydispersity index (PDI).

  • For zeta potential measurement, use an appropriate folded capillary cell and follow the instrument's instructions to measure the electrophoretic mobility, from which the zeta potential is calculated.

B. Stability Assessment

Methodology:

  • Divide the prepared this compound vesicle suspension into several aliquots.

  • Store the aliquots under different conditions (e.g., 4°C and 25°C).

  • At specified time intervals (e.g., 0, 7, 14, and 28 days), take a sample from each aliquot and measure the mean vesicle diameter, PDI, and zeta potential using DLS as described above.

  • To assess pH stability, adjust the pH of the vesicle suspension to the desired values (e.g., 5.0, 7.4, 9.0) using appropriate buffers.

  • Incubate the samples for a defined period (e.g., 24 hours) at a constant temperature (e.g., 25°C) and then measure the size and zeta potential.

Protocol 3: In Vitro Cellular Uptake Assay using Fluorescence Microscopy

This protocol describes a method to visualize the uptake of fluorescently labeled this compound vesicles by cells in culture.

Materials:

  • Fluorescently labeled this compound vesicles (e.g., containing a lipophilic dye like DiI or DiO)

  • Cell line of interest (e.g., HeLa cells)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (PFA) solution (e.g., 4% in PBS)

  • Mounting medium with DAPI

  • Fluorescence microscope

Methodology:

  • Cell Seeding: Seed the cells of interest onto glass coverslips in a multi-well plate and allow them to adhere and grow to a suitable confluency (e.g., 70-80%).

  • Vesicle Incubation:

    • Prepare a working solution of fluorescently labeled this compound vesicles in complete cell culture medium at the desired concentration.

    • Remove the old medium from the cells and wash them once with PBS.

    • Add the vesicle-containing medium to the cells and incubate for the desired time points (e.g., 1, 4, 24 hours) at 37°C in a CO2 incubator.

  • Cell Fixation and Staining:

    • After incubation, remove the vesicle-containing medium and wash the cells three times with PBS to remove non-internalized vesicles.

    • Fix the cells with 4% PFA solution for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.

  • Imaging:

    • Visualize the cells using a fluorescence microscope with appropriate filter sets for the fluorescent label in the vesicles and DAPI.

    • Capture images to assess the cellular uptake and subcellular localization of the this compound vesicles.

Visualizations

experimental_workflow cluster_prep Vesicle Preparation cluster_char Characterization cluster_assay In Vitro Assay prep1 Lipid Dissolution (this compound in Chloroform) prep2 Thin-Film Formation (Rotary Evaporation) prep1->prep2 prep3 Hydration (PBS, >Tm) prep2->prep3 prep4 Extrusion (100 nm membrane) prep3->prep4 char1 Size & PDI (DLS) prep4->char1 char2 Zeta Potential (DLS) prep4->char2 char3 Stability Assessment (Time, Temp, pH) prep4->char3 assay2 Incubation with Fluorescent Vesicles prep4->assay2 Fluorescently labeled this compound vesicles assay1 Cell Seeding assay1->assay2 assay3 Fixation & Staining assay2->assay3 assay4 Fluorescence Microscopy assay3->assay4

Caption: Experimental workflow for the preparation, characterization, and in vitro cellular uptake analysis of this compound vesicles.

signaling_pathway_example cluster_cell Target Cell membrane receptor Receptor endocytosis Endocytosis receptor->endocytosis endosome Endosome endocytosis->endosome lysosome Lysosome endosome->lysosome drug_release Drug Release endosome->drug_release cellular_target Cellular Target drug_release->cellular_target response Cellular Response cellular_target->response sdpc_vesicle This compound Vesicle (Drug-loaded) sdpc_vesicle->receptor Binding

Caption: A potential signaling pathway for the cellular uptake and action of drug-loaded this compound vesicles.

Application Notes and Protocols for SDPC as a Substrate in Phospholipase A2 Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phospholipase A2 (PLA2) enzymes are critical mediators in a variety of physiological and pathological processes, including inflammation, cell signaling, and membrane remodeling.[1] They catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, releasing a free fatty acid and a lysophospholipid.[1] The development of robust and specific assays for PLA2 activity is essential for understanding its biological roles and for the discovery of novel therapeutic inhibitors.

While many commercially available assays utilize synthetic substrates with reporter groups, the use of more physiologically relevant, mixed-acyl phospholipids (B1166683) can provide deeper insights into the substrate specificity of different PLA2 isozymes. This document details the use of 1-stearoyl-2-dodecanoyl-sn-glycero-3-phosphocholine (SDPC) as a substrate for PLA2 activity assays. The hydrolysis of this compound at the sn-2 position releases dodecanoic acid (lauric acid), which can be sensitively and specifically quantified using modern analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).

The use of this compound in a mixed-micellar format provides a versatile platform to study the kinetics and inhibition of various PLA2 isoforms, offering a valuable tool for both basic research and drug development.

Signaling Pathway Involving Phospholipase A2

Phospholipase A2 enzymes are central to cellular signaling, primarily through the liberation of arachidonic acid from membrane phospholipids, which is the precursor for the synthesis of eicosanoids (prostaglandins, leukotrienes, and thromboxanes). These lipid mediators are key players in the inflammatory response. While this compound does not contain arachidonic acid, its hydrolysis represents the fundamental catalytic action of PLA2 on a phospholipid substrate.

PLA2_Signaling_Pathway cluster_membrane Cell Membrane Membrane_Phospholipid Membrane Phospholipid (e.g., with Arachidonic Acid at sn-2) Arachidonic_Acid Arachidonic Acid (Free Fatty Acid) Membrane_Phospholipid->Arachidonic_Acid Lysophospholipid Lysophospholipid Membrane_Phospholipid->Lysophospholipid Stimulus Inflammatory Stimuli (e.g., Cytokines, Growth Factors) PLA2 Phospholipase A2 (e.g., cPLA2, sPLA2) Stimulus->PLA2 activates PLA2->Membrane_Phospholipid hydrolyzes Eicosanoids Eicosanoids (Prostaglandins, Leukotrienes) Arachidonic_Acid->Eicosanoids metabolized by COX, LOX Inflammation Inflammatory Response Eicosanoids->Inflammation

Fig. 1: Generalized PLA2 signaling pathway in inflammation.

Experimental Protocols

Principle of the Assay

The assay described here is a mixed-micellar, endpoint or kinetic assay that measures the activity of PLA2 by quantifying the release of dodecanoic acid from the this compound substrate. The substrate is presented in mixed micelles with a non-ionic detergent, typically Triton X-100, which is a well-established method for creating a suitable interface for PLA2 activity.[2] The reaction is initiated by the addition of the enzyme and stopped at specific time points. The amount of dodecanoic acid produced is then determined by LC-MS/MS, providing a direct measure of enzyme activity.

Materials and Reagents
  • 1-stearoyl-2-dodecanoyl-sn-glycero-3-phosphocholine (this compound)

  • Triton X-100

  • HEPES buffer

  • Calcium Chloride (CaCl₂)

  • EDTA

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Recombinant or purified Phospholipase A2

  • Dodecanoic acid (Lauric acid) standard

  • Internal Standard (e.g., d3-Dodecanoic acid)

  • Methanol, Acetonitrile (B52724), Water (LC-MS grade)

  • Formic Acid

  • 96-well microplate

Preparation of Reagents
  • Assay Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.4. Store at 4°C.

  • Calcium Chloride Stock Solution: 100 mM CaCl₂ in deionized water. Store at room temperature.

  • Enzyme Dilution Buffer: Assay Buffer containing 1 mg/mL BSA. Prepare fresh.

  • This compound/Triton X-100 Mixed Micelle Substrate Solution: a. Prepare a stock solution of this compound in chloroform (B151607) or another suitable organic solvent. b. In a glass vial, add the desired amount of this compound stock solution. c. Evaporate the solvent under a stream of nitrogen to form a thin lipid film. d. Add Assay Buffer containing Triton X-100 to the lipid film. A common molar ratio of Triton X-100 to this compound is 4:1.[3] e. Vortex vigorously and sonicate in a water bath until the solution is clear to ensure the formation of mixed micelles.[3]

  • Stop Solution: Methanol containing the internal standard (e.g., d3-Dodecanoic acid).

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Prepare_Substrate Prepare this compound/Triton X-100 Mixed Micelles Prepare_Plate Aliquot Substrate to 96-well Plate Prepare_Substrate->Prepare_Plate Prepare_Enzyme Dilute PLA2 Enzyme in Assay Buffer + BSA Add_Enzyme Initiate Reaction: Add PLA2 Enzyme Prepare_Enzyme->Add_Enzyme Add_Ca Add CaCl2 to Wells Prepare_Plate->Add_Ca Add_Ca->Add_Enzyme Incubate Incubate at 37°C (Time Course) Add_Enzyme->Incubate Stop_Reaction Stop Reaction with Methanol + Internal Std. Incubate->Stop_Reaction Centrifuge Centrifuge to Pellet Precipitated Protein Stop_Reaction->Centrifuge Transfer Transfer Supernatant to Autosampler Vials Centrifuge->Transfer LCMS LC-MS/MS Analysis Transfer->LCMS Quantify Quantify Dodecanoic Acid Against Standard Curve LCMS->Quantify

Fig. 2: Workflow for the PLA2 activity assay using this compound.
Assay Protocol (96-well plate format)

  • Prepare the Reaction Plate:

    • To each well of a 96-well plate, add the components as described in the table below. It is recommended to prepare a master mix of the buffer and substrate solution.

    • Include controls:

      • No Enzyme Control: Replace the enzyme solution with enzyme dilution buffer.

      • No Calcium Control: Replace the CaCl₂ solution with deionized water (for Ca²⁺-dependent PLA2s).

  • Initiate the Reaction:

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding the diluted PLA2 enzyme to each well (except for the "No Enzyme Control").

  • Incubation:

    • Incubate the plate at 37°C for a defined period (e.g., 15-60 minutes). For kinetic studies, multiple plates can be prepared and stopped at different time points.

  • Stop the Reaction:

    • Terminate the reaction by adding the Stop Solution to each well.

  • Sample Preparation for LC-MS/MS:

    • Seal the plate and centrifuge at a high speed (e.g., 3000 x g) for 10 minutes to pellet the precipitated protein.

    • Carefully transfer the supernatant to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Analysis of Dodecanoic Acid
  • Chromatography:

    • Use a suitable C18 reversed-phase column.

    • Employ a gradient elution using mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometry:

    • Operate the mass spectrometer in negative ion mode.

    • Monitor the transition for dodecanoic acid and the internal standard using Multiple Reaction Monitoring (MRM).

  • Quantification:

    • Generate a standard curve using known concentrations of dodecanoic acid.

    • Calculate the concentration of dodecanoic acid produced in each sample by comparing the peak area ratio (analyte/internal standard) to the standard curve.

Data Presentation

Table 1: Recommended Reagent Concentrations for PLA2 Assay
ComponentStock ConcentrationVolume per Well (µL)Final Concentration
Assay Buffer (1x)-Variable-
This compound/Triton X-1001 mM this compound / 4 mM Triton X-10050100 µM this compound / 400 µM Triton X-100
CaCl₂100 mM55 mM
PLA2 EnzymeVariable10Variable
Total Volume Variable 100 µL
Table 2: Example Kinetic Data for a Secretory PLA2 (sPLA2-V)
Time (min)Dodecanoic Acid Produced (pmol)
00
5250
10510
15740
301450
602800
Table 3: Michaelis-Menten Kinetic Parameters for Different PLA2 Isoforms with this compound
PLA2 IsoformKm (µM)Vmax (nmol/min/mg)
sPLA2-IIA85150
sPLA2-V50450
sPLA2-X35600
cPLA2α1580

Note: The data presented in Tables 2 and 3 are illustrative and will vary depending on the specific enzyme, assay conditions, and substrate preparation.

Conclusion

The use of 1-stearoyl-2-dodecanoyl-sn-glycero-3-phosphocholine (this compound) as a substrate in a mixed-micellar, LC-MS-based assay provides a powerful and flexible platform for the characterization of phospholipase A2 activity. This approach allows for the study of substrate specificity and enzyme kinetics with a more physiologically relevant substrate compared to many synthetic alternatives. The detailed protocol and data presentation guidelines provided herein offer a solid foundation for researchers in academia and industry to implement this valuable tool in their studies of PLA2 biology and for the development of novel PLA2 inhibitors.

References

Application Notes and Protocols for Visualizing SDPC Distribution in Model Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to visualizing the distribution of 1-stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine (SDPC) in model membranes. This compound, a phospholipid containing a saturated stearic acid and a polyunsaturated docosahexaenoic acid (DHA) chain, is of significant interest in understanding the biophysical properties of cell membranes, particularly in the context of lipid rafts and their role in cellular processes and drug interactions.

This document outlines detailed protocols for preparing this compound-containing model membranes, specifically Giant Unilamellar Vesicles (GUVs) and Supported Lipid Bilayers (SLBs), and their subsequent analysis using fluorescence microscopy and Atomic Force Microscopy (AFM). Additionally, it provides an overview of how Solid-State Nuclear Magnetic Resonance (NMR) spectroscopy can be employed for quantitative analysis of this compound distribution.

Data Presentation

Currently, specific quantitative data on the lateral distribution of this compound in binary or ternary model membrane systems from peer-reviewed literature is limited. The following table provides a template for summarizing such data once it becomes available through the experimental protocols outlined below. Researchers are encouraged to use this structure to document their findings for comparative analysis.

Lipid Composition (molar ratio)Temperature (°C)TechniqueParameter MeasuredValueReference
This compound/DSPC/Cholesterol
e.g., 40:40:2023Fluorescence MicroscopyLiquid-ordered (Lo) phase domain size (µm)Data to be generated
Liquid-disordered (Ld) phase domain size (µm)Data to be generated
Percentage of membrane area in Lo phase (%)Data to be generated
e.g., 40:40:2023Atomic Force MicroscopyHeight difference between Lo and Ld phases (nm)Data to be generated
Domain boundary roughness (nm)Data to be generated
This compound/Cholesterol
e.g., 70:3023Solid-State NMRThis compound acyl chain order parameter (SCD)Data to be generated

Experimental Protocols

Preparation of this compound-Containing Model Membranes

Two primary model membrane systems are detailed: Giant Unilamellar Vesicles (GUVs) for microscopy of free-floating vesicles and Supported Lipid Bilayers (SLBs) for surface-sensitive techniques.

This protocol is adapted for the preparation of GUVs containing this compound, which can be used for fluorescence microscopy studies to observe phase separation and domain formation.

Materials:

  • This compound, 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), Cholesterol (from Avanti Polar Lipids)

  • Chloroform (HPLC grade)

  • Indium Tin Oxide (ITO) coated glass slides

  • Vesicle electroformation chamber

  • Function generator and oscilloscope

  • Fluorescent lipid probes (e.g., 0.5 mol% of a probe that partitions into the liquid-disordered phase like Lissamine rhodamine B 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (Rh-DHPE) and a probe for the liquid-ordered phase like N-(lissamine rhodamine B sulfonyl)-1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (Rh-DPPE))

  • Sucrose (B13894) solution (e.g., 200 mM)

  • Glucose solution (iso-osmolar to the sucrose solution)

Procedure:

  • Lipid Film Formation:

    • Prepare a lipid mixture of this compound, DSPC, and cholesterol in the desired molar ratio in chloroform. Include fluorescent probes in the initial mixture. A typical starting concentration for the lipid solution is 1 mg/mL.

    • Spread a thin, uniform film of the lipid solution onto two ITO-coated glass slides.

    • Place the slides in a vacuum desiccator for at least 2 hours to ensure complete removal of the chloroform.

  • Vesicle Electroformation:

    • Assemble the electroformation chamber with the two ITO slides facing each other, separated by a silicone spacer.

    • Fill the chamber with the sucrose solution.

    • Apply a low-frequency AC electric field (e.g., 10 Hz, 1.5 V) to the ITO slides for 2-4 hours at a temperature above the gel-to-liquid crystalline phase transition temperature (Tm) of the lipid mixture. For mixtures containing DSPC (Tm = 55°C), a temperature of ~60-65°C is recommended.

  • GUV Harvesting and Observation:

    • Gently harvest the GUVs from the chamber.

    • For observation, dilute the GUV suspension in an iso-osmolar glucose solution. The density difference between the sucrose-filled GUVs and the surrounding glucose solution will cause the vesicles to settle at the bottom of the observation chamber.

    • Observe the GUVs using a fluorescence microscope.

This protocol describes the formation of a single lipid bilayer on a solid support, such as mica, which is ideal for AFM and Total Internal Reflection Fluorescence (TIRF) microscopy.

Materials:

  • Small Unilamellar Vesicles (SUVs) of the desired this compound-containing lipid composition (prepared by probe sonication or extrusion)

  • Freshly cleaved mica discs

  • Hydration buffer (e.g., 10 mM Tris, 150 mM NaCl, pH 7.4)

  • Calcium chloride (CaCl2) solution (e.g., 2-5 mM)

Procedure:

  • SUV Preparation:

    • Prepare a lipid film as described in Protocol 1.

    • Hydrate the lipid film with the hydration buffer to form multilamellar vesicles (MLVs).

    • Generate SUVs from the MLV suspension by either probe sonication on ice or extrusion through polycarbonate membranes with a pore size of 50-100 nm.

  • SLB Formation:

    • Place a freshly cleaved mica disc in a fluid cell.

    • Add the SUV suspension to the mica surface.

    • Add CaCl2 to the solution to a final concentration of 2-5 mM to induce vesicle fusion onto the mica support.

    • Incubate for 30-60 minutes at a temperature above the Tm of the lipid mixture.

  • Washing and Imaging:

    • Gently rinse the surface with excess hydration buffer (without vesicles or CaCl2) to remove unfused vesicles.

    • The SLB is now ready for imaging with AFM or fluorescence microscopy.

Visualization Techniques

Instrumentation:

  • Confocal or wide-field fluorescence microscope equipped with appropriate laser lines and filters for the chosen fluorescent probes.

  • Temperature-controlled stage.

Procedure:

  • Sample Preparation: Prepare GUVs as described in Protocol 1.

  • Imaging:

    • Place a small volume of the GUV suspension in a glass-bottom dish.

    • Allow the GUVs to settle.

    • Acquire images in the channels corresponding to the fluorescent probes used.

    • For phase separation studies, slowly cool the sample from a high temperature (where the lipids are fully mixed) to the desired observation temperature.

  • Image Analysis:

    • Use image analysis software (e.g., ImageJ/Fiji) to quantify the area and intensity of the different fluorescent domains.

    • The relative fluorescence intensity of a phase-sensitive probe can provide information about the local lipid environment.

Instrumentation:

  • Atomic Force Microscope equipped for imaging in liquid.

  • Sharp silicon nitride cantilevers suitable for contact or tapping mode in fluid.

Procedure:

  • Sample Preparation: Prepare SLBs as described in Protocol 2.

  • Imaging:

    • Mount the SLB sample in the AFM fluid cell, ensuring the bilayer remains hydrated at all times.

    • Engage the AFM tip with the surface and begin imaging in either contact or tapping mode. Use low imaging forces to avoid disrupting the bilayer.

    • Acquire height and phase/error images.

  • Image Analysis:

    • Analyze the height images to measure the thickness difference between different lipid domains. Liquid-ordered phases are typically thicker than liquid-disordered phases.

    • Phase images can provide contrast based on the mechanical properties of the domains.

    • Use image analysis software to quantify domain size, shape, and distribution.

Solid-state NMR (ssNMR) is a powerful technique for obtaining atomic-level information about the structure and dynamics of lipids in membranes. Deuterium (²H) NMR of specifically deuterated lipids is particularly useful for determining acyl chain order parameters.

Conceptual Protocol:

  • Sample Preparation:

    • Synthesize or purchase this compound that is deuterated at specific positions on the stearoyl or docosahexaenoyl chain.

    • Prepare multilamellar vesicles (MLVs) of the desired lipid composition containing the deuterated this compound.

    • Hydrate the lipid sample to the desired water content.

    • Pack the hydrated lipid dispersion into an NMR rotor.

  • NMR Spectroscopy:

    • Acquire ²H NMR spectra at various temperatures using a solid-state NMR spectrometer.

    • The resulting quadrupolar splitting in the spectrum is directly related to the order parameter (SCD) of the C-²H bond vector.

  • Data Analysis:

    • Measure the quadrupolar splittings from the spectra.

    • Calculate the SCD for each labeled position along the acyl chain. A higher SCD value indicates a more ordered (less mobile) chain segment.

    • By comparing the order parameters of this compound in different lipid mixtures (e.g., with and without cholesterol), one can infer changes in its local environment and distribution.

Diagrams

GUV_Preparation_Workflow cluster_solution Lipid Solution Preparation cluster_film Film Formation cluster_electroformation Electroformation cluster_observation Observation lipids Dissolve Lipids & Probes in Chloroform spread Spread on ITO Slides lipids->spread dry Dry under Vacuum spread->dry assemble Assemble Chamber with Sucrose Solution dry->assemble apply_field Apply AC Electric Field assemble->apply_field harvest Harvest GUVs apply_field->harvest observe Dilute in Glucose & Observe harvest->observe

Fig. 1: Workflow for GUV Preparation.

SLB_Formation_Workflow cluster_suv SUV Preparation cluster_fusion Vesicle Fusion cluster_imaging Imaging film Prepare Lipid Film hydrate Hydrate Film to form MLVs film->hydrate extrude Extrude/Sonicate to form SUVs hydrate->extrude add_suvs Add SUV Suspension extrude->add_suvs mica Freshly Cleaved Mica mica->add_suvs add_ca Add CaCl2 to Induce Fusion add_suvs->add_ca incubate Incubate above Tm add_ca->incubate wash Rinse to Remove Unfused Vesicles incubate->wash image Image with AFM/Microscopy wash->image

Fig. 2: Workflow for SLB Formation.

Visualization_Techniques_Logic cluster_guv GUV-based Analysis cluster_slb SLB-based Analysis cluster_nmr Bulk Analysis model_membrane Prepare this compound-Containing Model Membrane guv GUVs model_membrane->guv slb SLBs model_membrane->slb mlv MLVs with Deuterated this compound model_membrane->mlv fluorescence Fluorescence Microscopy guv->fluorescence guv_analysis Observe Phase Separation & Domain Formation fluorescence->guv_analysis afm Atomic Force Microscopy slb->afm slb_analysis Measure Domain Height & Mechanical Properties afm->slb_analysis nmr Solid-State NMR mlv->nmr nmr_analysis Determine Acyl Chain Order nmr->nmr_analysis

Fig. 3: Logic of Visualization Techniques.

Troubleshooting & Optimization

Technical Support Center: SDPC (1-Stearoyl-2-dodecanoyl-sn-glycero-3-phosphocholine) in Chloroform

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of SDPC in chloroform (B151607) solutions.

Troubleshooting Guide: Preventing and Resolving this compound Aggregation

This guide addresses common issues encountered during the preparation and handling of this compound-chloroform solutions.

Problem 1: this compound fails to dissolve completely or forms a cloudy suspension in chloroform.

Cause: this compound, a phospholipid with a saturated stearoyl chain, can have limited solubility in pure chloroform, leading to the formation of reverse micelles or larger aggregates. The presence of trace amounts of water can also influence solubility and promote aggregation.

Solution:

  • Solvent Composition Modification: The addition of a small percentage of a more polar co-solvent can significantly enhance the solubility of this compound in chloroform. A common recommendation for long-chain, saturated phospholipids (B1166683) is to add methanol (B129727) and a minimal amount of water.[1]

  • Sonication: Mild sonication in a water bath can help to break up small aggregates and facilitate the dissolution of the lipid.

  • Gentle Warming: Cautious warming of the solution may improve solubility; however, care must be taken to avoid solvent evaporation and potential degradation of the lipid.

Experimental Protocol: Optimized Dissolution of this compound in Chloroform

  • Weigh the desired amount of this compound powder in a clean, dry glass vial.

  • Add chloroform to the vial to the desired concentration.

  • If dissolution is incomplete, add methanol to a final concentration of 2% (v/v).

  • If the solution is still not clear, add deionized water to a final concentration of 0.5-1% (v/v).[1]

  • Vortex the mixture gently.

  • If necessary, sonicate the vial in a water bath for 5-10 minutes.

  • Visually inspect the solution for clarity against a dark background.

Problem 2: A previously clear this compound-chloroform solution becomes cloudy or shows visible precipitates over time.

Cause: This may be due to changes in temperature, solvent evaporation, or the introduction of contaminants (e.g., water from the atmosphere) that promote aggregation. Phospholipids in apolar solvents can form various aggregate structures, including reverse micelles.[2][3]

Solution:

  • Storage Conditions: Store this compound-chloroform solutions in tightly sealed glass vials, preferably under an inert atmosphere (e.g., argon or nitrogen), at a consistent, cool temperature to minimize solvent evaporation and moisture absorption.[1]

  • Re-dissolution: If aggregation occurs, the methods described in Problem 1 (addition of co-solvents, sonication, gentle warming) can be attempted to redissolve the aggregates.

  • Filtration: For critical applications, the solution can be filtered through a solvent-resistant syringe filter (e.g., PTFE) to remove any insoluble aggregates.

Frequently Asked Questions (FAQs)

Q1: What is this compound aggregation in chloroform?

A1: this compound, being an amphiphilic molecule, can self-assemble in a nonpolar solvent like chloroform. This process, known as aggregation, often leads to the formation of reverse micelles, where the polar phosphocholine (B91661) headgroups form a core to minimize contact with the nonpolar solvent, and the hydrophobic acyl chains extend outwards into the chloroform.[2][3] The presence of water molecules can be sequestered in the polar core of these reverse micelles.

Q2: How can I detect this compound aggregation in my chloroform solution?

A2: Several analytical techniques can be employed to detect and characterize this compound aggregation:

  • Visual Inspection: The most straightforward method is to check for cloudiness, turbidity, or visible precipitates in the solution.

  • Dynamic Light Scattering (DLS): DLS is a powerful technique for measuring the size of particles in a solution. It can detect the presence of aggregates and provide information on their size distribution.[4][5] Individual this compound molecules are too small for DLS detection, so any detected particles would indicate aggregation.[6]

  • ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is highly specific to phosphorus-containing molecules like phospholipids. Changes in the chemical shift and line shape of the phosphorus signal can indicate the formation of different aggregate structures and provide insights into the local environment of the phosphate (B84403) headgroup.[7][8][9][10]

Q3: What is the recommended procedure for preparing an this compound-chloroform solution for analysis by DLS?

A3: A general protocol for preparing a phospholipid solution in an organic solvent for DLS analysis is as follows:

Experimental Protocol: DLS Sample Preparation

  • Prepare the this compound-chloroform solution using the optimized dissolution protocol described in the troubleshooting guide.

  • Ensure the final solution is visually clear.

  • Filter the solution through a 0.2 µm PTFE syringe filter directly into a clean, dust-free DLS cuvette compatible with chloroform.

  • Cap the cuvette immediately to prevent solvent evaporation and contamination.

  • Allow the sample to equilibrate to the desired temperature in the DLS instrument before measurement.

  • Perform the DLS measurement, ensuring to use appropriate instrument settings for organic solvents.

Q4: How should I prepare an this compound sample for ³¹P NMR analysis to check for aggregation?

A4: The following protocol provides a general guideline for preparing a phospholipid sample in a chloroform-based solvent system for ³¹P NMR.

Experimental Protocol: ³¹P NMR Sample Preparation

  • Dissolve the this compound sample (typically 5-10 mg) in a chloroform/methanol solvent mixture. A common solvent system is a mixture of deuterated chloroform (CDCl₃) and methanol.[9][11]

  • A ternary solvent system consisting of CDCl₃, methanol, and an aqueous chelating agent solution (e.g., CsCDTA or EDTA) can be used to improve spectral resolution by sequestering paramagnetic ions.[7][11]

  • Transfer the final solution to a clean NMR tube.

  • Acquire the ³¹P NMR spectrum with proton decoupling. The chemical shift and line width of the this compound peak will provide information on its aggregation state. A sharp, single peak is indicative of a monomeric or fast-exchanging state, while broader peaks or multiple peaks may suggest the presence of different aggregated species.

Data Summary

Table 1: Troubleshooting Summary for this compound Aggregation in Chloroform

IssuePotential CauseRecommended Action
Incomplete Dissolution / CloudinessLow solubility, reverse micelle formationAdd 2% methanol and 0.5-1% water, sonicate, gentle warming.
Solution becomes cloudy over timeTemperature fluctuations, solvent evaporation, moisture absorptionStore in a sealed vial under inert gas, re-dissolve as above, filter.
Need to confirm aggregationPresence of aggregates is suspectedAnalyze by Dynamic Light Scattering (DLS) or ³¹P NMR.

Visualizations

Below are diagrams illustrating key experimental workflows and concepts related to handling this compound in chloroform.

SDPC_Dissolution_Workflow start Start: Weigh this compound add_chloroform Add Chloroform start->add_chloroform check_dissolution Visually Clear? add_chloroform->check_dissolution add_methanol Add 2% Methanol check_dissolution->add_methanol No end_success End: Clear Solution check_dissolution->end_success Yes check_dissolution2 Visually Clear? add_methanol->check_dissolution2 add_water Add 0.5-1% Water check_dissolution2->add_water No check_dissolution2->end_success Yes sonicate Sonicate 5-10 min add_water->sonicate check_dissolution3 Visually Clear? sonicate->check_dissolution3 check_dissolution3->end_success Yes end_fail End: Aggregates Present (Consider Characterization) check_dissolution3->end_fail No

Caption: Workflow for dissolving this compound in chloroform.

Aggregation_Detection_Workflow start This compound-Chloroform Solution visual_inspection Visual Inspection (Clarity, Precipitate) start->visual_inspection dls Dynamic Light Scattering (DLS) (Size Distribution) start->dls nmr 31P NMR Spectroscopy (Chemical Shift, Line Shape) start->nmr interpretation Data Interpretation (Monomer vs. Aggregates) visual_inspection->interpretation dls->interpretation nmr->interpretation

Caption: Methods for detecting this compound aggregation.

Reverse_Micelle_Concept cluster_micelle This compound Reverse Micelle in Chloroform head1 P+ tail1 head1->tail1 head2 P+ tail2 head2->tail2 head3 P+ tail3 head3->tail3 head4 P+ tail4 head4->tail4 head5 P+ tail5 head5->tail5 head6 P+ tail6 head6->tail6 chloroform Chloroform (Solvent)

Caption: Conceptual model of an this compound reverse micelle.

References

Technical Support Center: Optimizing Drug Encapsulation in SDPC Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the encapsulation efficiency of drugs in stearoyl-D-panthenyl-L-cysteine (SDPC) liposomes. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Disclaimer: Stearoyl-D-panthenyl-L-cysteine (this compound) is a novel amphiphile. As specific data on its physicochemical properties (e.g., phase transition temperature, headgroup charge as a function of pH) are not widely available in published literature, the guidance provided here is based on established principles for formulating cationic and pH-responsive liposomes. The cysteine and pantothenic acid moieties in the this compound headgroup suggest it may behave as a cationic or ionizable lipid, a premise upon which much of the following advice is based. Researchers should experimentally determine the properties of their specific this compound lipid to best inform their formulation strategy.

Frequently Asked Questions (FAQs)

Q1: What is encapsulation efficiency (EE) and why is it important?

Encapsulation efficiency refers to the percentage of the total initial drug that is successfully entrapped within the liposomes.[1][2] It is a critical quality attribute for any liposomal drug delivery system as it determines the drug-to-lipid ratio, influences the therapeutic dose, and impacts the cost-effectiveness of the formulation.[3] High encapsulation efficiency is crucial for minimizing the amount of unencapsulated, free drug, which may cause toxicity or alter the product's biodistribution.[2]

Q2: What are the main factors influencing drug encapsulation efficiency in liposomes?

The efficiency of drug encapsulation is governed by a combination of factors related to the drug, the lipid formulation, and the preparation method.[1][3] Key factors include:

  • Drug Properties: Polarity, solubility, molecular weight, and charge.[4][5] Hydrophilic drugs are encapsulated in the aqueous core, while lipophilic drugs are entrapped within the lipid bilayer.[4][6]

  • Liposome (B1194612) Characteristics:

    • Lipid Composition: The type of lipids used, including the presence of cholesterol or other helper lipids, affects membrane rigidity and permeability.[7][8]

    • Surface Charge: Cationic lipids, like this compound is presumed to be, can electrostatically interact with negatively charged drugs, enhancing encapsulation.[6][9]

    • Bilayer Rigidity: A more rigid membrane, often achieved by using lipids with high phase transition temperatures (Tc) or by including cholesterol, can improve retention of the encapsulated drug.[8][10]

    • Vesicle Size: Larger vesicles generally have a higher encapsulation efficiency for hydrophilic drugs due to their larger internal aqueous volume.[8]

  • Preparation Method: The chosen method (e.g., thin-film hydration, sonication, extrusion) significantly impacts liposome size, lamellarity, and, consequently, encapsulation efficiency.[1][11]

Q3: How do I choose between passive and active loading for my drug?

Passive loading involves encapsulating the drug during the liposome formation process.[12] The drug is typically dissolved in the aqueous buffer used to hydrate (B1144303) the lipid film.[12] This method is simpler but often results in low encapsulation efficiency, especially for small molecule hydrophilic drugs.[12][13]

Active (or Remote) loading is used for drugs that can be ionized (weak acids or bases) and involves loading the drug into pre-formed liposomes. This is achieved by creating a chemical gradient (e.g., a pH or ion gradient) across the liposome membrane, which drives the drug into the liposome core where it is trapped, often by precipitation.[9] Active loading can achieve significantly higher encapsulation efficiencies (often >90%).

Q4: Can the properties of this compound affect my choice of drug candidate?

Yes. Assuming this compound is a cationic lipid, it would be particularly well-suited for encapsulating anionic molecules, such as nucleic acids (siRNA, mRNA) or negatively charged small molecule drugs, through electrostatic interactions.[6][9][10] The cysteine residue in the headgroup may also allow for pH-responsive behavior or the formation of disulfide bonds, which could be exploited for triggered drug release.

Troubleshooting Guide: Low Encapsulation Efficiency

This guide addresses common issues encountered when experiencing low encapsulation efficiency with this compound liposomes.

Problem / Observation Potential Cause(s) Recommended Solution(s)
Low EE for a Hydrophilic Drug 1. Low Trapped Volume: The internal aqueous volume of the liposomes is too small. 2. Drug Leakage: The drug is leaking out of the liposomes after encapsulation. 3. Suboptimal Hydration: The lipid film was not fully hydrated.1. Increase Liposome Size: Use extrusion membranes with a larger pore size (e.g., 200 nm or 400 nm). Prepare multilamellar vesicles (MLVs) instead of small unilamellar vesicles (SUVs) if size is not a critical constraint. 2. Increase Membrane Rigidity: Incorporate cholesterol (up to a 1:1 molar ratio with this compound) to decrease membrane fluidity. Ensure the hydration and processing temperature is above the phase transition temperature (Tc) of the lipid mixture. 3. Optimize Hydration: Extend the hydration time, increase the hydration temperature, and ensure vigorous mixing (e.g., vortexing) of the lipid film with the aqueous buffer.[13] Consider several freeze-thaw cycles to promote lamellarity and increase trapped volume.[14]
Low EE for a Lipophilic Drug 1. Poor Lipid Solubility: The drug is not partitioning effectively into the lipid bilayer. 2. Insufficient Lipid Amount: The drug-to-lipid ratio is too high, exceeding the capacity of the bilayer. 3. Phase Separation: The drug is phase-separating from the this compound lipid.1. Modify Lipid Composition: Add a "helper" lipid like a phosphatidylcholine (e.g., DOPC, DSPC) to improve drug solubilization within the bilayer. 2. Optimize Drug-to-Lipid Ratio: Perform a titration experiment by systematically decreasing the initial drug concentration while keeping the lipid concentration constant to find the saturation point. 3. Process at Elevated Temperature: Ensure the entire process is conducted above the Tc of the lipid mixture to ensure a fluid membrane that can better accommodate the drug.[4]
Low EE for a Charged Drug 1. Unfavorable Electrostatic Interactions: The charge of the drug and the liposome surface are the same (repulsive). 2. Suboptimal pH: The pH of the hydration buffer does not favor the ionized state of the drug required for active loading or electrostatic interaction. 3. High Ionic Strength: The high salt concentration in the buffer is shielding the electrostatic interactions.1. Adjust pH: For an anionic drug, ensure the buffer pH is high enough to deprotonate the drug and low enough to maintain the positive charge on the this compound headgroup. For a cationic drug, consider using a different liposomal system or a remote loading method if applicable. 2. Optimize Buffer pH: Conduct experiments across a range of pH values to find the optimal condition for electrostatic binding and encapsulation. 3. Reduce Ionic Strength: Use a buffer with lower salt concentration (e.g., 10 mM instead of 150 mM NaCl) to enhance electrostatic interactions between the drug and the this compound liposome.
Inconsistent EE Results 1. Variable Liposome Size: Inconsistent preparation technique leading to batch-to-batch variation in vesicle size. 2. Inaccurate Measurement: The method for separating free drug from encapsulated drug is inefficient or the quantification assay is unreliable. 3. Liposome Instability: Liposomes are aggregating or fusing, leading to drug leakage during storage or measurement.1. Standardize Preparation Method: Strictly control parameters like sonication time/power or the number of extrusion cycles.[15] Use dynamic light scattering (DLS) to verify size and polydispersity for each batch. 2. Optimize EE Measurement: Use a reliable separation method like size exclusion chromatography (SEC) or dialysis. Validate your drug quantification assay (e.g., UV-Vis spectroscopy, HPLC) for linearity and potential interference from lipids.[1][2] 3. Assess Stability: Measure zeta potential to assess colloidal stability; a higher absolute value is generally better. Store liposomes at 4°C and analyze EE at different time points to check for leakage.

Experimental Protocols & Methodologies

Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration-Extrusion

This method is a standard approach for producing unilamellar vesicles of a defined size.

Materials:

  • Stearoyl-D-panthenyl-L-cysteine (this compound) and other lipids (e.g., Cholesterol, DOPC)

  • Drug to be encapsulated

  • Organic solvent (e.g., Chloroform or a Chloroform:Methanol mixture)

  • Aqueous hydration buffer (e.g., PBS, HEPES, Citrate buffer)

  • Rotary evaporator

  • Water bath or heating block

  • Extruder device with polycarbonate membranes (e.g., 100 nm or 200 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound and any helper lipids (e.g., cholesterol) in the organic solvent in a round-bottom flask.[16]

    • If encapsulating a lipophilic drug, dissolve it along with the lipids.

    • Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the lipid mixture's Tc to evaporate the solvent under reduced pressure.

    • A thin, uniform lipid film should form on the wall of the flask.[11]

    • Continue to dry the film under high vacuum for at least 2 hours (or overnight) to remove all residual solvent.[17]

  • Hydration:

    • Prepare the hydration buffer. If using passive loading for a hydrophilic drug, dissolve the drug in this buffer.

    • Warm the hydration buffer and the flask containing the lipid film to a temperature above the Tc of the lipid mixture.[13][17]

    • Add the warm buffer to the flask and hydrate the lipid film by gentle rotation or vortexing. This process forms multilamellar vesicles (MLVs). Allow this to proceed for 30-60 minutes.[16]

  • Size Reduction (Extrusion):

    • Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm). Equilibrate the extruder to a temperature above the Tc.

    • Load the MLV suspension into one of the extruder's syringes.

    • Force the suspension back and forth through the membrane for an odd number of passes (e.g., 11 or 21 times). This will produce unilamellar vesicles (LUVs) with a size distribution close to the membrane's pore size.

  • Purification:

    • Remove the unencapsulated (free) drug from the liposome suspension using size exclusion chromatography (SEC) or dialysis against fresh buffer.

Protocol 2: Determination of Encapsulation Efficiency

Principle: The encapsulation efficiency is calculated by measuring the amount of drug associated with the liposomes relative to the total amount of drug used. This requires separating the liposomes from the unencapsulated drug.

Formula: EE (%) = (Amount of Encapsulated Drug / Total Initial Amount of Drug) x 100

Procedure:

  • Separation of Free Drug:

    • Use a size exclusion chromatography (SEC) column (e.g., Sephadex G-50) equilibrated with the same buffer used for hydration.

    • Apply the liposome suspension (post-extrusion, pre-purification) to the column.

    • Collect the fractions. The liposomes will elute first in the void volume, followed by the smaller, free drug molecules.

    • Alternatively, use dialysis with an appropriate molecular weight cutoff (MWCO) membrane or centrifugation-based filtration devices.[1]

  • Quantification:

    • Total Drug (C_total): Take an aliquot of the initial, unpurified liposome suspension. Disrupt the liposomes by adding a suitable solvent (e.g., methanol, ethanol, or a detergent like Triton X-100) to release the encapsulated drug. Measure the drug concentration using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

    • Free Drug (C_free): Measure the drug concentration in the fractions collected after the liposome peak from the SEC column, or in the dialysate after dialysis.

    • Encapsulated Drug (C_encap): This can be calculated by subtraction: C_encap = C_total - C_free. Alternatively, you can measure the drug concentration in the purified liposome fraction after disrupting the vesicles with a solvent.

  • Calculation:

    • EE (%) = [(C_total - C_free) / C_total] x 100

Visualizations

Experimental Workflow for Liposome Preparation and EE Determination

G cluster_prep Liposome Preparation cluster_ee Encapsulation Efficiency (EE) Determination a 1. Dissolve Lipids (this compound, Cholesterol) & Lipophilic Drug in Solvent b 2. Create Thin Lipid Film (Rotary Evaporation) a->b c 3. Hydrate Film with Aqueous Buffer (+ Hydrophilic Drug) b->c d 4. Form MLVs c->d e 5. Size Reduction (Extrusion) d->e f 6. Form LUVs e->f g 7. Separate Free Drug (Size Exclusion Chromatography or Dialysis) f->g h 8. Quantify Drug - Total Drug (Lysis) - Free Drug g->h i 9. Calculate EE% h->i

Caption: Workflow for preparing this compound liposomes and determining drug encapsulation efficiency.

Troubleshooting Logic for Low Encapsulation Efficiency

G start Low Encapsulation Efficiency Observed drug_type What is the drug's primary property? start->drug_type hydrophilic Hydrophilic drug_type->hydrophilic Polar lipophilic Lipophilic drug_type->lipophilic Non-Polar charged Charged drug_type->charged Ionizable sol_hydro Increase Liposome Size (Larger Pores) Increase Membrane Rigidity (Add Cholesterol) Optimize Hydration (Freeze-Thaw Cycles) hydrophilic->sol_hydro sol_lipo Optimize Drug:Lipid Ratio Add Helper Lipids (e.g., DOPC) Increase Process Temperature (> Tc) lipophilic->sol_lipo sol_charged Adjust Buffer pH Lower Buffer Ionic Strength Consider Active Loading (pH Gradient) charged->sol_charged

Caption: Decision tree for troubleshooting low drug encapsulation efficiency in liposomes.

References

Troubleshooting low yield of SDPC liposome formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields and other issues during the formation of liposomes using 1-stearoyl-2,3-dipalmitoyl-sn-glycero-3-phosphocholine (SDPC). While this compound is a less common asymmetric phospholipid, the following guidance is based on established principles for liposome (B1194612) formation with similar saturated and asymmetric phospholipids.

Frequently Asked Questions (FAQs)

Q1: What is the main phase transition temperature (Tm) of this compound and why is it important?

The exact main phase transition temperature (Tm) for the specific asymmetric lipid 1-stearoyl-2,3-dipalmitoyl-sn-glycero-3-phosphocholine (this compound) is not widely reported in the literature. However, it can be estimated to be between the Tm of its symmetric counterparts, DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) at ~55°C and DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine) at ~41°C.[1][2] The Tm is a critical parameter in liposome formation.[2][3] Hydration of the lipid film must be performed at a temperature above the Tm to ensure the lipids are in a fluid, liquid-crystalline state, which is necessary for proper vesicle formation.[3][4] Operating below the Tm will result in a gel-state lipid that does not hydrate (B1144303) efficiently, leading to very low or no liposome yield.

Q2: I'm observing a very low yield of liposomes. What are the most common initial checks?

Several factors can contribute to low liposome yield. The most common initial troubleshooting steps include:

  • Hydration Temperature: Ensure the hydration buffer and all processing steps (e.g., extrusion) are maintained at a temperature significantly above the estimated Tm of this compound.[3]

  • Lipid Film Quality: Visually inspect the dried lipid film. It should be a thin, uniform, and transparent layer on the bottom of the flask. A patchy or crystalline film indicates poor lipid mixing or incomplete solvent removal, which will hinder hydration.

  • Solvent Removal: Ensure all organic solvent has been thoroughly removed from the lipid film. Residual solvent can interfere with vesicle formation and stability.[3] Applying a high vacuum for an extended period (e.g., overnight) is recommended.[5]

  • Hydration Vigor: Gentle agitation is necessary during hydration to help the lipid sheet detach and form vesicles. However, overly vigorous shaking can be counterproductive.

Q3: My liposome suspension has a high Polydispersity Index (PDI). How can I improve the size homogeneity?

A high PDI indicates a wide range of liposome sizes in your preparation. To achieve a more uniform size distribution:

  • Extrusion: This is the most effective method for controlling liposome size. Passing the multilamellar vesicle (MLV) suspension through polycarbonate membranes with a defined pore size will produce unilamellar vesicles (LUVs) of a more uniform diameter.[1] For smaller vesicles, a sequential extrusion process through membranes of decreasing pore size (e.g., 400 nm, then 200 nm, then 100 nm) can be beneficial.

  • Sonication: While sonication can reduce vesicle size, it can also lead to lipid degradation and a broader size distribution if not carefully controlled. Tip sonication, in particular, can deliver high energy and should be used with caution.[3]

  • Number of Extrusion Passes: Increasing the number of passes through the extruder membrane (typically 10-20 passes) can significantly narrow the size distribution and lower the PDI.

Q4: What is the role of cholesterol in this compound liposome formulations?

Cholesterol is a common component in liposome formulations that modulates membrane fluidity, permeability, and stability.[1][6] For a rigid lipid like this compound, cholesterol can help to:

  • Increase Stability: Cholesterol can decrease the permeability of the bilayer to encapsulated molecules, reducing leakage.[6]

  • Modulate Fluidity: It can disrupt the tight packing of saturated acyl chains, leading to an intermediate fluid state.

  • Improve Encapsulation Efficiency: By filling the gaps between phospholipid molecules, cholesterol can enhance the loading of certain drugs. However, at very high concentrations, it can also compete with drugs for space within the bilayer, potentially reducing encapsulation efficiency for lipophilic drugs.[7]

Troubleshooting Guide for Low this compound Liposome Yield

This guide addresses specific issues that can lead to a low yield of this compound liposomes.

Problem Potential Cause Recommended Solution
No or very few liposomes formed after hydration. Hydration temperature is below the Tm of this compound.Increase the temperature of the hydration buffer to at least 10-15°C above the estimated Tm of this compound (i.e., likely in the range of 60-65°C). Ensure all equipment (e.g., extruder) is also pre-heated.[1][3]
Incomplete removal of organic solvent.Dry the lipid film under high vacuum for a longer duration (e.g., overnight) to ensure all residual solvent is evaporated.[5]
Poor quality of the lipid film.Ensure lipids are fully dissolved in the organic solvent before evaporation. Rotate the flask during evaporation to create a thin, even film.
Low encapsulation efficiency of a hydrophilic drug. The drug was not present during hydration.For passive loading of hydrophilic drugs, the drug must be dissolved in the aqueous hydration buffer.[5]
Liposome membrane is too permeable.Optimize the cholesterol content in the formulation. Cholesterol can decrease membrane permeability and reduce leakage of encapsulated contents.[6]
Sizing method is too harsh.Extrusion is generally a gentler method than probe sonication, which can cause leakage. If using sonication, optimize the power and duration to minimize vesicle disruption.
Low encapsulation efficiency of a lipophilic drug. The drug was not co-dissolved with the lipids.Lipophilic drugs should be dissolved along with the this compound and other lipids in the organic solvent before forming the thin film.[5]
High cholesterol content.Very high concentrations of cholesterol can compete with lipophilic drugs for space within the bilayer. Try reducing the molar ratio of cholesterol.[7]
Liposomes appear aggregated or fused. Improper buffer conditions (pH, ionic strength).Ensure the pH and ionic strength of the hydration buffer are appropriate for the lipids and any encapsulated drug.
High liposome concentration.Highly concentrated liposome suspensions are more prone to aggregation. Consider diluting the formulation.
Storage at inappropriate temperatures.Avoid freezing liposome suspensions unless a cryoprotectant is used, as freeze-thaw cycles can disrupt the vesicles. Store at a recommended temperature, typically 4°C.

Experimental Protocols

Protocol 1: this compound Liposome Preparation by Thin-Film Hydration and Extrusion

This protocol describes the preparation of small unilamellar vesicles (SUVs) composed of this compound and cholesterol.

Materials:

  • 1-stearoyl-2,3-dipalmitoyl-sn-glycero-3-phosphocholine (this compound)

  • Cholesterol

  • Chloroform or a chloroform:methanol mixture

  • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Mini-extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes

Methodology:

  • Lipid Dissolution: a. Weigh the desired amounts of this compound and cholesterol (a common starting molar ratio is 2:1 or 3:1 this compound:cholesterol). b. Dissolve the lipids in a suitable volume of organic solvent in a round-bottom flask. Gently swirl until the solution is clear.

  • Thin-Film Formation: a. Attach the flask to a rotary evaporator. b. Partially submerge the flask in a water bath set to a temperature that facilitates solvent evaporation without exceeding the estimated Tm of this compound (e.g., 40-50°C). c. Gradually reduce the pressure to evaporate the solvent, rotating the flask to ensure the formation of a thin, uniform lipid film. d. Once the film is formed, place the flask under high vacuum for at least 2 hours (preferably overnight) to remove all residual solvent.[5]

  • Hydration: a. Warm the hydration buffer to a temperature above the estimated Tm of this compound (e.g., 60-65°C).[3] b. Add the warm buffer to the flask containing the dry lipid film. For hydrophilic drug encapsulation, the drug should be dissolved in this buffer. c. Agitate the flask gently (e.g., by hand or slow rotation) until the lipid film is fully suspended, forming a milky suspension of multilamellar vesicles (MLVs). This may take 30-60 minutes.

  • Extrusion (Sizing): a. Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm). b. Pre-heat the extruder to the same temperature as the hydration buffer.[1] c. Draw the MLV suspension into a syringe and pass it through the extruder into a second syringe. d. Repeat this process for an odd number of passes (e.g., 11 or 21) to ensure the final product is collected in the second syringe.

Protocol 2: Determination of Encapsulation Efficiency

Materials:

  • Liposome suspension

  • Size exclusion chromatography (SEC) column (e.g., Sephadex G-50) or dialysis tubing

  • Spectrophotometer or other suitable analytical instrument for drug quantification

  • Lysis buffer (e.g., 1% Triton X-100)

Methodology:

  • Separation of Free Drug: a. SEC Method: Equilibrate an SEC column with the hydration buffer. Apply the liposome suspension to the column. The liposomes will elute in the void volume, while the smaller, unencapsulated drug molecules will be retained and elute later. Collect the liposome fraction. b. Dialysis Method: Place the liposome suspension in a dialysis bag with an appropriate molecular weight cutoff and dialyze against a large volume of the hydration buffer to remove the unencapsulated drug.

  • Quantification of Encapsulated Drug: a. Take a known volume of the purified liposome suspension. b. Lyse the liposomes by adding a lysis buffer (e.g., Triton X-100) to release the encapsulated drug. c. Quantify the concentration of the drug using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC). This gives the amount of encapsulated drug.

  • Quantification of Total Drug: a. Take the same volume of the original, unpurified liposome suspension. b. Lyse the liposomes and quantify the total drug concentration.

  • Calculation of Encapsulation Efficiency (EE%): EE% = (Amount of Encapsulated Drug / Total Amount of Drug) x 100

Visualizations

Troubleshooting_Workflow Troubleshooting Low Liposome Yield Start Low Liposome Yield Observed Check_Temp Is Hydration Temperature > Tm? Start->Check_Temp Check_Film Is Lipid Film Thin & Uniform? Check_Temp->Check_Film Yes Increase_Temp Increase Hydration Temperature Check_Temp->Increase_Temp No Check_Solvent Is Solvent Fully Removed? Check_Film->Check_Solvent Yes Remake_Film Re-dissolve & Re-form Film Check_Film->Remake_Film No Check_Hydration Adequate Hydration Time & Agitation? Check_Solvent->Check_Hydration Yes Dry_Longer Dry Film Under High Vacuum Longer Check_Solvent->Dry_Longer No Optimize_Hydration Optimize Hydration Conditions Check_Hydration->Optimize_Hydration No Success Improved Yield Check_Hydration->Success Yes Reassess Re-evaluate Formulation/Protocol Increase_Temp->Reassess Remake_Film->Reassess Dry_Longer->Reassess Optimize_Hydration->Reassess

Caption: A troubleshooting workflow for addressing low liposome yield.

Liposome_Formation_Process Thin-Film Hydration & Extrusion Workflow Dissolve 1. Dissolve Lipids in Organic Solvent Evaporate 2. Form Thin Lipid Film (Rotary Evaporation) Dissolve->Evaporate Dry 3. Dry Film Under High Vacuum Evaporate->Dry Hydrate 4. Hydrate Film with Aqueous Buffer (>Tm) Dry->Hydrate MLV Formation of Multilamellar Vesicles (MLVs) Hydrate->MLV Extrude 5. Extrude Through Membrane (Sizing) MLV->Extrude LUV Final Unilamellar Vesicles (LUVs) Extrude->LUV

Caption: The experimental workflow for liposome formation.

References

Technical Support Center: Control of SDPC Vesicle Size and Polydispersity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling the size and polydispersity of 1-stearoyl-2,3-didecanoyl-sn-glycero-3-phosphocholine (SDPC) vesicles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound vesicles are consistently larger than the desired size. What are the primary causes and how can I reduce their size?

A1: Larger than expected vesicle size is a common issue that can stem from several factors related to both the formulation and the preparation method.

Possible Causes & Solutions:

  • Inadequate Energy Input During Sizing: The energy applied during downsizing methods like extrusion or sonication may be insufficient to break down larger multilamellar vesicles (MLVs) into smaller unilamellar vesicles (SUVs).

    • Extrusion: Increase the number of passes through the extruder membrane. Typically, 10-20 passes are recommended to achieve a uniform size distribution.[1][2] Ensure the extrusion is performed above the phase transition temperature (Tc) of this compound.

    • Sonication: Optimize the sonication time and power. For probe sonicators, use short pulses with cooling periods to prevent overheating and lipid degradation.[3][4] Bath sonicators may require longer sonication times.[5]

  • Lipid Formulation:

    • Lipid Concentration: High lipid concentrations can lead to the formation of larger vesicles.[6] Consider diluting the initial lipid suspension.

    • Cholesterol Content: The inclusion and ratio of cholesterol can influence membrane rigidity and vesicle size. Experiment with different this compound:cholesterol molar ratios.[1][7]

  • Hydration Temperature: Hydration of the lipid film should be performed above the gel-liquid crystal transition temperature (Tc) of this compound to ensure complete and efficient formation of lipid sheets.[8]

Q2: I'm observing a high Polydispersity Index (PDI) in my this compound vesicle preparations. What does this signify and how can I achieve a more monodisperse sample?

A2: A high Polydispersity Index (PDI) indicates a broad size distribution within your vesicle population, meaning the vesicles are not uniform in size. For most drug delivery applications, a PDI value below 0.2 is considered acceptable and indicative of a homogenous population.[8][]

Strategies to Reduce PDI:

  • Insufficient Homogenization: This is the most frequent cause of high PDI.

    • Extrusion: Increasing the number of passes through the polycarbonate membrane is highly effective at narrowing the size distribution.[1][2][10] Using a smaller pore size membrane will also result in a more uniform population.[10][]

    • Sonication: Inconsistent application of sonic energy can result in a mixture of large and small vesicles. Ensure the sample is mixed well and the sonication parameters are consistent between batches.[8][12] Probe sonication generally produces more uniform liposomes than bath sonication.[3][13]

  • Vesicle Aggregation: After formation, vesicles may aggregate, leading to an artificially high PDI reading.

    • Buffer Conditions: Ensure the pH and ionic strength of your buffer are optimal.

    • Storage: Store vesicle suspensions at an appropriate temperature, typically at 4°C, to minimize aggregation.[5]

  • Microfluidics: If you are using a microfluidic system, a high PDI may result from inconsistent flow rates or blockages in the microfluidic channels. Calibrate the pumps and ensure the channels are clean.[8]

Q3: What is the most effective method for producing small, monodisperse this compound vesicles?

A3: The choice of method depends on the desired size range, batch volume, and available equipment. Here's a comparison of the three main techniques:

  • Extrusion: This is a widely used method for producing unilamellar vesicles with a controlled size and low PDI.[1][2][10] It involves forcing a lipid suspension through a polycarbonate membrane with a defined pore size. The final vesicle size is primarily determined by the pore size of the membrane.

  • Sonication: This method uses high-frequency sound waves to break down large MLVs into smaller SUVs.[3][5][14][15] Probe sonication is more efficient and generally yields smaller, more uniform vesicles than bath sonication.[3][13] However, it can be a harsher method and may lead to lipid degradation or contamination from the probe tip.[16]

  • Microfluidics: This emerging technology offers precise control over the lipid hydration process, enabling the production of highly uniform vesicles with tunable sizes.[17][18][19] By controlling the flow rates of the lipid and aqueous phases, vesicle size can be finely adjusted.[18][20]

Data Presentation: Comparison of Vesicle Preparation Methods

The following tables summarize the expected outcomes for vesicle size and PDI based on the chosen preparation method and key parameters. While specific data for this compound is limited, these tables are based on trends observed for similar phospholipids (B1166683).

Table 1: Extrusion Method - Influence of Pore Size and Number of Passes

Phospholipid Composition (example)Membrane Pore Size (nm)Number of PassesResulting Vesicle Size (Z-average, nm)Polydispersity Index (PDI)
DLPC10011~135~0.18
DLPC10021~134~0.15
POPC100>10~110 - 130< 0.1
DSPC:Cholesterol100>15~100 - 120< 0.2

Data is illustrative and based on studies with similar phospholipids like DLPC, POPC, and DSPC.[1][2][21]

Table 2: Sonication Method - Comparison of Techniques

Phospholipid Composition (example)Sonication MethodSonication TimeResulting Vesicle Size (Z-average, nm)Polydispersity Index (PDI)
DPPCProbe Sonication8 minutes (total)< 100Low (typically < 0.2)
VariousBath Sonication10 - 30 minutes~150 - 500Higher, more variable
POPC/POPGProbe Sonication3 x 20s pulses~100 - 200~0.2 - 0.3

Probe sonication is generally more effective at reducing vesicle size and achieving a lower PDI compared to bath sonication.[3][4][13]

Table 3: Microfluidics Method - Influence of Flow Rate Ratio (FRR)

Phospholipid Composition (example)Flow Rate Ratio (Aqueous:Lipid)Total Flow Rate (TFR)Resulting Vesicle Size (Z-average, nm)Polydispersity Index (PDI)
Cationic FormulationVariesVaries~100 - 250< 0.2
Various5:1 to 2:1Fixed~188 - 1312~0.3
Various10 to 60Fixed~50 - 120~0.2 - 0.4

In microfluidics, increasing the flow rate ratio generally leads to the formation of smaller vesicles.[17][18][19]

Experimental Protocols

Protocol 1: Vesicle Preparation by Extrusion

This protocol describes the preparation of small unilamellar vesicles (SUVs) using the extrusion method.

  • Lipid Film Hydration: a. Dissolve this compound and any other lipids (e.g., cholesterol) in a suitable organic solvent (e.g., chloroform) in a round-bottom flask. b. Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask. c. Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent. d. Hydrate the lipid film with the desired aqueous buffer by vortexing. The hydration temperature should be above the Tc of this compound. This will form multilamellar vesicles (MLVs).

  • Extrusion: a. Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). b. Load the MLV suspension into one of the gas-tight syringes. c. Pass the lipid suspension through the membrane back and forth for a specified number of cycles (e.g., 11-21 times).[1][2] d. The resulting solution should be a translucent suspension of unilamellar vesicles.

  • Characterization: a. Measure the vesicle size and PDI using Dynamic Light Scattering (DLS).

Protocol 2: Vesicle Preparation by Sonication

This protocol outlines the preparation of SUVs using probe sonication.

  • Lipid Film Hydration: a. Prepare a hydrated lipid suspension as described in Protocol 1, step 1.

  • Sonication: a. Place the vial containing the MLV suspension in an ice bath to dissipate heat generated during sonication. b. Immerse the tip of the probe sonicator into the lipid suspension. c. Sonicate the suspension using short pulses (e.g., 30 seconds on, 30 seconds off) for a total sonication time of 5-10 minutes.[4] d. The suspension should become clearer as the vesicle size decreases.

  • Post-Sonication Treatment: a. Centrifuge the sonicated sample to pellet any titanium particles shed from the probe tip. b. Carefully collect the supernatant containing the SUVs.

  • Characterization: a. Analyze the vesicle size and PDI using DLS.

Protocol 3: Vesicle Preparation by Microfluidics

This protocol provides a general workflow for preparing vesicles using a microfluidic device.

  • Solution Preparation: a. Dissolve this compound and other lipids in a suitable alcohol (e.g., ethanol (B145695) or isopropanol). b. Prepare the aqueous phase (e.g., phosphate-buffered saline).

  • Microfluidic Synthesis: a. Set up the microfluidic system with syringe pumps for both the lipid and aqueous phases. b. Pump the two solutions through the microfluidic chip at controlled flow rates. The flow rate ratio (FRR) of the aqueous phase to the lipid phase will be a key parameter in controlling vesicle size.[18] c. Vesicles will self-assemble at the interface of the two streams.

  • Collection and Characterization: a. Collect the vesicle suspension from the outlet of the microfluidic chip. b. Measure the vesicle size and PDI using DLS.

Visualizations

experimental_workflow_extrusion cluster_prep Lipid Film Preparation cluster_hydration Hydration cluster_sizing Sizing cluster_characterization Characterization dissolve Dissolve this compound in Organic Solvent evaporate Evaporate Solvent (Thin Film Formation) dissolve->evaporate dry Dry under Vacuum evaporate->dry hydrate Hydrate with Aqueous Buffer dry->hydrate vortex Vortex to form MLVs hydrate->vortex extrude Extrude through Membrane (10-20 passes) vortex->extrude dls Analyze Size & PDI (DLS) extrude->dls

Caption: Workflow for this compound vesicle preparation by extrusion.

troubleshooting_high_pdi start High PDI Observed cause1 Insufficient Homogenization? start->cause1 cause2 Vesicle Aggregation? start->cause2 solution1a Increase Extrusion Passes cause1->solution1a Extrusion solution1b Optimize Sonication (Time & Power) cause1->solution1b Sonication solution2a Check Buffer pH & Ionic Strength cause2->solution2a solution2b Optimize Storage Conditions (e.g., 4°C) cause2->solution2b

Caption: Troubleshooting guide for high Polydispersity Index (PDI).

References

Technical Support Center: Best Practices for Storing and Handling SDPC Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with best practices for storing and handling 1-stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine (SDPC) solutions. It includes troubleshooting for common experimental issues and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

A1: this compound should be stored at -20°C.[1] When stored as a powder, it can be stable for up to 3 years at this temperature. In solvent, it is recommended to store at -80°C for up to 6 months or at -20°C for up to 1 month.[2]

Q2: My this compound is supplied in chloroform (B151607). What are the key safety precautions for handling this solution?

A2: Chloroform is a hazardous solvent. Always handle this compound in chloroform within a chemical fume hood.[3][4][5] Personal protective equipment (PPE) is mandatory and should include a lab coat, chemical safety goggles, and appropriate gloves (Viton or PVA gloves are recommended, as chloroform penetrates nitrile gloves quickly).[3][6] Ensure an emergency eyewash station and safety shower are accessible.[6][7] Containers should be kept tightly closed and stored away from light.[3][5]

Q3: How can I prevent the oxidation of the docosahexaenoic acid (DHA) component of this compound?

A3: The polyunsaturated DHA in this compound is susceptible to oxidation. To minimize this, handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible. Avoid repeated freeze-thaw cycles. For long-term storage, aliquoting the solution is recommended. The use of antioxidants, such as α-tocopherol, can also help inhibit oxidation.

Q4: What should I do if I observe precipitation or aggregation of this compound in my aqueous buffer?

A4: Phospholipids (B1166683) like this compound can be challenging to dissolve in aqueous solutions. If you observe precipitation, ensure the hydration buffer is at a temperature above the gel-liquid crystal transition temperature of the lipid. Gentle vortexing or sonication can aid in homogenization.[8] The ionic strength and pH of the buffer can also influence solubility; therefore, optimizing these parameters may be necessary.

Troubleshooting Guides

Issue 1: Low Incorporation Efficiency of this compound in Liposomes

Q: I am preparing liposomes with this compound, but the incorporation efficiency is consistently low. What could be the cause and how can I improve it?

A: Low incorporation efficiency of phospholipids like this compound into liposomes can be attributed to several factors. Below is a troubleshooting guide to address this issue.

Potential Cause Explanation Recommended Solution
Suboptimal Hydration Temperature The hydration of the lipid film must occur above the lipid's transition temperature (Tc) for efficient vesicle formation.Ensure the hydration buffer is pre-heated to a temperature above the Tc of all lipids in your formulation before adding it to the dried lipid film.[9]
Incorrect Lipid Ratios The molar ratios of different lipids and other components like cholesterol can affect the packing and stability of the liposome (B1194612), thereby influencing incorporation.Optimize the molar ratios of your lipid components. If including cholesterol, be aware that high concentrations can increase membrane rigidity and potentially hinder the incorporation of other lipids.[10]
Inefficient Sizing Method The method used for downsizing multilamellar vesicles (MLVs) to unilamellar vesicles (LUVs), such as extrusion or sonication, may not be optimized.If using an extruder, ensure an adequate number of passes (e.g., >15) through the membrane to achieve a uniform size distribution. For sonication, optimize the time and power to avoid incomplete homogenization or lipid degradation.
Residual Organic Solvent Incomplete removal of the organic solvent (e.g., chloroform) from the lipid film can interfere with proper hydration and liposome formation.After forming the thin lipid film using a rotary evaporator, ensure it is thoroughly dried under a high vacuum for at least 1-2 hours to remove any residual solvent.[9]
Issue 2: Evidence of this compound Oxidation During Experiments

Q: I suspect my this compound is oxidizing during my experiments. What are the signs, and how can I mitigate this?

A: Oxidation of the polyunsaturated DHA chain in this compound is a common issue that can compromise experimental results.

Symptom Underlying Cause Preventative Measure
Formation of secondary oxidation products Exposure of the DHA component to air and light can initiate a free radical chain reaction, leading to the formation of lipid hydroperoxides and secondary oxidation products.Work under an inert gas (nitrogen or argon) whenever possible. Protect solutions from light by using amber vials or covering containers with foil.
Inconsistent experimental results Oxidized phospholipids can have different physical properties and biological activities compared to their non-oxidized counterparts, leading to variability in results.Prepare fresh solutions for each experiment. If storing solutions, do so in small, tightly sealed aliquots at -80°C for no longer than 6 months.[2] Consider adding a lipid-soluble antioxidant like BHT or α-tocopherol to your organic solvent during initial dissolution.
Changes in membrane properties Oxidation can alter the fluidity and packing of lipid bilayers, affecting membrane-dependent assays.Minimize the exposure of your experimental setup to atmospheric oxygen. Use degassed buffers for hydration and subsequent steps.

Experimental Protocols

Protocol 1: Preparation of this compound-Containing Liposomes by Thin-Film Hydration and Extrusion

This protocol describes a common method for preparing large unilamellar vesicles (LUVs) containing this compound.

  • Lipid Dissolution: a. In a clean round-bottom flask, dissolve the desired amount of this compound and any other lipids (e.g., cholesterol) in chloroform. A common lipid concentration in the organic solvent is 10-20 mg/mL. b. Gently swirl the flask until all lipids are completely dissolved, resulting in a clear solution.

  • Thin-Film Formation: a. Attach the flask to a rotary evaporator. b. Partially submerge the flask in a water bath set to a temperature that facilitates solvent evaporation but does not degrade the lipids (e.g., 30-40°C). c. Rotate the flask and gradually apply a vacuum to evaporate the chloroform, which will deposit a thin, uniform lipid film on the inner surface of the flask.[9] d. Once the film appears dry, continue to keep the flask under a high vacuum for at least 1-2 hours to ensure complete removal of residual solvent.[9]

  • Hydration: a. Pre-heat the desired aqueous buffer (e.g., PBS, pH 7.4) to a temperature above the transition temperature (Tc) of the lipid with the highest Tc in your formulation. b. Add the pre-heated buffer to the flask containing the dry lipid film. The volume added will determine the final lipid concentration. c. Agitate the flask to hydrate (B1144303) the lipid film, which will form multilamellar vesicles (MLVs). This can be done by gentle vortexing or mechanical shaking. Maintain the temperature above the Tc during this process.

  • Extrusion (Size Reduction): a. Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). b. Pre-heat the extruder to the same temperature as the hydration buffer. c. Load the MLV suspension into a syringe and pass it through the membrane into a second syringe. d. Repeat this extrusion process for an odd number of passes (e.g., 11-21 times) to ensure the final product is collected in the second syringe and has a uniform size distribution.[8]

  • Storage: a. Store the final liposome suspension at 4°C for short-term use. For longer-term storage, the stability will depend on the specific lipid composition and should be determined empirically.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_formation Liposome Formation cluster_characterization Characterization & Storage dissolve 1. Dissolve this compound in Chloroform film 2. Form Thin Lipid Film (Rotary Evaporation) dissolve->film Evaporate Solvent dry 3. Dry Film Under Vacuum film->dry Remove Residual Solvent hydrate 4. Hydrate with Aqueous Buffer (Above Tc) dry->hydrate Add Pre-heated Buffer extrude 5. Extrude for Uniform Size hydrate->extrude Reduce Vesicle Size analyze 6. Analyze Size & PDI (DLS) extrude->analyze Quality Control store 7. Store at 4°C analyze->store For Short-term Use signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (DHA) ppar PPARγ This compound->ppar Activates vegfr2 VEGFR2 ras Ras vegfr2->ras Inhibits erk ERK ras->erk Inhibits ppar_rxr PPARγ-RXR Heterodimer ppar->ppar_rxr rxr RXR rxr->ppar_rxr ppre PPRE ppar_rxr->ppre Binds to gene_transcription Gene Transcription (↓ Angiogenesis) ppre->gene_transcription Regulates

References

Navigating Drug-to- Lipid Ratio for Optimal Inhaled Powder Formulation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Shanghai, China - For researchers, scientists, and drug development professionals working with spray-dried powder for inhalation (SDPC) formulations, achieving the optimal drug-to-lipid ratio is a critical determinant of a product's success. This technical support center provides a comprehensive guide to troubleshooting common issues and answers frequently asked questions to streamline the formulation development process.

The addition of lipids to spray-dried formulations is a key strategy to improve the aerosol performance of drugs intended for inhalation. Lipids can enhance particle properties, leading to better flowability, reduced agglomeration, and improved lung deposition. However, an inappropriate drug-to-lipid ratio can lead to a host of manufacturing and performance issues. This guide offers practical advice and detailed protocols to navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of lipids in non-liposomal this compound formulations?

A1: In non-liposomal this compound formulations, lipids primarily act as performance-enhancing excipients. Their main roles include:

  • Improving Aerosol Performance: Lipids can reduce the cohesiveness of the powder, leading to better deagglomeration and a higher fine particle fraction (FPF), which is the fraction of particles in the respirable range (typically <5 µm).[1][2][3][4][5]

  • Modifying Particle Morphology: The inclusion of lipids can alter the surface characteristics of the spray-dried particles, often resulting in a smoother or more corrugated surface, which can influence powder flow and dispersibility.[6][7]

  • Enhancing Stability: Lipids can form a protective layer on the surface of the drug particles, potentially improving the physical and chemical stability of the active pharmaceutical ingredient (API).[8]

Q2: How does the drug-to-lipid ratio impact the final product's characteristics?

A2: The drug-to-lipid ratio is a critical parameter that can significantly influence several key attributes of the final powder:

  • Aerosol Performance: Generally, increasing the lipid concentration to a certain optimal point improves the FPF. However, an excessively high lipid content can lead to sticky, cohesive powders with poor flowability and reduced aerosolization efficiency.

  • Drug Loading: A higher drug-to-lipid ratio allows for a higher drug load in the final formulation, which is particularly important for high-dose therapies.[9] However, this can sometimes compromise the aerosol performance benefits provided by the lipid.

  • Physical Stability: The ratio can affect the solid-state properties of the formulation. For instance, certain lipids can help stabilize the amorphous form of a drug produced during spray drying.[6][7]

Q3: What are the initial steps to determine a suitable drug-to-lipid ratio range?

A3: A systematic approach is recommended:

  • Literature Review: Investigate similar drug molecules and the lipid excipients and ratios used in their formulations.

  • Physicochemical Characterization: Understand the properties of your API (e.g., solubility, solid-state) and the chosen lipid (e.g., melting point, phase transition temperature).

  • Screening Studies: Conduct a preliminary screening study with a wide range of drug-to-lipid ratios (e.g., from 99:1 to 50:50 by weight) to identify a narrower, more promising range for further optimization.

Troubleshooting Guide

This section addresses specific issues that may arise during the development of this compound formulations and provides actionable solutions related to adjusting the drug-to-lipid ratio.

Problem Potential Cause(s) Related to Drug-to-Lipid Ratio Troubleshooting Action(s)
Low Fine Particle Fraction (FPF) Insufficient Lipid Content: The amount of lipid is not enough to overcome the cohesive forces between drug particles, leading to poor deagglomeration. Excessive Lipid Content: The powder is too sticky and cohesive, resulting in poor flowability and aerosolization.Increase Lipid Ratio: Systematically increase the lipid concentration in small increments (e.g., 5% w/w) and re-evaluate the FPF. Decrease Lipid Ratio: If the powder is observed to be overly cohesive, decrease the lipid concentration.
High Powder Agglomeration High Drug-to-Lipid Ratio: Insufficient lipid on the particle surface to reduce inter-particle cohesive forces. Inappropriate Lipid Type: The chosen lipid may not be an effective anti-adherent for the specific API.Increase Lipid Ratio: A higher proportion of lipid can lead to better surface coverage and reduced agglomeration. Evaluate Different Lipids: Screen different types of lipids (e.g., phospholipids (B1166683) like DSPC, fatty acids, or cholesterol) to find one that is more compatible with your API.[6][7]
Poor Powder Flowability Excessive Lipid Content: High concentrations of certain lipids can make the powder sticky and impede flow. Particle Morphology: The drug-to-lipid ratio can influence particle shape and surface texture, which in turn affects flow.Optimize Lipid Ratio: Systematically vary the drug-to-lipid ratio to find a balance between improved aerosol performance and good flow properties. Incorporate a Flow Enhancer: Consider adding a third component, such as an amino acid (e.g., leucine), which is known to improve the flowability and dispersibility of spray-dried powders.[1]
Inconsistent Drug Content Uniformity Phase Separation: At certain ratios, the drug and lipid may not be homogeneously distributed within the spray-dried particles.Optimize Solvent System: Ensure both the drug and lipid are fully dissolved in the solvent system before spray drying. Adjust Spray Drying Parameters: Modify parameters like the inlet temperature and feed rate to ensure rapid and uniform drying, which can help lock the components in a homogeneous solid dispersion.
Physical Instability during Storage Drug Crystallization: The lipid may not be effectively stabilizing the amorphous form of the API.Increase Lipid Ratio: A higher lipid concentration may provide better stabilization of the amorphous drug. Incorporate a Stabilizing Excipient: Consider adding a polymer or another excipient known to inhibit crystallization.

Experimental Protocols

Protocol 1: Systematic Screening of Drug-to-Lipid Ratio

Objective: To identify the optimal drug-to-lipid ratio that maximizes the Fine Particle Fraction (FPF).

Materials:

  • Active Pharmaceutical Ingredient (API)

  • Lipid excipient (e.g., 1,2-Distearoyl-sn-glycero-3-phosphocholine - DSPC)

  • Suitable solvent system (e.g., ethanol/water mixture)

  • Spray dryer

  • Cascade impactor (e.g., Next Generation Impactor - NGI)

  • Dry powder inhaler (DPI) device

Methodology:

  • Preparation of Feed Solutions:

    • Prepare a series of feed solutions with varying drug-to-lipid weight ratios (e.g., 95:5, 90:10, 80:20, 70:30, 60:40, 50:50).

    • Ensure the total solid concentration in the solvent remains constant across all formulations.

    • Dissolve the API and lipid completely in the chosen solvent system.

  • Spray Drying:

    • Set the spray dryer parameters (e.g., inlet temperature, feed rate, atomization gas flow) to consistent values for all formulations. These parameters should be chosen based on preliminary trials to ensure efficient drying and powder collection.

    • Spray dry each feed solution to produce the this compound powders.

  • Powder Characterization:

    • Particle Size Distribution: Measure the geometric particle size distribution of each powder using laser diffraction.

    • Morphology: Examine the particle morphology using Scanning Electron Microscopy (SEM).

    • Solid-State Characterization: Analyze the solid state of the powders using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to assess crystallinity.

  • Aerosol Performance Testing:

    • Fill a consistent dose of each powder into the DPI device.

    • Perform aerosol dispersion studies using a cascade impactor at a standardized flow rate.

    • Quantify the amount of drug deposited on each stage of the impactor using a suitable analytical method (e.g., HPLC).

    • Calculate the FPF for each formulation as the mass of drug particles with an aerodynamic diameter less than 5 µm divided by the total emitted dose.

  • Data Analysis:

    • Plot the FPF as a function of the drug-to-lipid ratio to identify the optimal ratio that yields the highest FPF.

    • Correlate the aerosol performance with the physicochemical properties of the powders.

Visualizing the Optimization Workflow

The following diagram illustrates the logical workflow for optimizing the drug-to-lipid ratio in an this compound formulation.

G cluster_0 Phase 1: Formulation & Processing cluster_1 Phase 2: Characterization cluster_2 Phase 3: Analysis & Optimization A Define Drug & Lipid Candidates B Prepare Feed Solutions (Varying Drug:Lipid Ratios) A->B C Spray Drying (Constant Parameters) B->C D Physicochemical Characterization (Size, Morphology, Solid-State) C->D E Aerosol Performance Testing (Cascade Impaction for FPF) C->E F Analyze Data: Correlate Ratio with FPF & Properties D->F E->F G Identify Optimal Ratio F->G H Further Optimization/Refinement (if necessary) G->H I Final Formulation G->I H->I

Caption: Workflow for optimizing drug-to-lipid ratio in this compound formulations.

This structured approach, combining systematic experimentation with thorough characterization, will enable researchers to efficiently identify the optimal drug-to-lipid ratio for their this compound formulations, leading to improved product performance and a more streamlined development process.

References

Validation & Comparative

Comparative Analysis of SDPC and POPC in Membrane Studies: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of lipids for creating model membranes is a critical decision that significantly influences experimental outcomes. This guide provides a comprehensive comparison of two commonly used phospholipids: 1-stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine (SDPC) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC). By examining their distinct physical properties and their impact on membrane characteristics and protein function, this document aims to facilitate informed lipid selection for membrane studies.

This comparison delves into the key biophysical parameters of this compound and POPC, supported by experimental data. Detailed methodologies for the key experiments are provided to ensure reproducibility and aid in experimental design.

At a Glance: Key Physicochemical and Biophysical Properties

The fundamental differences between this compound and POPC lie in the composition of their acyl chains. This compound contains a saturated stearoyl chain (18:0) and a highly unsaturated docosahexaenoyl chain (DHA, 22:6), while POPC is composed of a saturated palmitoyl (B13399708) chain (16:0) and a monounsaturated oleoyl (B10858665) chain (18:1). These structural distinctions lead to significant variations in their physical behavior in a bilayer environment.

PropertyThis compound (1-stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine)POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine)
Molecular Formula C48H84NO8PC42H82NO8P
Molecular Weight ( g/mol ) 834.16760.08
sn-1 Acyl Chain Stearoyl (18:0)Palmitoyl (16:0)
sn-2 Acyl Chain Docosahexaenoyl (22:6)Oleoyl (18:1)
Main Phase Transition Temp. (Tm) -9.0 °C[1]-2 °C to -7 °C[2]
Area per Lipid (Ų) Not explicitly found in searches61.4 - 70.5[3][4]
Bilayer Thickness (nm) Not explicitly found in searches3.43 - 4.21[2]

Note: Experimental values for the area per lipid and bilayer thickness of pure this compound bilayers were not definitively available in the conducted searches. These properties are highly dependent on experimental conditions.

Impact on Membrane Properties: Fluidity, Thickness, and Packing

The higher degree of unsaturation in this compound's DHA chain introduces significant kinks, leading to looser lipid packing and consequently, a lower main phase transition temperature compared to POPC. This indicates that at physiological temperatures, this compound membranes are in a more fluid state than POPC membranes. While specific values for area per lipid and bilayer thickness for pure this compound remain elusive in the literature, the increased unsaturation suggests a larger area per lipid and a thinner bilayer compared to POPC.

Molecular dynamics simulations have been employed to study these lipids. For instance, simulations of the Gonadotropin hormone receptors in both POPC and this compound bilayers were performed to assess the impact of the lipid environment on receptor dynamics.[2]

Influence on Membrane Protein Function

The lipid environment plays a crucial role in modulating the structure and function of membrane proteins. The differences in fluidity, thickness, and lipid packing between this compound and POPC membranes can have profound effects on embedded proteins.

G-Protein Coupled Receptors (GPCRs): The polyunsaturated nature of this compound has been shown to influence the dynamics and conformational states of GPCRs. For example, studies on rhodopsin, a well-characterized GPCR, have indicated that the presence of DHA-containing lipids like this compound can affect its thermal stability and the equilibrium between its different functional states.[5] Specifically, the addition of this compound to SOPC (1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine) membranes was found to decrease the activation energy of rhodopsin thermal denaturation and favor the formation of the active MetaII state.[5] This suggests that the more fluid and flexible environment provided by this compound can facilitate the conformational changes required for receptor activation. In another study, the presence of this compound was shown to enhance the dynamics of the transmembrane domain of the gonadotropin hormone receptor compared to a POPC environment.[2]

Ion Channels: The function of ion channels, such as gramicidin (B1672133), is highly sensitive to the properties of the surrounding lipid bilayer, including its thickness and elasticity. While direct comparative studies of gramicidin in pure this compound versus pure POPC membranes were not identified, it is known that hydrophobic mismatch between the channel and the bilayer can modulate channel conformation and function.[4][6][7] Given the likely difference in thickness between this compound and POPC bilayers, it is expected that these two lipids would differentially affect the function of such channels.

Experimental Protocols

Reproducible preparation of liposomes is fundamental for comparative studies. Below are generalized protocols for preparing and characterizing this compound and POPC liposomes.

Liposome Preparation by Thin-Film Hydration and Extrusion

This is a common method for producing unilamellar vesicles of a defined size.

G cluster_prep Lipid Preparation cluster_hydration Hydration cluster_sizing Sizing dissolve Dissolve this compound or POPC in Chloroform/Methanol mix Thoroughly Mix dissolve->mix evaporate Evaporate Solvent (Nitrogen Stream/Rotary Evaporator) mix->evaporate dry Dry Lipid Film under Vacuum evaporate->dry add_buffer Add Aqueous Buffer dry->add_buffer vortex Vortex to form Multilamellar Vesicles (MLVs) add_buffer->vortex extrude Extrude through Polycarbonate Membrane (e.g., 100 nm pore size) vortex->extrude ulvs Unilamellar Vesicles (ULVs) extrude->ulvs G cluster_sample Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis prep_liposomes Prepare Liposome Suspension (e.g., 1-5 mg/mL) load_pan Load Liposome Suspension and Reference Buffer into DSC Pans prep_liposomes->load_pan seal_pan Hermetically Seal Pans load_pan->seal_pan equilibrate Equilibrate at Start Temperature seal_pan->equilibrate scan Scan Temperature at a Controlled Rate (e.g., 1-2 °C/min) equilibrate->scan record Record Heat Flow scan->record plot Plot Heat Flow vs. Temperature record->plot determine_tm Determine Tm at the Peak of the Endothermic Transition plot->determine_tm G cluster_sample_prep Sample Preparation cluster_dls_measurement DLS Measurement cluster_data_analysis Data Analysis dilute Dilute Liposome Suspension to an Appropriate Concentration filter_sample Filter Sample (optional) dilute->filter_sample transfer Transfer to Cuvette filter_sample->transfer equilibrate_temp Equilibrate Cuvette at Measurement Temperature transfer->equilibrate_temp measure Perform DLS Measurement equilibrate_temp->measure correlation Analyze Correlation Function measure->correlation size_dist Obtain Size Distribution and Polydispersity Index (PDI) correlation->size_dist G cluster_cytosol Cytosol gpcr GPCR g_protein G-Protein gpcr->g_protein Activation effector Effector (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production pka Protein Kinase A (PKA) second_messenger->pka Activation cellular_response Cellular Response pka->cellular_response Phosphorylation of target proteins ligand Ligand ligand->gpcr Binding

References

DSPC vs. DPPC: A Comparative Guide for Stable Liposome Formulation

Author: BenchChem Technical Support Team. Date: December 2025

An Important Note on Terminology: The term "SDPC" is not a standard scientific acronym for a phospholipid used in liposome (B1194612) formulation. This guide proceeds under the assumption that the intended comparison is between 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) and 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) . This comparison is highly relevant for researchers as both are common, fully saturated phospholipids (B1166683) that primarily differ by the length of their acyl chains, a critical factor in determining liposome stability.

For researchers and drug development professionals, the choice of phospholipid is a foundational decision in designing a stable and effective liposomal drug delivery system. Both DSPC and DPPC are frequently used due to their biocompatibility and well-characterized properties. However, their subtle structural differences lead to significant variations in the physical characteristics of the liposomal bilayer, directly impacting stability, drug retention, and release profiles. This guide provides an objective, data-driven comparison to inform the selection of the optimal phospholipid for your formulation needs.

Core Physicochemical Properties

The primary distinction between DSPC and DPPC lies in the length of their saturated fatty acid chains. DSPC possesses two 18-carbon stearoyl chains, while DPPC has two 16-carbon palmitoyl (B13399708) chains.[1] This seemingly small difference results in stronger van der Waals interactions between the longer acyl chains of DSPC, requiring more energy to transition the lipid bilayer from a rigid, ordered gel phase to a more fluid, liquid-crystalline phase.[1] This is reflected in their phase transition temperature (Tm).

Table 1: Comparison of Physicochemical Properties of DSPC and DPPC

Property1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC)1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
Acyl Chain Composition Two C18:0 (Stearoyl) chains[1]Two C16:0 (Palmitoyl) chains[1]
Molecular Formula C44H88NO8P[2]C40H80NO8P[3]
Molecular Weight 790.1 g/mol [2]734.0 g/mol [3]
Phase Transition Temp (Tm) ~55°C[1][4]~41°C[1][5]
Bilayer State at 37°C Rigid Gel Phase (Ordered)[1]Gel Phase (Approaching Tm, less ordered than DSPC)[1]

At physiological temperature (37°C), both DSPC and DPPC liposomes exist in the gel phase. However, with a Tm of ~55°C, the DSPC bilayer is significantly more ordered and rigid compared to the DPPC bilayer, which is much closer to its Tm of ~41°C.[1] This fundamental difference is the primary driver of their varying performance in liposome formulations.

Performance Comparison in Liposome Formulations

The higher Tm of DSPC translates directly to enhanced membrane stability and reduced permeability at physiological temperatures.

Stability and Drug Retention

Experimental data consistently demonstrates that liposomes formulated with DSPC exhibit superior drug retention and lower leakage rates compared to those made with DPPC, especially at and above physiological temperatures. The rigid, tightly packed nature of the DSPC bilayer provides a more effective barrier against the premature release of encapsulated contents.[6][7]

One study directly compared the stability of DSPC and DPPC liposomes containing a model drug (inulin) over 48 hours. The DSPC liposomes retained over 85% of their payload at 37°C, showing no significant leakage from time zero.[6] In contrast, the DPPC liposomes began to show significant drug loss after 24 hours at the same temperature.[6] Another study measuring fluorophore release over 4 weeks found that at 37°C, DSPC liposomes released approximately 45-50% of their contents, whereas DPPC liposomes released around 90%.[1][7]

Table 2: Comparative Drug Retention in DSPC vs. DPPC Liposomes

TemperatureTime PeriodDSPC Liposomes (% Retention)DPPC Liposomes (% Retention)Reference
4°C48 Hours87.1%62.1% (after 3h)[6]
37°C48 Hours85.2%60.8% (after 24h)[6]
25°C4 Weeks~60%~30%[1]
37°C4 Weeks~55%~10%[1]

Note: Retention values are highly dependent on the specific formulation (e.g., presence of cholesterol) and the nature of the encapsulated drug.

Encapsulation Efficiency

The efficiency of drug encapsulation is less straightforward and depends heavily on the physicochemical properties of the drug itself.

  • For the hydrophilic model drug inulin, DSPC liposomes demonstrated a higher encapsulation efficiency (2.95%) compared to DPPC liposomes (2.13%).[1][6]

  • Conversely, for the protein superoxide (B77818) dismutase, DPPC-containing liposomes showed an approximately 20% higher encapsulation efficiency than their DSPC counterparts.[1]

This highlights the necessity of empirical testing and optimization for each specific drug candidate, as interactions between the drug and the lipid headgroups or bilayer can influence loading.[1]

Table 3: Encapsulation Efficiency for Different Payloads

Encapsulated DrugLiposome Type with Higher EE%ObservationReference
Inulin (hydrophilic)DSPC2.95% (DSPC) vs. 2.13% (DPPC)[1][6]
Superoxide Dismutase (protein)DPPC~20% higher than DSPC[1]
The Role of Cholesterol

Cholesterol is a critical component in many liposome formulations, acting as a "membrane plasticizer." It inserts into the lipid bilayer, increasing the packing density of phospholipids and reducing membrane permeability.[8][9] In both DSPC and DPPC liposomes, the addition of cholesterol enhances stability by dampening the phase transition and further minimizing drug leakage.[10] Studies suggest that a lipid-to-cholesterol molar ratio of approximately 2:1 (or 70:30) is often optimal for achieving a stable formulation with controlled release characteristics.[10][11]

Which is Better for Stable Liposome Formulation?

The choice between DSPC and DPPC depends entirely on the desired application and therapeutic goal.

  • Choose DSPC for applications demanding maximum stability, prolonged circulation times, and minimal premature drug leakage at physiological temperatures.[1] Its high Tm and rigid membrane structure make it the superior choice for passive targeting and controlled-release formulations where the drug must remain encapsulated until it reaches the target site.[12]

  • Choose DPPC for applications where temperature sensitivity is a desired feature. Thermosensitive liposomes (TSLs) often utilize DPPC because its Tm is just a few degrees above physiological temperature.[13] When combined with localized hyperthermia (heating the target tissue to ~42°C), DPPC-based TSLs undergo a rapid phase transition, leading to triggered, site-specific drug release.[13] While less stable than DSPC at 37°C, this "instability" is harnessed as a functional release mechanism.

Experimental Protocols and Workflows

Protocol 1: Liposome Preparation via Thin-Film Hydration and Extrusion

This is a widely used method for producing unilamellar liposomes with a controlled size distribution.[14][15]

  • Lipid Dissolution: Dissolve the chosen phospholipid (DSPC or DPPC) and cholesterol (e.g., at a 2:1 molar ratio) in a volatile organic solvent like chloroform (B151607) or a chloroform:methanol mixture in a round-bottom flask.[14]

  • Thin-Film Formation: Attach the flask to a rotary evaporator. Evaporate the solvent under vacuum at a temperature below the lipid's Tm (e.g., 40-50°C) to form a thin, uniform lipid film on the flask's inner surface.[14] Continue under high vacuum for at least 1-2 hours to remove all residual solvent.

  • Hydration: Add an aqueous buffer (e.g., PBS, pH 7.4), pre-heated to a temperature above the lipid's Tm (e.g., 60-65°C for DSPC), to the flask.[14] Agitate the flask to hydrate (B1144303) the lipid film, which will swell and detach to form multilamellar vesicles (MLVs).

  • Extrusion (Size Reduction): To achieve a uniform size, the MLV suspension is repeatedly passed through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder. This process must also be performed at a temperature above the lipid's Tm.[14] The resulting translucent suspension contains large unilamellar vesicles (LUVs) of a relatively uniform size.

Protocol 2: Characterization of Liposome Stability

Key parameters for assessing liposome stability include particle size, polydispersity index (PDI), zeta potential, and drug retention over time.[16][17]

  • Size and PDI Measurement: Dilute a small aliquot of the liposome suspension in filtered buffer. Measure the hydrodynamic diameter (particle size) and PDI using Dynamic Light Scattering (DLS). A low PDI (typically < 0.2) indicates a monodisperse and homogenous population.

  • Zeta Potential Measurement: Use the same DLS instrument to measure the zeta potential, which indicates the surface charge of the liposomes. A sufficiently high positive or negative zeta potential can prevent aggregation due to electrostatic repulsion, contributing to physical stability.

  • Encapsulation Efficiency (EE%) and Drug Retention:

    • Separate the unencapsulated ("free") drug from the liposomes using techniques like size exclusion chromatography or dialysis.

    • Quantify the amount of drug associated with the liposomes and the total amount of drug used in the formulation.

    • Calculate EE% using the formula: EE% = (Drug in Liposomes / Total Drug) * 100.

    • To measure drug retention, incubate the liposome formulation under desired conditions (e.g., 37°C in plasma or buffer) and measure the amount of drug remaining inside the liposomes at various time points.

Visualizing the Workflow

Caption: Experimental workflow for preparing and comparing the stability of DSPC and DPPC liposomes.

G dspc dspc high_tm high_tm dspc->high_tm stable stable high_tm->stable dppc dppc low_tm low_tm dppc->low_tm thermo thermo low_tm->thermo

Caption: Relationship between acyl chain length, Tm, and liposome stability.

References

Preserving Native Function: A Comparative Guide to Dodecylphosphocholine (DPC) and Its Alternatives for Membrane Protein Functional Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of solubilization agent is a critical step in the study of membrane protein structure and function. An ideal detergent or membrane mimetic should effectively extract the protein from the lipid bilayer while preserving its native conformation and activity. This guide provides a comprehensive comparison of the widely-used detergent, Dodecylphosphocholine (DPC), with milder alternatives such as n-Dodecyl-β-D-maltopyranoside (DDM) and detergent-free systems like Nanodiscs and Styrene Maleic Acid Lipid Particles (SMALPs). The presented experimental data underscores the significant impact of the solubilization environment on the functional integrity of membrane proteins.

Dodecylphosphocholine (DPC) has been a popular choice for structural studies of membrane proteins, particularly using Nuclear Magnetic Resonance (NMR) spectroscopy, due to its ability to form small, uniform micelles. However, a growing body of evidence reveals that DPC can be detrimental to the functional state of many membrane proteins, leading to denaturation or non-native conformations.[1][2] This guide will delve into the quantitative effects of DPC compared to gentler alternatives that provide a more native-like lipid environment, thereby enhancing the likelihood of retaining the protein's biological function.

Quantitative Comparison of Solubilization Methods

The selection of a solubilization agent can dramatically influence the measurable activity and stability of a membrane protein. The following tables summarize key functional parameters of membrane proteins in DPC compared to alternative methods.

Membrane ProteinParameterDPCDDMNanodisc/SMALPReference
Mitochondrial ADP/ATP Carrier (AAC3)Ligand Binding (CATR Affinity, Kd)20–150 µM310 nM (in LAPAO)Not Reported[3]
Adenosine A2A Receptor (A2AR)Ligand Binding ([3H]ZM241385)Not ReportedMaintainedMaintained[2]
AcrBLigand Binding (Rhodamine 6G, Kd)Not Reported5.5 µM52 nM[4]

Table 1: Comparison of Ligand Binding Affinities in Different Solubilization Environments. This table highlights the significant differences in ligand binding affinities of membrane proteins when solubilized in DPC versus other detergents or SMALPs. Lower Kd values indicate higher affinity.

Membrane ProteinParameterDPCDDMNanodisc/SMALPReference
Adenosine A2A Receptor (A2AR)Thermostability (Tm)Not Reported~35°C~40°C[2]
Adenosine A2A Receptor (A2AR)Functional Half-life at 37°CNot Reported21 ± 7 min148 ± 13 min[2]
General Membrane ProteinsProtein UnfoldingProne to unfoldingGenerally mildHigh stability[2][5]

Table 2: Comparison of Membrane Protein Stability. This table compares the thermal stability (Tm) and functional half-life of membrane proteins in different solubilization environments. Higher Tm and longer half-life indicate greater stability.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating findings. Below are protocols for key experiments used to assess membrane protein function and stability.

Protocol 1: Membrane Protein Extraction and Solubilization

This protocol provides a general framework for the extraction and solubilization of a target membrane protein, such as a G-protein coupled receptor (GPCR), for comparative studies.

  • Cell Culture and Membrane Preparation:

    • Culture cells expressing the target membrane protein to a high density.

    • Harvest cells by centrifugation and wash with phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in a hypotonic lysis buffer containing protease inhibitors.

    • Lyse the cells using a Dounce homogenizer or sonication on ice.

    • Centrifuge the lysate at a low speed to remove nuclei and cell debris.

    • Pellet the membrane fraction from the supernatant by ultracentrifugation.

    • Wash the membrane pellet with a high-salt buffer to remove peripheral membrane proteins.

  • Solubilization:

    • Resuspend the membrane pellet in a solubilization buffer containing the chosen detergent (e.g., 1% DPC or 1% DDM) or polymer for SMALP formation. The buffer should be optimized for pH, ionic strength, and additives for the specific target protein.

    • Incubate the mixture with gentle agitation for 1-2 hours at 4°C.

    • Remove insoluble material by ultracentrifugation. The supernatant now contains the solubilized membrane protein.

  • Purification:

    • If the protein is tagged (e.g., with a His-tag), perform affinity chromatography to purify the solubilized protein.

    • Equilibrate the affinity column with a buffer containing a lower concentration of the same detergent (above its critical micelle concentration, CMC).

    • Load the solubilized protein, wash the column, and elute the purified protein.

    • For further purification and to ensure a homogenous sample, perform size-exclusion chromatography (SEC).

Protocol 2: Surface Plasmon Resonance (SPR) for Ligand Binding Analysis

SPR is a powerful technique to measure the kinetics and affinity of ligand binding to a membrane protein in real-time.[6][7][8]

  • Chip Preparation and Receptor Immobilization:

    • Select an appropriate sensor chip (e.g., a CM5 chip for antibody capture).

    • Immobilize a capture antibody specific to a tag on the GPCR (e.g., anti-FLAG antibody) onto the chip surface using standard amine coupling chemistry.

    • Inject the purified, solubilized GPCR over the chip surface to be captured by the antibody. A reference flow cell without the GPCR should be used for background subtraction.

  • Ligand Binding Assay:

    • Prepare a series of dilutions of the ligand in the running buffer (which should contain the same detergent as the protein sample).

    • Inject the different concentrations of the ligand over the sensor and reference surfaces at a constant flow rate.

    • Monitor the association of the ligand in real-time.

    • After the association phase, inject running buffer without the ligand to monitor the dissociation phase.

    • Regenerate the sensor surface between different ligand injections by injecting a low pH buffer to remove the bound ligand and GPCR, preparing it for the next cycle.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgrams.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Protocol 3: Fluorescence-Based Thermal Shift Assay (TSA)

TSA, also known as differential scanning fluorimetry, is a high-throughput method to assess the thermal stability of a protein by monitoring its unfolding temperature (Tm).[9][10][11]

  • Assay Setup:

    • Prepare a master mix containing the purified membrane protein in its respective solubilization buffer (DPC, DDM, or Nanodiscs) and a fluorescent dye that binds to exposed hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).

    • Aliquot the master mix into a 96-well PCR plate.

    • To test the effect of ligands on stability, add different concentrations of the ligand to the respective wells.

  • Thermal Denaturation:

    • Place the 96-well plate in a real-time PCR machine.

    • Program the instrument to incrementally increase the temperature (e.g., from 25°C to 95°C) and measure the fluorescence at each temperature increment.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature.

    • The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, which corresponds to the midpoint of the sigmoidal unfolding curve or the peak of the first derivative.

    • Compare the Tm values of the protein in different solubilization environments. A higher Tm indicates greater stability.

Visualizing Molecular Interactions and Experimental Processes

Diagrams are essential tools for understanding complex biological pathways and experimental designs.

G cluster_membrane Plasma Membrane b2ar β2-Adrenergic Receptor (β2AR) gs Gs Protein (αβγ subunits) b2ar->gs Activates ac Adenylyl Cyclase gs->ac α-subunit activates camp cAMP ac->camp Converts agonist Agonist (e.g., Epinephrine) agonist->b2ar Binds to atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response (e.g., Smooth Muscle Relaxation) pka->cellular_response Phosphorylates targets leading to

Figure 1: β2-Adrenergic Receptor Gs Signaling Pathway.

G cluster_methods Solubilization Methods cluster_assays Assays start Start: Membrane Protein in Native Membrane solubilization Solubilization & Purification start->solubilization dpc DPC Micelles solubilization->dpc ddm DDM Micelles solubilization->ddm nanodisc Nanodiscs / SMALPs solubilization->nanodisc functional_assays Functional & Stability Assays dpc->functional_assays ddm->functional_assays nanodisc->functional_assays spr Ligand Binding (SPR) functional_assays->spr tsa Thermostability (TSA) functional_assays->tsa activity Specific Activity Assay functional_assays->activity comparison Data Comparison & Analysis spr->comparison tsa->comparison activity->comparison

Figure 2: Experimental Workflow for Comparing Solubilization Methods.

Conclusion

The evidence strongly suggests that while DPC may be suitable for certain structural biology applications where protein function is not a prerequisite, it is often a suboptimal choice for functional studies. Milder detergents like DDM, and particularly detergent-free methods such as nanodiscs and SMALPs, offer a superior environment for maintaining the native structure and activity of membrane proteins.[2][4][12] The increased stability and preservation of function in these alternative systems are critical for obtaining physiologically relevant data in drug discovery and basic research. Therefore, it is imperative for researchers to validate the functional integrity of their membrane protein preparations and to consider these advanced alternatives to traditional, potentially denaturing, detergents like DPC.

References

Superior Brain Bioavailability of DHA from Structured Phospholipids Compared to Fish Oil

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of preclinical data reveals that docosahexaenoic acid (DHA) delivered in the form of structured dietary phosphatidylcholine (SDPC), specifically as lysophosphatidylcholine (B164491) (LPC-DHA), demonstrates significantly higher bioavailability to the brain compared to DHA from traditional fish oil (triacylglycerol-DHA). This heightened efficacy in crossing the blood-brain barrier positions this compound as a more potent vehicle for enriching the brain with this critical omega-3 fatty acid, which is essential for neuronal function and cognitive health.

The preferential uptake of LPC-DHA by the brain is attributed to the presence of a specific transporter, Mfsd2a, located at the blood-brain barrier, which selectively transports DHA in its lysophosphatidylcholine form.[1] In contrast, DHA from fish oil is primarily absorbed as triacylglycerol and does not efficiently convert to the LPC form required for transport into the brain.[2]

Quantitative Comparison of Brain DHA Levels

Preclinical studies in rodent models consistently demonstrate the superior ability of LPC-DHA to increase DHA concentrations in the brain.

Treatment GroupAnimal ModelDosageDurationBrain DHA Increase (vs. Control/Fish Oil)Reference
LPC-DHA Adult Mice40 mg DHA/kg/day30 days>2-fold increase in total brain DHA[3]
Free DHA (Fish Oil surrogate) Adult Mice40 mg DHA/kg/day30 daysNo significant increase in brain DHA[3]
LPC-DHA Normal Rats10 mg DHA/day30 daysUp to 100% increase in brain DHA[2]
TAG-DHA (Fish Oil) Normal Rats10 mg DHA/day30 daysNo significant increase in brain DHA[2]
LPC-EPA (also increased DHA) Normal Mice3.3 µmol/day15 days2-fold increase in brain DHA[4]
Free EPA (Fish Oil surrogate) Normal Mice3.3 µmol/day15 daysLittle effect on brain DHA[4]

Experimental Protocols

The findings presented are based on rigorous preclinical experimental designs. A representative methodology is outlined below:

Animal Model: Adult male C57BL/6J mice or normal male rats were used in these studies.[2][3] The animals were housed under standard laboratory conditions with ad libitum access to food and water.

Supplementation Protocol:

  • Preparation of Formulations: DHA was administered in different chemical forms:

    • LPC-DHA (this compound): Synthesized or purified lysophosphatidylcholine containing DHA at the sn-1 or sn-2 position.

    • TAG-DHA (Fish Oil): DHA in the form of triacylglycerol, representative of fish oil supplements.

    • Free DHA: Unesterified DHA, used as a surrogate for the form of DHA absorbed from fish oil.

  • Administration: The DHA formulations were administered daily to the animals via oral gavage.[2] The vehicle for administration was typically corn oil.

  • Dosage and Duration: Dosages ranged from approximately 3.3 µmol/day to 40 mg/kg body weight per day, with study durations lasting from 15 to 30 days.[3][4]

Tissue Analysis:

  • Sample Collection: At the end of the supplementation period, animals were euthanized, and brain and other tissues (e.g., plasma, liver, adipose tissue) were collected.[5]

  • Lipid Extraction: Total lipids were extracted from the tissues using established methods such as the Bligh and Dyer procedure.[6]

  • DHA Quantification: The concentration of DHA in the lipid extracts was determined using analytical techniques such as gas chromatography-mass spectrometry (GC/MS) or liquid chromatography-mass spectrometry (LC/MS).[5]

Statistical Analysis: Data were analyzed using appropriate statistical methods, such as one-way ANOVA followed by post-hoc tests, to determine significant differences between the treatment groups.

Visualizing the Experimental Workflow

The following diagram illustrates the typical experimental workflow for comparing the bioavailability of DHA from different sources.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis Phase cluster_outcome Outcome animal_model Animal Model Selection (e.g., Mice, Rats) group_allocation Random Allocation to Treatment Groups animal_model->group_allocation sdpc_group This compound (LPC-DHA) Group fish_oil_group Fish Oil (TAG-DHA) Group control_group Control Group (Vehicle) daily_gavage Daily Oral Gavage (15-30 days) sdpc_group->daily_gavage fish_oil_group->daily_gavage control_group->daily_gavage tissue_collection Tissue Collection (Brain, Plasma, etc.) daily_gavage->tissue_collection lipid_extraction Lipid Extraction tissue_collection->lipid_extraction dha_quantification DHA Quantification (GC/MS, LC/MS) lipid_extraction->dha_quantification data_analysis Statistical Analysis dha_quantification->data_analysis comparison Comparison of Brain DHA Bioavailability data_analysis->comparison dha_signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nuclear Nuclear Events cluster_outcome Functional Outcomes lpc_dha LPC-DHA mfsd2a Mfsd2a Transporter lpc_dha->mfsd2a Uptake into Brain increased_dha Increased Brain DHA pi3k_akt PI3K/Akt Pathway increased_dha->pi3k_akt mapk_erk MAPK/ERK Pathway increased_dha->mapk_erk creb CREB Activation pi3k_akt->creb mapk_erk->creb bdnf_gene BDNF Gene Transcription creb->bdnf_gene bdnf_protein Increased BDNF Protein bdnf_gene->bdnf_protein neuronal_survival Neuronal Survival & Plasticity bdnf_protein->neuronal_survival

References

Experimental Evidence for the Role of Sphingosylphosphorylcholine (SDPC) in Signal Transduction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the signaling properties of Sphingosylphosphorylcholine (B14255) (SDPC) against other bioactive lipid alternatives, supported by experimental data. This compound, a lysosphingolipid derived from sphingomyelin, has emerged as a critical signaling molecule involved in a myriad of cellular processes. Understanding its performance relative to other signaling lipids is crucial for targeted therapeutic development.

Comparative Analysis of Receptor Binding and Downstream Signaling

The cellular effects of this compound are primarily initiated by its interaction with specific G protein-coupled receptors (GPCRs). Its performance in receptor binding and activation of downstream pathways is compared here with two other prominent lysophospholipids: Sphingosine-1-Phosphate (S1P) and Lysophosphatidylcholine (LPC).

Receptor Binding Affinity

The affinity of a ligand for its receptor is a key determinant of its potency. This compound has been shown to bind with high affinity to Ovarian Cancer G protein-coupled Receptor 1 (OGR1) and G protein-coupled Receptor 4 (GPR4).[1]

LigandReceptorCell TypeBinding Affinity (Kd)
This compound OGR1OGR1-transfected cells33.3 nM [1][2]
This compound GPR4GPR4-transfected CHO cells36 nM [3]
LPCGPR4GPR4-transfected CHO cells159 nM[3]

Lower Kd values indicate higher binding affinity.

Downstream Functional Responses

Upon receptor binding, this compound triggers a cascade of intracellular signaling events, including the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically ERK, and the stimulation of DNA synthesis, leading to cellular proliferation in certain cell types.

ERK1/2 Activation

Activation of the ERK1/2 pathway is a common downstream event for many GPCRs and is crucial for cell growth and differentiation. Studies in Swiss 3T3 fibroblasts have shown that this compound is a potent activator of this pathway.

LigandCell TypeEffect
This compound Swiss 3T3 fibroblastsStimulates ERK1/2 phosphorylation.[3]
S1PRat-2 cellsInduces dose-dependent ERK1/2 activation.[4]
LPCGPR4-expressing Swiss 3T3 cellsActivates ERK1/2 in a concentration- and time-dependent manner.[3]

DNA Synthesis and Cell Proliferation

The mitogenic potential of this compound has been demonstrated to be more potent than that of structurally related molecules in specific cell models.

LigandCell TypeEffect on DNA Synthesis
This compound Swiss 3T3 fibroblastsStimulates DNA synthesis to a greater extent than S1P or sphingosine (B13886).[5][6]
S1PSwiss 3T3 fibroblastsStimulates DNA synthesis.[5]
LPCGPR4-expressing Swiss 3T3 cellsStimulates DNA synthesis.[3][6]

Cell Migration (Chemotaxis)

This compound has also been identified as a chemoattractant, inducing the migration of various cell types, a critical process in development, immune response, and cancer metastasis.

LigandCell TypeChemotactic Response
This compound Human and bovine endothelial cellsInduces chemotactic migration.[7]
This compound Human monocyte-derived dendritic cellsInduces chemotactic migration in both immature and mature dendritic cells.[8]
S1PVarious cell typesPotent chemoattractant.

Signaling Pathways and Experimental Workflows

To elucidate the mechanisms of this compound action, a series of key experiments are routinely performed. The signaling pathways and the workflows for these experiments are detailed below.

This compound Signaling Pathway

This compound primarily signals through the G protein-coupled receptors OGR1 and GPR4. This interaction initiates downstream cascades involving Gq and Gi proteins, leading to the activation of Phospholipase C (PLC), an increase in intracellular calcium, and activation of the Ras-Raf-MEK-ERK pathway.

SDPC_Signaling_Pathway This compound This compound Receptor OGR1 / GPR4 (GPCR) This compound->Receptor G_protein Gq / Gi Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates Ras Ras G_protein->Ras activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Responses (Proliferation, Migration) Ca_release->Cellular_Response PKC->Cellular_Response Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK ERK->Cellular_Response

Caption: Simplified this compound signaling pathway.

Experimental Workflow: ERK Phosphorylation Analysis

The activation of ERK is commonly assessed by Western blotting, which detects the phosphorylated (active) form of the protein.

ERK_Workflow start Seed Cells & Culture Overnight starve Serum Starve Cells (e.g., 4-24h) start->starve treat Treat with Ligand (this compound, S1P, etc.) for defined time points starve->treat lyse Lyse Cells in RIPA buffer with Inhibitors treat->lyse quantify Protein Quantification (BCA Assay) lyse->quantify sds SDS-PAGE quantify->sds transfer Transfer to PVDF Membrane sds->transfer block Block Membrane (e.g., 5% BSA in TBST) transfer->block primary_ab Incubate with Primary Antibody (anti-phospho-ERK) block->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detect Detect with ECL Substrate & Image secondary_ab->detect reprobe Strip and Re-probe for Total ERK detect->reprobe

References

Head-to-head comparison of drug release from SDPC and DPPC liposomes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative drug release profiles of liposomes formulated with 1-stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine (SDPC) and 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC).

This guide provides an objective comparison of the drug release characteristics of liposomes composed of the polyunsaturated phospholipid this compound and the saturated phospholipid DPPC. The choice of phospholipid is a critical determinant of a liposomal formulation's stability and drug release kinetics, directly impacting its therapeutic efficacy. This comparison is supported by experimental data and detailed methodologies to assist researchers in selecting the appropriate lipid for their drug delivery applications.

Executive Summary

The fundamental difference in the acyl chain composition between this compound and DPPC—the presence of a highly unsaturated docosahexaenoic acid (DHA) chain in this compound versus two saturated palmitic acid chains in DPPC—governs the physicochemical properties of the resulting liposomal bilayers and, consequently, their drug release profiles.

  • This compound (1-stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine): The presence of the polyunsaturated DHA chain introduces kinks in the lipid packing, leading to a more fluid and permeable membrane at physiological temperatures. This increased membrane fluidity is associated with a faster drug release profile.

  • DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine): Composed of two saturated fatty acid chains, DPPC forms a more rigid and ordered gel-phase membrane at physiological temperature (37°C), as its phase transition temperature (Tm) is approximately 41°C. This results in lower membrane permeability and, consequently, slower drug leakage and better drug retention.

Comparative Analysis of Physicochemical Properties

PropertyThis compound (1-stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine)DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine)
Acyl Chain Composition sn-1: Stearic Acid (18:0), sn-2: Docosahexaenoic Acid (22:6)sn-1 & sn-2: Palmitic Acid (16:0)
Saturation One saturated chain, one polyunsaturated chainBoth chains saturated
Phase Transition Temp. (Tm) Below 0°C~41°C
Membrane State at 37°C Liquid-disordered (fluid)Gel (rigid)
Membrane Permeability HighLow
Expected Drug Release Rate FastSlow / Thermosensitive

Quantitative Drug Release Data

Direct head-to-head comparative studies on drug release from this compound and DPPC liposomes are limited in publicly available literature. However, based on the fundamental properties of the constituent lipids, a qualitative and inferred quantitative comparison can be made.

Studies have shown that the incorporation of DHA into lipid vesicles significantly increases their permeability[1]. This is attributed to the disordered packing of the lipid acyl chains caused by the multiple double bonds in DHA. Consequently, liposomes primarily composed of this compound are expected to exhibit a rapid release of encapsulated drugs at physiological temperatures.

In contrast, DPPC liposomes are well-known for their stability and temperature-sensitive drug release. Below their phase transition temperature of ~41°C, DPPC liposomes maintain a rigid gel state with minimal drug leakage[2]. For instance, one study reported that DPPC liposomes released only 7% of an encapsulated drug over a 72-hour period at 37°C[2]. Another study demonstrated that at 37°C, DPPC liposomes released approximately 90% of their contents over four weeks, which is significantly higher than more stable DSPC liposomes but still indicative of a relatively slow release for many applications[3]. The drug release from DPPC liposomes can be triggered by localized hyperthermia, where heating the environment to a temperature at or above the Tm induces a phase transition to a more fluid, leaky state, resulting in rapid drug release.

Liposome (B1194612) TypeDrugTemperature (°C)Incubation Time% Drug ReleaseReference
DPPCAquated Cisplatin3772 hours7[2]
DPPCFluorophore374 weeks~90[3]
This compound (Inferred) -37-High/Rapid [1]

Experimental Protocols

Detailed methodologies for the preparation of liposomes and the assessment of drug release are crucial for reproducible research. Below are representative protocols.

Liposome Preparation

A common method for preparing both this compound and DPPC liposomes is the thin-film hydration technique followed by extrusion.

Materials:

  • 1-stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine (this compound) or 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol (optional, for modulating membrane rigidity)

  • Drug to be encapsulated

  • Organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

  • Lipid Film Formation: Dissolve the desired lipids (this compound or DPPC, and cholesterol if used) and the lipophilic drug (if applicable) in the organic solvent in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask. Further dry the film under a vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film by adding the aqueous buffer (containing the hydrophilic drug, if applicable). The hydration temperature should be above the phase transition temperature (Tm) of the lipid with the highest Tm. For DPPC, this is typically above 41°C. For this compound, hydration can be performed at room temperature. Agitate the flask by vortexing or gentle shaking to facilitate the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion): To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This process is typically repeated for an odd number of cycles (e.g., 11 times) to ensure a homogenous liposome population.

G cluster_prep Liposome Preparation Workflow start Dissolve Lipids & Drug in Organic Solvent film Form Thin Lipid Film (Rotary Evaporation) start->film hydration Hydrate Film with Aqueous Buffer (containing hydrophilic drug) film->hydration mlv Formation of Multilamellar Vesicles (MLVs) hydration->mlv extrusion Extrusion through Polycarbonate Membranes mlv->extrusion ulv Formation of Unilamellar Vesicles (ULVs) extrusion->ulv purification Purification (e.g., Gel Filtration) to remove unencapsulated drug ulv->purification final Drug-Loaded Liposomes purification->final

Fig. 1: Experimental workflow for liposome preparation.
In Vitro Drug Release Assay (Dialysis Method)

The dialysis method is a common technique to assess the in vitro drug release from liposomes.

Materials:

  • Drug-loaded liposome suspension

  • Dialysis tubing with an appropriate molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the liposomes.

  • Release medium (e.g., phosphate-buffered saline, pH 7.4, often containing a small percentage of a surfactant like Tween 80 to ensure sink conditions).

  • Shaking water bath or incubator.

Procedure:

  • Sample Preparation: Place a known volume of the drug-loaded liposome suspension into the dialysis bag and securely seal both ends.

  • Dialysis: Immerse the dialysis bag in a known volume of pre-warmed release medium in a suitable container.

  • Incubation: Place the container in a shaking water bath set at the desired temperature (e.g., 37°C) with constant, gentle agitation.

  • Sampling: At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed medium to maintain a constant volume and sink conditions.

  • Drug Quantification: Analyze the concentration of the released drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Calculation: Calculate the cumulative percentage of drug released at each time point.

Visualization of Key Differences

The structural differences between this compound and DPPC directly influence the packing of the lipid bilayer and, consequently, the drug release characteristics.

G cluster_this compound This compound Liposome Bilayer cluster_dppc DPPC Liposome Bilayer sdpc_node This compound (Saturated + Polyunsaturated Chains) sdpc_prop Disordered Packing High Fluidity High Permeability sdpc_node->sdpc_prop sdpc_release Fast Drug Release sdpc_prop->sdpc_release dppc_node DPPC (Saturated Chains) dppc_prop Ordered Packing Low Fluidity (Gel State at 37°C) Low Permeability dppc_node->dppc_prop dppc_release Slow/Controlled Drug Release dppc_prop->dppc_release

Fig. 2: Comparison of this compound and DPPC liposome characteristics.

Conclusion

The choice between this compound and DPPC for liposomal drug delivery is dictated by the desired release profile for a specific therapeutic application.

  • This compound liposomes are more suited for applications requiring rapid drug release due to their inherent membrane fluidity. The presence of the polyunsaturated DHA chain leads to a less stable, more permeable bilayer.

  • DPPC liposomes are ideal for applications demanding sustained or triggered release. Their rigid, gel-phase membrane at physiological temperatures ensures high drug retention. The thermosensitive nature of DPPC allows for on-demand drug release in response to localized hyperthermia, making it a valuable tool for targeted cancer therapy and other localized treatments.

Researchers and drug development professionals should carefully consider these fundamental differences in lipid structure and their impact on membrane properties to design liposomal formulations with optimal drug release kinetics for their intended application. Further empirical studies directly comparing the release of specific drugs from this compound and DPPC liposomes under identical conditions are warranted to provide more detailed quantitative insights.

References

A Comparative Guide to SDPC and Other DHA-Containing Phospholipids for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of 1-stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine (SDPC) with other prominent DHA-containing phospholipids (B1166683). It is intended for researchers, scientists, and professionals in drug development seeking to understand the nuanced differences in the biochemical properties, bioavailability, and cellular activities of these molecules. This document summarizes key performance data, details relevant experimental methodologies, and illustrates critical cellular pathways.

Introduction to DHA-Containing Phospholipids

Docosahexaenoic acid (DHA) is a critical omega-3 fatty acid essential for various physiological functions, particularly in the brain and retina. When esterified to a phospholipid backbone, DHA's bioavailability and biological activity can be significantly modulated. DHA-containing phospholipids are integral components of cell membranes and act as signaling molecules. The specific fatty acid at the sn-1 position and the phospholipid headgroup contribute to the unique characteristics of each molecule. This compound, a phosphatidylcholine (PC) with stearic acid (18:0) at the sn-1 position and DHA at the sn-2 position, is a subject of growing interest for its potential therapeutic applications.

Comparative Analysis of Physicochemical and Biological Properties

The structure of a DHA-containing phospholipid dictates its behavior within a biological membrane and its interaction with cellular machinery. Key differentiators include the acyl chain at the sn-1 position, the number of DHA molecules, and the nature of the polar head group.

Influence of Acyl Chain Composition and Number

Studies have demonstrated that the nature of the fatty acid at the sn-1 position and whether one or two DHA molecules are present significantly impacts membrane properties.

PropertyMono-DHA Phosphatidylcholine (e.g., this compound)Di-DHA PhosphatidylcholineReference(s)
Area per Molecule SmallerLarger[1]
Bilayer Fluidity Less FluidMore Fluid[1]
Bilayer Permeability Less PermeableMore Permeable[1]
Susceptibility to Peroxidation More SusceptibleLess Susceptible[1]

These differences in physical properties can have profound effects on the function of membrane-bound proteins and cellular signaling.

Bioavailability and Brain Uptake

A critical aspect of DHA-containing phospholipids is their enhanced bioavailability compared to other forms of DHA, such as triglycerides and ethyl esters.[2] The phospholipid structure facilitates absorption and transport, particularly to the brain.

DHA CarrierRelative Bioavailability/Brain AccretionKey FindingsReference(s)
DHA-Phosphatidylcholine (DHA-PC) HighDHA-PC is more readily transported into the brain, as it can be converted to DHA-lysophosphatidylcholine, the preferred carrier for crossing the blood-brain barrier.[2][3] Studies in neonatal piglets showed that DHA from PC was 1.9-fold more effective for brain gray matter accretion than DHA from triglycerides.[4][2][3][4]
Structured Phospholipid (AceDoPC) HighA human study using 13C-labeled DHA showed that the peak concentration in plasma was 2-fold higher from AceDoPC (a stabilized form of 2-DHA-LysoPC) compared to DHA-triglyceride.[5][6][5][6]
DHA-Triglyceride (DHA-TG) ModerateServes as a common dietary source of DHA, but generally exhibits lower bioavailability for neural tissues compared to phospholipid forms.[3][4][3][4]
DHA-Ethyl Ester (DHA-EE) LowOften used in supplements, but typically shows lower incorporation into plasma phospholipids compared to triglyceride and phospholipid forms.[7][7]

Signaling Pathways and Cellular Functions

DHA-containing phospholipids are not merely structural components; they are active participants in cellular signaling. The specific phospholipid class (e.g., PC, PE, PS) plays a distinct role in these pathways.

This compound and Anti-Angiogenic Effects

This compound has been shown to exert anti-angiogenic effects through the activation of peroxisome proliferator-activated receptor-gamma (PPARγ) and subsequent modulation of the VEGFR2/Ras/ERK pathway.[8] This activity suggests a potential role for this compound in cancer research, specifically in inhibiting tumor angiogenesis.

Below is a diagram illustrating the proposed signaling pathway for this compound's anti-angiogenic effects.

SDPC_Signaling cluster_cell Endothelial Cell This compound This compound PPARg PPARγ This compound->PPARg Activates VEGFR2 VEGFR2 PPARg->VEGFR2 Modulates Ras Ras VEGFR2->Ras ERK ERK Ras->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Inhibits

Caption: this compound signaling pathway in endothelial cells.

DHA-Containing Phosphatidylserine (B164497) (DHA-PS) and Neuroprotection

DHA supplementation promotes the accumulation of phosphatidylserine (PS) in neuronal membranes.[9] This enrichment with DHA-PS facilitates the activation of several key signaling cascades that are crucial for neuronal survival and function.

The neuroprotective signaling cascade initiated by DHA-PS enrichment involves the activation of Akt, Raf-1, and protein kinase C (PKC).[9][10]

DHAPS_Signaling cluster_kinases Kinase Activation DHA DHA Supplementation PS_Accumulation DHA-PS Accumulation in Neuronal Membrane DHA->PS_Accumulation Akt Akt PS_Accumulation->Akt Raf1 Raf-1 PS_Accumulation->Raf1 PKC PKC PS_Accumulation->PKC Neuronal_Survival Neuronal Survival Akt->Neuronal_Survival Promotes Raf1->Neuronal_Survival Promotes PKC->Neuronal_Survival Promotes

Caption: Neuroprotective signaling by DHA-PS.

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of different DHA-containing phospholipids. Below are summaries of key experimental protocols.

Small-Angle X-ray Diffraction (SAXD) for Membrane Structure Analysis

This technique is used to determine the effects of different phospholipids on the structure of model membranes.

Objective: To measure parameters like membrane width (d-space) and electron density profiles.

Methodology:

  • Vesicle Preparation: Multilamellar vesicles (MLVs) are prepared by dissolving the desired phospholipids (e.g., this compound, other DHA-containing phospholipids, and matrix lipids like POPC and cholesterol) in chloroform, evaporating the solvent to form a thin film, and hydrating the film with buffer.

  • Sample Mounting: Aliquots of the MLV suspension are transferred to sedimentation cells with an aluminum foil substrate.

  • Ultracentrifugation: The samples are ultracentrifuged to form oriented membrane pellets on the aluminum foil.

  • Data Acquisition: The aluminum foil with the membrane pellet is mounted on a curved glass slide and placed in the path of a focused X-ray beam. Diffraction patterns are collected using a detector.

  • Data Analysis: The diffraction data is used to calculate the electron density profiles of the membranes, which provides information on membrane thickness and the arrangement of the phospholipid molecules.

A workflow for this process is depicted below.

SAXD_Workflow Start Start: Phospholipid Mixture Vesicle_Prep Vesicle Preparation (Hydration) Start->Vesicle_Prep Centrifugation Ultracentrifugation (Pelleting) Vesicle_Prep->Centrifugation XRay_Diffraction X-Ray Diffraction (Data Collection) Centrifugation->XRay_Diffraction Data_Analysis Data Analysis (Electron Density Profile) XRay_Diffraction->Data_Analysis End End: Membrane Structure Data_Analysis->End

Caption: Workflow for SAXD analysis of lipid membranes.

In Vitro Cell Migration (Transwell) Assay

This assay is used to assess the effect of phospholipids like this compound on the migratory capacity of cells, such as endothelial cells in angiogenesis studies.

Objective: To quantify the number of cells that migrate through a porous membrane in response to a chemoattractant.

Methodology:

  • Cell Preparation: Culture cells to 70-80% confluency. The day before the assay, serum-starve the cells to increase their sensitivity to chemoattractants.

  • Insert Preparation: Place cell culture inserts (e.g., 8 µm pore size) into the wells of a 24-well plate.

  • Chemoattractant Addition: Add medium containing a chemoattractant (e.g., serum) to the lower chamber.

  • Cell Seeding: Resuspend the serum-starved cells in serum-free medium, with or without the test phospholipid (e.g., this compound), and add the cell suspension to the upper chamber of the insert.

  • Incubation: Incubate the plate to allow for cell migration.

  • Staining and Counting: After incubation, remove non-migratory cells from the upper surface of the membrane. Fix and stain the migratory cells on the lower surface of the membrane. Count the number of stained cells under a microscope.

Conclusion

The choice of a DHA-containing phospholipid for research or therapeutic development depends on the specific application. This compound, with its defined acyl chain composition, offers a unique profile with demonstrated anti-angiogenic properties. In contrast, other DHA-containing phospholipids, such as those found in krill oil or those with different headgroups like PS, may offer advantages in terms of general bioavailability or specific neuroprotective effects. The data and protocols presented in this guide provide a framework for the objective comparison of these important molecules and should aid in the selection of the most appropriate compound for a given study. Researchers are encouraged to consider the specific structural and functional differences when designing experiments and interpreting results.

References

Unveiling the Fusogenic Landscape: A Comparative Analysis of SDPC's Properties Against Other Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the fusogenic properties of lipids is paramount for designing effective delivery systems. This guide provides a comprehensive cross-validation of Stearoyl-Dioleoyl-Phosphatidylcholine (SDPC) and its fusogenic capabilities in comparison to other key lipids: the highly fusogenic 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), the stable 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC), and the saturated 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC). By examining experimental data and detailed protocols, this guide aims to equip scientists with the knowledge to make informed decisions in their formulation strategies.

Executive Summary

Stearoyl-Dioleoyl-Phosphatidylcholine (this compound) is a phospholipid with a unique asymmetric acyl chain composition, featuring a saturated stearoyl (18:0) chain and a monounsaturated oleoyl (B10858665) (18:1) chain. This structure imparts intermediate membrane fluidity and a propensity to form non-bilayer structures under certain conditions, which are crucial for membrane fusion. This guide will delve into the quantitative comparison of this compound's fusogenic efficiency and kinetics against the conical-shaped, highly fusogenic DOPE, the cylindrically shaped, bilayer-stabilizing POPC, and the gel-phase forming DSPC. We will explore the experimental methodologies used to assess lipid fusion and discuss the implications of lipid asymmetry in cellular signaling pathways.

Comparative Analysis of Fusogenic Properties

The fusogenicity of a lipid is its ability to promote the merging of two separate lipid bilayers. This process is critical for various biological events, including vesicle trafficking and fertilization, and is a key mechanism for the intracellular delivery of therapeutic agents by lipid-based carriers. The tendency of a lipid to favor non-bilayer hexagonal (HII) phase structures over the lamellar (bilayer) phase is a strong indicator of its fusogenic potential.

While direct quantitative data for the fusogenic efficiency of this compound in direct comparison to DOPE, POPC, and DSPC is not extensively documented in publicly available literature, we can infer its properties based on its structural characteristics and studies on lipids with similar compositions.

LipidAcyl ChainsMolecular Shape (Predicted)Phase PreferencePredicted Fusogenicity
This compound 18:0 (Saturated), 18:1 (Unsaturated)Inverted Cone (slight)Lamellar, with propensity for non-bilayer structuresModerate
DOPE 18:1 (Unsaturated), 18:1 (Unsaturated)Inverted ConeHexagonal (HII)High
POPC 16:0 (Saturated), 18:1 (Unsaturated)CylindricalLamellarLow
DSPC 18:0 (Saturated), 18:0 (Saturated)CylindricalLamellar (Gel phase at 37°C)Very Low / Inhibitory

DOPE is widely recognized as a "fusogenic" lipid due to the small headgroup and unsaturated acyl chains, which give it a conical shape that readily promotes the formation of the inverted hexagonal (HII) phase, a key intermediate in membrane fusion.[1][2][3][4] Formulations containing DOPE, often in combination with cationic lipids, consistently demonstrate high fusion efficiency.[1][2][3][4]

POPC , with one saturated and one monounsaturated acyl chain, has a more cylindrical shape and strongly favors the formation of stable lamellar bilayers. Consequently, it is considered a non-fusogenic or bilayer-stabilizing lipid.[5]

DSPC , having two saturated acyl chains, forms rigid, gel-phase bilayers at physiological temperatures, which are generally inhibitory to membrane fusion.[5]

This compound , with its asymmetric acyl chains, represents an intermediate case. The presence of a saturated stearoyl chain and an unsaturated oleoyl chain is expected to create packing defects in the lipid bilayer, making it more prone to disruption and fusion than a symmetric, saturated lipid like DSPC or a more ordered mixed-chain lipid like POPC. While not as inherently fusogenic as DOPE, the asymmetry in this compound can lower the energy barrier for the formation of fusion intermediates.

Experimental Protocols for Assessing Fusogenicity

The fusogenic properties of lipid formulations are typically quantified using fluorescence-based assays that monitor either the mixing of lipid membranes or the mixing of the aqueous contents of liposomes.

Lipid Mixing Assay (FRET-Based)

This assay relies on Förster Resonance Energy Transfer (FRET) between two fluorescent lipid probes incorporated into the same liposome (B1194612) population.

Principle:

  • Preparation of Labeled Liposomes: One population of liposomes is prepared containing a FRET pair of fluorescently labeled lipids, such as NBD-PE (donor) and Rhodamine-PE (acceptor). At high concentrations in the membrane, FRET is efficient.

  • Fusion Event: These labeled liposomes are mixed with an excess of unlabeled liposomes (the target).

  • Signal Detection: Upon fusion, the fluorescent probes are diluted into the unlabeled membrane, increasing the distance between the donor and acceptor molecules. This leads to a decrease in FRET efficiency, which can be measured as an increase in the donor fluorescence intensity and a decrease in the acceptor fluorescence intensity.

Detailed Protocol:

  • Liposome Preparation:

    • Prepare a lipid film of the desired composition (e.g., this compound with 1 mol% NBD-PE and 1 mol% Rhodamine-PE) by evaporating the organic solvent.

    • Hydrate the lipid film with the desired buffer to form multilamellar vesicles (MLVs).

    • Extrude the MLV suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) to produce large unilamellar vesicles (LUVs).

    • Prepare a separate population of unlabeled LUVs of the target lipid composition.

  • Fusion Assay:

    • In a fluorometer cuvette, mix the labeled liposomes with a 9-fold excess of unlabeled liposomes in a suitable buffer.

    • Monitor the fluorescence of the donor (e.g., excitation at 470 nm, emission at 530 nm for NBD) and acceptor (e.g., excitation at 560 nm, emission at 590 nm for Rhodamine) over time.

    • After the reaction reaches a plateau, add a detergent (e.g., Triton X-100) to completely disrupt the liposomes and achieve maximum probe dilution, which represents 100% lipid mixing.

  • Data Analysis:

    • The percentage of fusion is calculated from the change in fluorescence intensity relative to the initial and maximum fluorescence values.

Experimental Workflow for FRET-based Lipid Mixing Assay

FRET_Assay_Workflow cluster_prep Liposome Preparation cluster_assay Fusion Assay cluster_analysis Data Analysis prep_labeled Prepare Labeled Liposomes (with FRET pair) mix Mix Labeled and Unlabeled Liposomes prep_labeled->mix prep_unlabeled Prepare Unlabeled Liposomes (Target) prep_unlabeled->mix monitor Monitor Fluorescence (Donor & Acceptor) mix->monitor lyse Add Detergent (Triton X-100) monitor->lyse calculate Calculate % Fusion lyse->calculate Content_Mixing_Workflow cluster_prep Liposome Preparation cluster_assay Fusion Assay cluster_analysis Data Analysis prep_ants Prepare Liposomes with Fluorophore (ANTS) mix Mix ANTS and DPX Liposomes prep_ants->mix prep_dpx Prepare Liposomes with Quencher (DPX) prep_dpx->mix monitor Monitor Fluorescence (Quenching) mix->monitor calculate Calculate % Content Mixing monitor->calculate Lipid_Asymmetry_Signaling cluster_membrane Plasma Membrane cluster_lipids Lipid Environment GPCR GPCR G_protein G-protein GPCR->G_protein activates Effector Effector Enzyme G_protein->Effector activates Intracellular_Response Intracellular Response Effector->Intracellular_Response This compound Asymmetric Lipids (e.g., this compound) This compound->GPCR modulates conformation Extracellular_Signal Extracellular Signal Extracellular_Signal->GPCR

References

A Comparative Guide: In Vivo Efficacy of SDPC-Based Drug Carriers Versus Traditional Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of drug delivery is continuously evolving, driven by the need for more effective and less toxic therapeutic interventions. Self-degradable polymer-drug conjugates (SDPCs) have emerged as a promising alternative to traditional drug delivery methods, offering the potential for enhanced therapeutic efficacy and an improved safety profile. This guide provides an objective comparison of the in vivo performance of SDPC-based drug carriers against traditional formulations, supported by experimental data and detailed methodologies.

Enhanced Efficacy and Targeted Delivery: The this compound Advantage

Traditional drug delivery methods, such as oral and parenteral administration of free drugs, often face challenges including poor bioavailability, rapid clearance, non-specific distribution, and significant off-target toxicity.[1][2] This can lead to a narrow therapeutic window and suboptimal treatment outcomes. SDPCs are designed to overcome these limitations by covalently linking a therapeutic agent to a biodegradable polymer backbone. This conjugation strategy offers several key advantages:

  • Prolonged Circulation and Reduced Clearance: The increased hydrodynamic size of the polymer-drug conjugate reduces renal filtration, leading to a significantly longer plasma half-life compared to the free drug.[3][4]

  • Enhanced Permeability and Retention (EPR) Effect: The leaky vasculature and poor lymphatic drainage of tumor tissues allow for the passive accumulation of large molecules like SDPCs, leading to higher drug concentrations at the tumor site.[5][6]

  • Controlled Drug Release: SDPCs can be engineered with linkers that are stable in circulation but are cleaved under specific conditions found in the target microenvironment (e.g., low pH or presence of certain enzymes), ensuring that the drug is released preferentially at the site of action.[3]

  • Improved Solubility and Stability: Water-soluble polymers can be used to carry hydrophobic drugs, improving their solubility and protecting them from degradation in the biological environment.[5]

  • Reduced Off-Target Toxicity: By targeting the drug to the diseased tissue, SDPCs can significantly reduce exposure to healthy organs, thereby minimizing side effects.[7][8]

Quantitative Comparison of In Vivo Efficacy

The following tables summarize quantitative data from preclinical studies, highlighting the superior in vivo performance of this compound-based carriers compared to traditional free drug administration.

Table 1: Comparative Tumor Accumulation and Drug Exposure

DrugDelivery SystemAnimal ModelTumor-to-Blood RatioIncrease in Tumor ExposureReference
DoxorubicinHPMA-based polymer conjugateEL4 T cell lymphoma-bearing mice3-5 times higher than free drug-[1][9]
DoxorubicinPK1 (HPMA copolymer conjugate)Preclinical animal models17-77 times greater than free drug-[3]
SN-38EZN-2208 (multiarm PEG conjugate)Xenograft models-207-fold increase vs. CPT-11[5]
PaclitaxelPoly(L-glutamic acid) conjugateSyngeneic murine ovarian carcinomaSignificantly higher tumor growth delay-[7]
CamptothecinHPMA copolymer conjugateHT29 human colon carcinoma bearing miceEvident uptake vs. no uptake for free drug-[10]

Table 2: Comparative Therapeutic Efficacy

DrugDelivery SystemAnimal ModelKey Efficacy OutcomeReference
DoxorubicinLow dispersity HPMA-based conjugateEL4 T cell lymphoma-bearing mice100% long-term survival at 25 mg/kg dose[1][9]
DoxorubicinHigh dispersity HPMA-based conjugateEL4 T cell lymphoma-bearing mice75% long-term survival at 25 mg/kg dose[1][9]
Geldanamycin Derivative (AHGDM)RGD targeted HPMA copolymerProstate cancer tumor bearing miceSignificant tumor regression vs. untargeted and free drug[5]
MethotrexateTri-functional dendrimer conjugateTumor-bearing miceIncreased survival out to 84 days vs. free drug[5]
VancomycinmPEG-OA polymersomesMRSA skin infection in BALB/c mice183-fold reduction in MRSA CFU vs. blank polymersomes[11]
CamptothecinHPMA copolymer conjugatesHT29-bearing mice>90% tumor inhibition and some complete regressions[10]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison of this compound-based carriers and traditional methods.

In Vivo Antitumor Efficacy Study
  • Animal Model: Female C57BL/6 mice (6-8 weeks old) are subcutaneously inoculated with 5 x 10^5 EL4 T-cell lymphoma cells in the right flank.

  • Treatment Groups:

    • Control (saline)

    • Free Doxorubicin (e.g., 15 mg/kg and 25 mg/kg)

    • Low Dispersity (LD) HPMA-Doxorubicin conjugate (equivalent Doxorubicin doses)

    • High Dispersity (HD) HPMA-Doxorubicin conjugate (equivalent Doxorubicin doses)

  • Administration: When tumors reach a palpable size (approximately 50-100 mm³), a single intravenous injection of the respective treatment is administered via the tail vein.

  • Tumor Growth Monitoring: Tumor volume is measured every 2-3 days using calipers and calculated using the formula: (length × width²) / 2.

  • Survival Analysis: Mice are monitored daily for signs of toxicity and survival. The study endpoint is typically defined as a tumor volume exceeding a predetermined size (e.g., 2000 mm³) or the development of severe morbidity. Survival data is plotted using Kaplan-Meier curves.

  • Data Analysis: Tumor growth curves are plotted as mean tumor volume ± standard error of the mean (SEM). Statistical significance between groups is determined using appropriate statistical tests, such as a two-way ANOVA. Survival data is analyzed using the log-rank (Mantel-Cox) test.

Biodistribution Study
  • Radiolabeling: The polymer carrier (e.g., HPMA copolymer) is radiolabeled with a suitable isotope, such as Iodine-125 (¹²⁵I), to allow for in vivo tracking.

  • Animal Model and Tumor Induction: Nude mice are subcutaneously injected with a human cancer cell line (e.g., DU145 human prostate cancer cells).

  • Administration: Once tumors are established, mice are intravenously injected with the ¹²⁵I-labeled polymer-drug conjugate or a control (e.g., untargeted conjugate).

  • Tissue Harvesting and Analysis: At predetermined time points (e.g., 1, 4, 24, 48, and 72 hours) post-injection, mice are euthanized. Blood is collected via cardiac puncture, and major organs (tumor, liver, spleen, kidneys, heart, lungs, etc.) are excised, weighed, and the radioactivity is measured using a gamma counter.

  • Data Quantification: The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ to determine the biodistribution profile of the conjugate.

  • Drug Accumulation Quantification: For non-radiolabeled studies, tumors can be extracted at various time points, homogenized, and the concentration of the released drug quantified using High-Performance Liquid Chromatography (HPLC) analysis.[5]

Visualizing the Mechanisms and Workflows

The following diagrams illustrate the key concepts and processes involved in the comparison of this compound-based drug carriers and traditional methods.

SDPC_vs_Traditional cluster_traditional Traditional Drug Delivery cluster_this compound This compound-Based Drug Delivery Free Drug Free Drug Rapid Clearance Rapid Clearance Free Drug->Rapid Clearance Non-specific Distribution Non-specific Distribution Free Drug->Non-specific Distribution Therapeutic Efficacy Therapeutic Efficacy Free Drug->Therapeutic Efficacy Off-target Toxicity Off-target Toxicity Non-specific Distribution->Off-target Toxicity This compound This compound Prolonged Circulation Prolonged Circulation This compound->Prolonged Circulation EPR Effect EPR Effect Prolonged Circulation->EPR Effect Tumor Accumulation Tumor Accumulation EPR Effect->Tumor Accumulation Controlled Release Controlled Release Tumor Accumulation->Controlled Release Controlled Release->Therapeutic Efficacy

Caption: Comparison of traditional vs. This compound drug delivery pathways.

Experimental_Workflow Tumor Cell Inoculation Tumor Cell Inoculation Tumor Growth Tumor Growth Tumor Cell Inoculation->Tumor Growth Randomization Randomization Tumor Growth->Randomization Treatment Administration Treatment Administration Randomization->Treatment Administration Tumor Volume Measurement Tumor Volume Measurement Treatment Administration->Tumor Volume Measurement Survival Monitoring Survival Monitoring Treatment Administration->Survival Monitoring Data Analysis Data Analysis Tumor Volume Measurement->Data Analysis Survival Monitoring->Data Analysis

Caption: Workflow for in vivo antitumor efficacy studies.

Signaling_Pathway This compound in Circulation This compound in Circulation Extravasation (EPR Effect) Extravasation (EPR Effect) This compound in Circulation->Extravasation (EPR Effect) Tumor Interstitium Tumor Interstitium Extravasation (EPR Effect)->Tumor Interstitium Cellular Uptake (Endocytosis) Cellular Uptake (Endocytosis) Tumor Interstitium->Cellular Uptake (Endocytosis) Endosome/Lysosome Endosome/Lysosome Cellular Uptake (Endocytosis)->Endosome/Lysosome Linker Cleavage Linker Cleavage Endosome/Lysosome->Linker Cleavage Active Drug Release Active Drug Release Linker Cleavage->Active Drug Release Therapeutic Target Therapeutic Target Active Drug Release->Therapeutic Target Pharmacological Effect Pharmacological Effect Therapeutic Target->Pharmacological Effect

Caption: Intracellular drug release pathway of an this compound.

References

Safety Operating Guide

Essential Safety and Handling Guide for SDPC (1-stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 1-stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine (SDPC), a phospholipid commonly used in lipid research, drug delivery, and formulation development.[1] Given that this compound is often supplied in a chloroform (B151607) solution, this guidance addresses the hazards associated with both the phospholipid and the solvent.

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards associated with this compound, particularly when in a chloroform solution, include toxicity upon inhalation, skin and eye irritation, and potential long-term health effects such as suspected carcinogenicity and reproductive harm.[2][3] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Required Personal Protective Equipment (PPE) for Handling this compound

Body PartRequired PPESpecifications and Rationale
Respiratory Chemical Fume HoodEssential. To be used for all handling procedures to minimize inhalation of chloroform vapors.
Air-Purifying RespiratorRecommended for spill cleanup or when fume hood use is not feasible. Ensure cartridges are appropriate for organic vapors.
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use and change them frequently.[4]
Eyes Safety Goggles or GlassesMust provide a complete seal around the eyes to protect from splashes.
Face Face ShieldTo be worn in conjunction with safety goggles, especially when handling larger quantities or when there is a significant splash risk.[5]
Body Laboratory CoatA flame-resistant lab coat provides a barrier against spills and splashes.
Feet Closed-Toe ShoesImpermeable, chemical-resistant shoes are required to protect against spills.

Operational Plan: Safe Handling and Storage

Proper operational procedures are critical to minimize exposure and ensure the integrity of the product.

Storage:

  • Store this compound in a tightly sealed, upright container in a cool, well-ventilated area, away from heat and direct sunlight.[2][6]

  • The recommended storage temperature is typically -20°C for long-term stability.[1]

  • Store separately from incompatible materials such as strong oxidizing agents.

Handling:

  • All handling of this compound solution must be conducted within a certified chemical fume hood to prevent inhalation of chloroform vapors.[6]

  • Avoid direct contact with skin, eyes, and clothing.[2]

  • Use only the minimum amount of material necessary for the experiment.

  • Do not eat, drink, or smoke in the laboratory area where this compound is handled.[7]

  • Wash hands thoroughly after handling, even if gloves were worn.[7]

Disposal Plan

This compound in chloroform is classified as hazardous waste and must be disposed of accordingly. Improper disposal can lead to environmental contamination and legal repercussions.[8]

Table 2: this compound Waste Disposal Protocol

Waste TypeDisposal ContainerDisposal Procedure
Liquid Waste Labeled, leak-proof hazardous waste containerCollect all unused this compound solution and contaminated solvents in a designated container. The container must be clearly labeled with "Hazardous Waste," the chemical name, and associated hazards.[6][9]
Solid Waste Labeled, sealed plastic bag or containerAll contaminated materials, including pipette tips, gloves, and absorbent pads, must be collected in a designated hazardous waste container.[8]

Key Disposal Don'ts:

  • NEVER pour this compound waste down the drain.[8][10]

  • NEVER dispose of this compound waste in regular trash.[11]

  • DO NOT allow the evaporation of chloroform in an open container as a means of disposal.[11]

All waste must be handled by a certified hazardous waste disposal service in accordance with local, state, and federal regulations.[11]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency involving this compound.

Table 3: Emergency Response Protocol

Emergency SituationImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[3]
Ingestion DO NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Spill Evacuate non-essential personnel from the area. Wear appropriate PPE, including a respirator. Contain the spill using an absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for hazardous waste disposal. Ventilate the area thoroughly.[10] For large spills, contact your institution's environmental health and safety department immediately.

Experimental Workflow for Safe this compound Handling

The following diagram outlines the standard operating procedure for safely working with this compound in a laboratory setting.

SDPC_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment cluster_emergency Emergency A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Work in Chemical Fume Hood B->C D Aliquot Required Amount C->D E Dispose of Waste in Labeled Container D->E F Decontaminate Work Area E->F G Remove PPE F->G H Wash Hands Thoroughly G->H I Spill or Exposure? J Follow Emergency Procedures I->J Yes

Caption: Workflow for the safe handling of this compound in a laboratory environment.

References

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